molecular formula C28H54O12 B11934024 Bis-PEG8-t-butyl ester

Bis-PEG8-t-butyl ester

Katalognummer: B11934024
Molekulargewicht: 582.7 g/mol
InChI-Schlüssel: SYTWTOOYKQLJLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Bis-PEG8-t-butyl ester is a useful research compound. Its molecular formula is C28H54O12 and its molecular weight is 582.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C28H54O12

Molekulargewicht

582.7 g/mol

IUPAC-Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C28H54O12/c1-27(2,3)39-25(29)7-9-31-11-13-33-15-17-35-19-21-37-23-24-38-22-20-36-18-16-34-14-12-32-10-8-26(30)40-28(4,5)6/h7-24H2,1-6H3

InChI-Schlüssel

SYTWTOOYKQLJLX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Foundational & Exploratory

Linear Homobifunctional Bis-PEG8-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bis-PEG8-t-butyl Ester Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of two common "this compound" derivatives: the linear homobifunctional linker and the branched heterobifunctional linker. These polyethylene (B3416737) glycol (PEG)-based molecules are pivotal in bioconjugation, drug delivery, and the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs).

This molecule consists of a linear polyethylene glycol chain with eight repeating ethylene (B1197577) glycol units, capped at both ends with t-butyl ester groups. It is a homobifunctional linker, meaning it has two identical reactive (or protectable) groups.

Chemical and Physical Properties

The fundamental properties of linear this compound are summarized in the table below.

PropertyValue
IUPAC Name tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Synonyms di-tert-butyl 4,7,10,13,16,19,22,25-octaoxaoctacosanedioate
Molecular Formula C28H54O12
Molecular Weight 582.72 g/mol
Appearance Pale Yellow or Colorless Oily Liquid
Purity ≥95%
Density 1.1±0.1 g/cm³
Boiling Point 587.6±45.0°C at 760 mmHg
Storage Conditions Store at 2-8°C

(Data compiled from BOC Sciences)[]

Branched NH-bis(PEG8-t-butyl ester)

This derivative features a central secondary amine, which serves as a branch point for two identical PEG8 arms. Each arm is terminated with a t-butyl ester group. This structure provides a single point for conjugation at the amine, with two protected carboxylic acids for subsequent reactions after deprotection.

Chemical and Physical Properties

The core properties of branched NH-bis(PEG8-t-butyl ester) are detailed below.

PropertyValue
Molecular Formula C46H91NO20
Molecular Weight 978.2 - 978.22 g/mol
Purity >96% - 98%
Appearance Data not available (typically a viscous oil or solid)
Solubility Soluble in Water, DMSO, Dichloromethane (DCM), and DMF
Storage Conditions -20°C for long-term stability

(Data compiled from Precise PEG and BroadPharm)[2][3]

Experimental Protocols

The utility of these linkers stems from the t-butyl ester protecting group, which is stable under many conditions but can be selectively removed to reveal a reactive carboxylic acid.

Deprotection of t-Butyl Esters

This protocol outlines the standard procedure for the acidic cleavage of the t-butyl ester groups to yield terminal carboxylic acids.

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the t-butyl ester-protected PEG conjugate in DCM.

  • Add TFA to the solution, typically at a concentration of 20-50% (v/v).[4]

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress using an appropriate method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the product by centrifugation or filtration, wash with cold diethyl ether, and dry under a vacuum.[4]

G cluster_0 Deprotection Workflow start Dissolve PEG-t-butyl ester in DCM add_tfa Add Trifluoroacetic Acid (TFA) start->add_tfa react Stir at Room Temp (1-4 hours) add_tfa->react monitor Monitor Progress (TLC/HPLC) react->monitor evaporate Evaporate Solvent & Excess TFA monitor->evaporate precipitate Precipitate Product in Cold Diethyl Ether evaporate->precipitate collect Collect & Dry Product (PEG-COOH) precipitate->collect

Caption: A generalized workflow for the deprotection of t-butyl esters.

General Bioconjugation via Amide Coupling (Post-Deprotection)

Once deprotected, the resulting carboxylic acids can be activated and conjugated to amine-containing molecules (e.g., proteins, peptides, or other linkers) to form a stable amide bond.

Materials:

  • Deprotected PEG8-conjugate (with terminal carboxylic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing biomolecule

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching Solution (e.g., Tris or glycine (B1666218) solution)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation: Dissolve the deprotected PEG conjugate in an anhydrous solvent (e.g., DMF or DMSO). Add EDC and NHS to activate the carboxylic acid, forming a reactive NHS ester. Allow the reaction to proceed for 1-2 hours at room temperature.[4]

  • Conjugation: Add the activated PEG-NHS ester solution to the amine-containing biomolecule in the reaction buffer. The molar ratio should be optimized based on the desired degree of labeling.[4]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[4]

  • Quenching: Add the quenching solution to terminate the reaction by consuming any unreacted NHS ester.[4]

  • Purification: Purify the final conjugate using a suitable chromatography method to remove excess reagents and byproducts.[4]

G cluster_1 Bioconjugation Workflow A Deprotected PEG-COOH C Activate COOH with EDC and NHS A->C B Amine-containing Biomolecule D Incubate Activated PEG with Biomolecule B->D C->D E Quench Reaction D->E F Purify Conjugate E->F G Final Bioconjugate F->G

Caption: A standard workflow for conjugating a biomolecule to the PEG linker.

Applications in Drug Development

PEG linkers are integral to modern drug development, offering a way to improve the physicochemical properties of therapeutic molecules.

PROTACs (Proteolysis Targeting Chimeras)

This compound derivatives are frequently used as linkers in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The PEG linker connects the target-binding ligand to the E3 ligase-binding ligand. The length and flexibility of the PEG8 chain are crucial for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[4] The hydrophilicity of the PEG chain also enhances the solubility and cell permeability of the PROTAC molecule.[6]

G cluster_PROTAC PROTAC Mechanism of Action PROTAC PROTAC Molecule Target Binding Ligand PEG8 Linker E3 Ligase Ligand TargetProtein Target Protein PROTAC:f0->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC:f2->E3Ligase Binds TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: The role of a PEG linker in the PROTAC-mediated degradation pathway.

References

An In-depth Technical Guide to the Structure Elucidation of Bis-PEG8-t-butyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the structure, properties, and characterization of "Bis-PEG8-t-butyl ester" linkers. These molecules are crucial in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide will cover the two primary forms of this linker: the homobifunctional this compound and the branched NH-bis(PEG8-t-butyl ester).

Homobifunctional this compound

The homobifunctional variant of this compound is a linear polyethylene (B3416737) glycol (PEG) linker with eight repeating ethylene (B1197577) glycol units, capped at both ends with t-butyl ester groups.[1][] These t-butyl ester groups serve as protecting groups for carboxylic acids, which can be deprotected under acidic conditions to allow for conjugation to other molecules.[3]

Data Presentation

The key physicochemical properties of homobifunctional this compound are summarized in the table below.

PropertyValue
IUPAC Name tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Molecular Formula C28H54O12
Molecular Weight 582.72 g/mol
Appearance Pale Yellow or Colorless Oily Liquid
Purity ≥95%
Solubility Soluble in water, DMSO, DCM, DMF
Storage Store at 2-8°C
Structure Elucidation

The structural confirmation of homobifunctional this compound relies on a combination of spectroscopic techniques.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a prominent singlet around δ 1.44 ppm , corresponding to the 18 protons of the two t-butyl groups. The repeating methylene (B1212753) units of the PEG chain would appear as a complex multiplet in the region of δ 3.5-3.7 ppm . Methylene protons adjacent to the ester functionality are expected at approximately δ 2.47 ppm (triplet) and δ 3.65 ppm (triplet) .[4]

  • ¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the quaternary carbon of the t-butyl group at around δ 80 ppm and the methyl carbons of the t-butyl group at approximately δ 28 ppm . The PEG backbone carbons would resonate around δ 70 ppm .[5] The carbonyl carbon of the ester is expected around δ 171 ppm .

1.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) would typically show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[6] For this compound, the expected m/z values would be approximately 583.37 for [M+H]⁺ and 605.35 for [M+Na]⁺.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

  • C-H stretching of the alkyl groups around 2850-2950 cm⁻¹ .[7]

  • C=O stretching of the ester group at approximately 1730 cm⁻¹ .

  • C-O-C stretching of the PEG ether linkages, which would be a strong, broad band in the region of 1100-1250 cm⁻¹ .[7]

Experimental Protocols

1.3.1. Representative Synthesis of Homobifunctional this compound

A general method for the synthesis involves the reaction of PEG8-diol with a t-butyl haloacetate under basic conditions.

  • Materials: PEG8-diol, potassium t-butoxide, t-butyl bromoacetate (B1195939), anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Dissolve PEG8-diol in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0°C and add potassium t-butoxide portion-wise.

    • Stir the reaction mixture at 0°C for 30 minutes.

    • Add t-butyl bromoacetate dropwise and allow the reaction to warm to room temperature.

    • Stir overnight.

    • Quench the reaction with water and extract the product with an organic solvent like dichloromethane (B109758).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography.

1.3.2. Deprotection of t-butyl Ester Groups

The t-butyl ester groups can be removed to yield the corresponding dicarboxylic acid.[3]

  • Materials: this compound, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound in DCM.

    • Add an excess of TFA to the solution.

    • Stir the mixture at room temperature for 1-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Remove the solvent and excess TFA under reduced pressure to obtain the dicarboxylic acid product.

Mandatory Visualizations

G Synthesis of Homobifunctional this compound PEG8_diol PEG8-diol Reaction Williamson Ether Synthesis PEG8_diol->Reaction tBu_bromoacetate t-butyl bromoacetate tBu_bromoacetate->Reaction Base Base (e.g., KOtBu) in THF Base->Reaction Crude_product Crude this compound Reaction->Crude_product Purification Silica Gel Chromatography Crude_product->Purification Final_product Pure this compound Purification->Final_product

Caption: A simplified workflow for the synthesis of homobifunctional this compound.

NH-bis(PEG8-t-butyl ester)

NH-bis(PEG8-t-butyl ester) is a bifunctional linker where two PEG8-t-butyl ester chains are attached to a central secondary amine.[8][9] This structure provides a central point for further chemical modification.

Data Presentation

The key physicochemical properties of NH-bis(PEG8-t-butyl ester) are summarized below.

PropertyValue
Molecular Formula C46H91NO20
Molecular Weight 978.22 g/mol [10]
Purity >96%[10]
Solubility Soluble in Water, DMSO, DCM, DMF[9]
Storage -20°C[9]
Structure Elucidation

The characterization of NH-bis(PEG8-t-butyl ester) follows similar principles to its homobifunctional counterpart.

2.2.1. NMR Spectroscopy

  • ¹H NMR: The spectrum would be expected to show a singlet for the 18 protons of the two t-butyl groups around δ 1.44 ppm . The extensive PEG methylene protons would form a large multiplet between δ 3.5-3.7 ppm . The protons on the carbons adjacent to the central nitrogen would likely appear as a distinct multiplet. The NH proton may be visible as a broad singlet, though its chemical shift can be variable and it may exchange with deuterated solvents.

  • ¹³C NMR: The spectrum would show signals for the t-butyl groups and the PEG backbone similar to the homobifunctional version. The carbons bonded to the central nitrogen would have a characteristic chemical shift, distinguishing them from the rest of the PEG chain.

2.2.2. Mass Spectrometry

ESI-MS would be used to confirm the molecular weight. The expected m/z for the protonated molecule [M+H]⁺ would be approximately 979.6.

2.2.3. IR Spectroscopy

The IR spectrum would be very similar to the homobifunctional linker, dominated by C-H, C=O (ester), and C-O-C (ether) stretching vibrations. The N-H stretching vibration of the secondary amine might be observable around 3300-3500 cm⁻¹ , though it can sometimes be weak or broad.

Experimental Protocols

2.3.1. Representative Synthesis of NH-bis(PEG8-t-butyl ester)

A possible synthetic route could involve the reaction of a PEG8-monohalide or -monotosylate with ammonia, followed by reaction with a second equivalent of the PEG8 electrophile. A more controlled synthesis might involve reacting a protected amine with two equivalents of an activated PEG8-t-butyl ester derivative.

2.3.2. Application in Bioconjugation

The central amine can be used as a nucleophile for conjugation, or the t-butyl esters can be deprotected to reveal carboxylic acids for subsequent reactions.[8]

Mandatory Visualizations

G General Experimental Workflow for ADC Development cluster_linker Linker Preparation cluster_drug Drug Conjugation cluster_antibody Antibody Conjugation Linker Bis-PEG8-dicarboxylic acid (deprotected linker) Activation Activation (EDC/NHS) Linker->Activation Activated_Linker Activated Linker (NHS ester) Activation->Activated_Linker Conjugation1 Conjugation Activated_Linker->Conjugation1 Drug Payload (with amine) Drug->Conjugation1 Linker_Drug Linker-Payload Conjugate Conjugation1->Linker_Drug Conjugation2 Conjugation to Antibody Linker_Drug->Conjugation2 Antibody Monoclonal Antibody Antibody->Conjugation2 ADC Antibody-Drug Conjugate (ADC) Conjugation2->ADC Purification Purification (e.g., SEC) ADC->Purification

Caption: A conceptual workflow for the use of a deprotected Bis-PEG8 linker in ADC synthesis.

G PROTAC Synthesis Logical Pathway POI_ligand Protein of Interest (POI) Ligand Coupling1 First Coupling Reaction POI_ligand->Coupling1 E3_ligand E3 Ligase Ligand Coupling2 Second Coupling Reaction E3_ligand->Coupling2 Linker Bis-PEG8-linker (deprotected and activated) Linker->Coupling1 Intermediate POI Ligand-Linker Conjugate Coupling1->Intermediate Intermediate->Coupling2 PROTAC PROTAC Molecule Coupling2->PROTAC Purification Purification PROTAC->Purification

Caption: A logical diagram illustrating the sequential synthesis of a PROTAC using a Bis-PEG8 linker.

References

An In-depth Technical Guide to Bis-PEG8-t-butyl Ester: A Homobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the homobifunctional polyethylene (B3416737) glycol (PEG) linker, Bis-PEG8-t-butyl ester. It is intended to be a valuable resource for professionals in the fields of drug discovery, bioconjugation, and pharmaceutical development, offering detailed information on its properties, synthesis, and applications, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound, systematically named di-tert-butyl 4,7,10,13,16,19,22,25-octaoxaoctacosanedioate, is a discrete PEG (dPEG®) linker characterized by an eight-unit polyethylene glycol chain flanked by two tert-butyl ester functional groups.[1] This homobifunctional structure provides a defined, hydrophilic spacer that is instrumental in modern drug design. The tert-butyl ester groups serve as protecting groups for the terminal carboxylic acids, which, upon deprotection, become available for conjugation to amine-containing molecules such as antibodies, small molecule drugs, or E3 ligase ligands.[2]

The PEG8 chain enhances the aqueous solubility and stability of the resulting conjugate, which can be particularly advantageous when working with hydrophobic payloads.[3] Furthermore, the flexibility and length of the PEG spacer can optimize the spatial orientation of the conjugated moieties, facilitating critical interactions, for instance, in the formation of the ternary complex in PROTACs.[4]

Physicochemical Properties

The precise control over the molecular weight and structure of discrete PEG linkers like this compound allows for reproducible manufacturing and consistent performance of the final bioconjugate.[5] While a universally recognized CAS number for this specific compound is not consistently reported across suppliers, its molecular structure and properties are well-defined.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Systematic Name di-tert-butyl 4,7,10,13,16,19,22,25-octaoxaoctacosanedioate[]
Molecular Formula C28H54O12[]
Molecular Weight 582.72 g/mol []
Appearance Colorless to pale yellow oil or solid[4]
Purity Typically >95%[4]
Solubility Soluble in water, DMSO, DCM, DMF[2]
Storage -20°C for long-term stability[2]

Synthesis and Characterization

Characterization: The successful synthesis and purity of this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the tert-butyl groups and the PEG backbone.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Experimental Protocols

The utility of this compound in drug development stems from its ability to be deprotected to reveal two reactive carboxylic acid functionalities. These can then be conjugated to amine-containing molecules in a controlled manner.

Deprotection of tert-Butyl Ester Groups

The tert-butyl ester groups are readily cleaved under acidic conditions to yield the corresponding di-carboxylic acid (Bis-PEG8-diacid). Trifluoroacetic acid (TFA) is commonly used for this purpose.[7]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Scavengers (optional, e.g., triisopropylsilane (B1312306) (TIS), water) for sensitive substrates

Procedure:

  • Dissolution: Dissolve the this compound conjugate in anhydrous DCM in a round-bottom flask. A typical concentration is 10-50 mg/mL.[8]

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add TFA to the solution. A common condition is a 1:1 (v/v) mixture of DCM and TFA.[8][9] For sensitive substrates, a cleavage cocktail of TFA:TIS:water (95:2.5:2.5 by volume) can be used to trap the reactive tert-butyl cation that is formed.[8]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-5 hours.[4][9]

  • Monitoring: Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or HPLC.[4]

  • Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Precipitation: Dissolve the residue in a minimal amount of DCM and add it dropwise to a large volume of cold diethyl ether to precipitate the deprotected product.[4]

  • Isolation and Purification: Collect the precipitate by filtration or centrifugation. Wash the product with cold diethyl ether to remove residual TFA and scavengers. Dry the final product under vacuum.[4]

Conjugation to Amine-Containing Molecules (e.g., Antibodies)

The resulting Bis-PEG8-diacid can be conjugated to primary amines using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[10] A two-step sequential conjugation is often employed to prevent self-conjugation and polymerization.[10]

Materials:

  • Bis-PEG8-diacid

  • Amine-containing molecule 1 (e.g., a cytotoxic drug)

  • Amine-containing molecule 2 (e.g., a monoclonal antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[11]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5[10]

  • Quenching Buffer: 1 M Tris-HCl or glycine (B1666218) solution, pH 8.0-8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography (SEC), preparative HPLC)

Procedure:

Step 1: Mono-conjugation of Bis-PEG8-diacid to Molecule 1

  • Activation: Dissolve Bis-PEG8-diacid in anhydrous DMF or DMSO. To favor mono-activation, use a molar excess of the linker to the activating agents. Add 1.2-1.5 equivalents of EDC and NHS relative to one of the carboxylic acid groups. Incubate for 15-30 minutes at room temperature.[10]

  • Conjugation: Add the amine-containing molecule 1 to the activated linker solution. Use a slight molar excess of the activated linker to molecule 1. Adjust the pH to 7.2-8.5 with a suitable non-amine base if necessary. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[10]

  • Purification: Purify the mono-conjugated product (Molecule 1-PEG8-acid) using preparative HPLC to separate it from unreacted starting materials and the di-conjugated product.[12]

Step 2: Conjugation of Mono-conjugated Intermediate to Molecule 2 (Antibody)

  • Antibody Preparation: If necessary, perform a buffer exchange to transfer the antibody into the Coupling Buffer (amine-free). Determine the precise antibody concentration.[12]

  • Activation: Dissolve the purified Molecule 1-PEG8-acid intermediate in an appropriate buffer (e.g., 0.1 M MES, pH 6.0). Add a molar excess of EDC and Sulfo-NHS (e.g., 5-10 fold molar excess over the intermediate) to activate the remaining carboxylic acid group. Incubate for 15-30 minutes at room temperature.[12]

  • Conjugation: Add the activated drug-linker solution to the antibody solution with gentle mixing. The final concentration of any organic co-solvent should be kept low (ideally <10% v/v) to maintain antibody stability. Incubate for 2 hours at room temperature or overnight at 4°C.[12]

  • Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.[12]

  • Purification: Purify the final Antibody-Drug Conjugate (ADC) using size-exclusion chromatography to remove unreacted drug-linker and other byproducts.[12]

Applications in Drug Development

This compound is a versatile tool in the development of advanced therapeutics, primarily in the construction of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADC design, the linker plays a crucial role in the stability, solubility, and efficacy of the therapeutic.[] The hydrophilic PEG8 spacer of this linker can help to mitigate the aggregation often caused by hydrophobic drug payloads, potentially allowing for a higher drug-to-antibody ratio (DAR).[3] After deprotection, the resulting di-acid can be used to conjugate a cytotoxic drug to a monoclonal antibody, creating a targeted delivery system for cancer therapy.[5]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The length and flexibility of the PEG8 chain can be optimized to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[4]

Visualizations

The following diagrams illustrate the key experimental workflows and conceptual relationships described in this guide.

Synthesis_and_Deprotection_Workflow Synthesis and Deprotection Workflow cluster_synthesis Representative Synthesis cluster_deprotection Deprotection bis_peg8_diacid Bis-PEG8-diacid tert_butylation tert-Butylation (e.g., tert-butanol, acid catalyst) bis_peg8_diacid->tert_butylation bis_peg8_ester This compound tert_butylation->bis_peg8_ester start_ester This compound tfa_treatment TFA / DCM start_ester->tfa_treatment final_diacid Bis-PEG8-diacid tfa_treatment->final_diacid

Caption: A simplified workflow for the synthesis and subsequent deprotection of this compound.

ADC_Conjugation_Workflow ADC Conjugation Workflow cluster_linker_drug Part 1: Drug-Linker Synthesis cluster_adc_synthesis Part 2: ADC Synthesis bis_peg8_diacid Bis-PEG8-diacid activation1 Activate one carboxyl group (EDC/NHS) bis_peg8_diacid->activation1 conjugation1 Form Amide Bond activation1->conjugation1 amine_drug Amine-containing Cytotoxic Drug amine_drug->conjugation1 drug_linker Drug-PEG8-acid Intermediate conjugation1->drug_linker purification1 Purification (HPLC) drug_linker->purification1 purified_drug_linker Purified Drug-PEG8-acid purification1->purified_drug_linker activation2 Activate second carboxyl group (EDC/NHS) purified_drug_linker->activation2 conjugation2 Form Amide Bond activation2->conjugation2 antibody Monoclonal Antibody antibody->conjugation2 adc Antibody-Drug Conjugate (ADC) conjugation2->adc purification2 Purification (SEC) adc->purification2

Caption: A general experimental workflow for the synthesis of an Antibody-Drug Conjugate using Bis-PEG8-diacid.

ADC_Mechanism_of_Action Conceptual ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments adc ADC in Circulation tumor_cell Tumor Cell adc->tumor_cell 1. Binding to Tumor Antigen internalization 2. Internalization (Endocytosis) tumor_cell->internalization lysosome 3. Lysosomal Trafficking internalization->lysosome payload_release 4. Linker Cleavage & Payload Release lysosome->payload_release apoptosis 5. Induction of Apoptosis payload_release->apoptosis

Caption: A conceptual diagram illustrating the intracellular pathway of an ADC leading to payload release.

References

A Comprehensive Technical Guide to Bis-PEG8-t-butyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of "Bis-PEG8-t-butyl ester," a designation that can refer to two distinct polyethylene (B3416737) glycol (PEG) linker molecules. Both are valuable tools in bioconjugation and drug development, primarily utilized as spacers to connect molecules of interest. This document delineates their chemical and physical properties, provides generalized experimental protocols for their use, and illustrates their application in relevant biological pathways and experimental workflows.

Molecular Identification and Properties

The term "this compound" can describe either a linear, homobifunctional linker or a branched, bifunctional linker with a central amine. It is crucial for researchers to identify the specific structure they are working with, as their molecular weights and functionalities differ significantly.

  • Homobifunctional this compound: This molecule consists of a PEG8 chain with t-butyl ester groups at both termini.

  • NH-bis(PEG8-t-butyl ester): This is a branched molecule where two PEG8-t-butyl ester arms are attached to a central secondary amine.[1]

The table below summarizes the key quantitative data for both molecules.

PropertyHomobifunctional this compoundNH-bis(PEG8-t-butyl ester)
Molecular Weight 582.72 g/mol []978.22 g/mol [1][3]
Molecular Formula C28H54O12[]C46H91NO20[1][3]
Appearance Pale Yellow or Colorless Oily Liquid[]Not specified
Purity ≥95%[]>96%[3] or 98%[1]
Solubility Soluble in Water, DMSO, DCM, DMF[1]Soluble in Water, DMSO, DCM, DMF[1]
Storage 2-8°C[]-20°C[1]

Experimental Protocols

The t-butyl ester groups on these linkers serve as protecting groups for carboxylic acids. Their removal is a critical step before subsequent conjugation reactions. The following are generalized protocols for deprotection and subsequent conjugation.

2.1. Deprotection of t-butyl Ester Groups

This protocol describes the removal of the t-butyl ester protecting groups to reveal terminal carboxylic acids, a procedure typically performed under acidic conditions.

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA)[4]

  • Dichloromethane (DCM)[4]

  • Cold diethyl ether[4]

Procedure:

  • Dissolve the this compound conjugate in DCM.

  • Add TFA to the solution, typically at a concentration of 20-50% (v/v).[4]

  • Stir the reaction mixture at room temperature for 1-4 hours.[4]

  • Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.[4]

  • Collect the product by centrifugation or filtration.

  • Wash the product with cold diethyl ether and dry under a vacuum.[4]

2.2. General Bioconjugation Protocol (Post-Deprotection)

Following deprotection, the newly exposed carboxylic acid groups can be activated and conjugated to amine-containing biomolecules, such as proteins or peptides.

Materials:

  • Deprotected PEG8-diacid

  • N-hydroxysuccinimide (NHS)[4]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[4]

  • Amine-containing biomolecule (e.g., antibody)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)[4]

  • Quenching solution (e.g., Tris or glycine (B1666218) solution)[4]

  • Purification system (e.g., size-exclusion chromatography)[4]

Procedure:

  • Activation: Dissolve the deprotected PEG8-diacid in the anhydrous solvent. Add EDC and NHS to activate the carboxylic acids, forming NHS esters. Stir for 1-2 hours at room temperature.[4]

  • Conjugation: Add the activated PEG8-NHS ester solution to the biomolecule in the reaction buffer. The molar ratio will depend on the desired degree of labeling.[4]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[4]

  • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted NHS esters.[4]

  • Purification: Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove excess reagents and byproducts.[4]

Visualizations

3.1. Experimental Workflow: Deprotection and Conjugation

The following diagram illustrates the general workflow for using a this compound linker in a bioconjugation application.

G A This compound B Deprotection (TFA in DCM) A->B C Bis-PEG8-diacid B->C D Activation (EDC, NHS) C->D E Bis-PEG8-di-NHS ester D->E G Conjugation E->G F Biomolecule (e.g., Protein-NH2) F->G H PEGylated Biomolecule G->H I Purification H->I J Final Conjugate I->J

Workflow for linker deprotection and bioconjugation.

3.2. Application in PROTACs

PEG linkers are integral to the structure of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker connects the target-binding ligand and the E3 ligase ligand.

Role of a PEG linker in a PROTAC's mechanism of action.

References

An In-depth Technical Guide on the Solubility of Bis-PEG8-t-butyl ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the solubility characteristics of Bis-PEG8-t-butyl ester, a homobifunctional PEG linker. The information presented is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.

Core Compound Information

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing eight PEG units and terminated with t-butyl ester groups at both ends. These t-butyl esters serve as protecting groups for carboxylic acids. The PEG spacer enhances the hydrophilic properties of molecules it is conjugated to. A closely related compound, NH-bis(PEG8-t-butyl ester), which features a secondary amine linking the two PEG chains, provides specific solubility data that is highly relevant.[1]

Solubility Profile

The solubility of PEG derivatives is influenced by the chain length, the nature of the end groups, and the overall molecular weight. Generally, PEGs are known for their solubility in a range of aqueous and organic solvents.[2][3] The presence of the hydrophobic t-butyl ester groups in this compound can influence its solubility profile compared to unmodified PEGs.

Based on data for the closely related NH-bis(PEG8-t-butyl ester), the solubility in common organic solvents is summarized below.[1]

SolventSolubility
WaterSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble

This information is consistent with the general solubility of PEG compounds, which are typically soluble in water, chloroform, methylene (B1212753) chloride, DMF, and DMSO, and have lower solubility in alcohols and toluene.[2]

Experimental Protocols

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the public domain, a general methodology for assessing the solubility of a new chemical entity is provided below. This protocol outlines a standard laboratory procedure for qualitative and semi-quantitative solubility assessment.

Objective: To determine the approximate solubility of this compound in a panel of organic solvents.

Materials:

  • This compound

  • A panel of organic solvents (e.g., Dichloromethane, Dimethyl Sulfoxide, Dimethylformamide, Ethanol, Methanol, Toluene, Acetone, Acetonitrile)

  • Vials with caps (B75204) (e.g., 1.5 mL or 4 mL)

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Analytical balance

  • Pipettes

Procedure:

  • Preparation of Solvent Aliquots: Dispense a fixed volume (e.g., 1 mL) of each test solvent into separate, labeled vials.

  • Initial Compound Addition: Weigh a specific amount of this compound (e.g., 1 mg) and add it to each vial containing the test solvents.

  • Mixing: Cap the vials securely and vortex each sample for 30-60 seconds to facilitate dissolution. Visual inspection for undissolved solid should be performed.

  • Sonication/Stirring (Optional): If the compound does not readily dissolve, the vials can be placed in a sonicator bath for 5-10 minutes or stirred using a magnetic stir bar for an extended period (e.g., 1 hour) at a controlled temperature.

  • Incremental Addition for Semi-Quantitative Analysis: If the initial amount dissolves completely, add incremental amounts of the compound (e.g., 1 mg at a time) to the same vial, repeating the mixing step after each addition. Continue this process until a saturated solution is formed (i.e., solid material remains undissolved after thorough mixing).

  • Equilibration: Allow the saturated solutions to equilibrate for a set period (e.g., 24 hours) at a controlled temperature to ensure that the maximum amount of solute has dissolved.

  • Observation and Classification: After equilibration, visually inspect each vial. The solubility can be classified as:

    • Very Soluble: If a large amount of compound dissolves (e.g., >100 mg/mL).

    • Freely Soluble: (e.g., 10-100 mg/mL).

    • Soluble: (e.g., 1-10 mg/mL).

    • Sparingly Soluble: (e.g., 0.1-1 mg/mL).

    • Slightly Soluble: (e.g., 0.01-0.1 mg/mL).

    • Practically Insoluble or Insoluble: (e.g., <0.01 mg/mL).

  • Data Recording: Record the approximate solubility in terms of mg/mL for each solvent tested.

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for assessing the solubility of a chemical compound like this compound.

G cluster_prep Preparation cluster_testing Solubility Testing cluster_analysis Analysis & Reporting prep_compound Weigh this compound add_compound Add Compound to Solvents prep_compound->add_compound prep_solvent Aliquot Test Solvents prep_solvent->add_compound mix Vortex / Stir add_compound->mix observe Visual Observation mix->observe dissolved Completely Dissolved? observe->dissolved add_more Add Incremental Amount dissolved->add_more Yes saturate Equilibrate Saturated Solution dissolved->saturate No add_more->mix classify Classify Solubility saturate->classify report Report Results classify->report

Caption: Workflow for Solubility Assessment.

References

A Technical Guide to the Aqueous Solubility of Bis-PEG8-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of Bis-PEG8-t-butyl ester, a homobifunctional crosslinker integral to bioconjugation and drug delivery systems. The strategic incorporation of polyethylene (B3416737) glycol (PEG) chains significantly influences the molecule's solubility, a critical factor in the design and formulation of novel therapeutics and research agents. This document outlines its physicochemical properties, qualitative solubility, and provides a representative experimental protocol for quantitative determination.

Core Physicochemical Properties

This compound is a bifunctional PEG linker characterized by two t-butyl ester groups.[1][] The presence of the eight-unit polyethylene glycol (PEG8) chains is the primary determinant of its interaction with aqueous media.[1] The repeating ether units in the PEG chains can form hydrogen bonds with water molecules, which generally imparts hydrophilicity and enhances aqueous solubility.[3][4] Conversely, the t-butyl ester groups contribute a degree of lipophilicity to the molecule.[3][5] The overall solubility is a balance between the hydrophilic nature of the PEG spacers and the more hydrophobic character of the end groups.[3]

Aqueous Solubility Profile

Qualitative Solubility Data
PropertyValueSource(s)
Molecular Formula C₄₆H₉₁NO₂₀[1][9]
Molecular Weight 978.2 g/mol [1]
Solubility in Water Soluble[1][6][10]
Other Solvents Soluble in DMSO, DCM, DMF[1][6][10]

Note: The designation "soluble" is qualitative. Empirical determination is recommended for specific buffer systems and concentrations.

Experimental Protocol for Aqueous Solubility Determination

The following is a detailed, representative protocol for determining the aqueous solubility of a compound like this compound using the widely accepted shake-flask method.[11][12]

Objective: To determine the thermodynamic solubility of this compound in an aqueous buffer.
Materials:
  • This compound

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vortex mixer

  • Thermostatic shaker incubator

  • Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer, LC-MS)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent where it is highly soluble (e.g., DMSO).

    • From the stock solution, prepare a series of standard solutions of known concentrations in the chosen aqueous buffer. These will be used to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains.

    • Prepare several replicate samples to ensure accuracy.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[12]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed to let undissolved solid settle.

    • Carefully separate the saturated supernatant from the excess solid. This can be achieved by either:

      • Centrifuging the vials at high speed and collecting the supernatant.

      • Filtering the solution through a low-binding 0.22 µm syringe filter.

  • Quantification:

    • Dilute the clear, saturated supernatant with the aqueous buffer to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples and the standard solutions using a validated analytical method (e.g., HPLC).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted supernatant by interpolating its analytical signal on the calibration curve.

  • Calculation:

    • Calculate the solubility by multiplying the determined concentration by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

Visualizations

Logical Workflow for Solubility Assessment

A Start: Obtain Compound (this compound) B Qualitative Solubility Screen (Water, Buffers, Co-solvents) A->B C Is it Soluble? B->C D Quantitative Solubility Assay (Shake-Flask Method) C->D Yes G Insoluble/Poorly Soluble C->G No E Analyze Data (Generate Calibration Curve) D->E F Determine Solubility (mg/mL or Molarity) E->F I End: Report & Proceed F->I H Consider Formulation Strategies (e.g., Co-solvents, Surfactants) G->H H->B

Caption: A logical workflow for assessing the aqueous solubility of a PEGylated compound.

Structural Contribution to Solubility

cluster_0 This compound struct t-butyl ester PEG8 Chain Amine Core PEG8 Chain t-butyl ester hydrophilic Hydrophilic Character (Water Solubility) struct:f1->hydrophilic struct:f3->hydrophilic lipophilic Lipophilic Character struct:f0->lipophilic struct:f4->lipophilic A Add excess compound to aqueous buffer B Equilibrate with shaking (24-72h at constant T) A->B C Separate solid & liquid (Centrifuge or Filter) B->C D Collect Saturated Supernatant C->D E Dilute sample D->E F Analyze by HPLC (Quantify against standards) E->F G Calculate Solubility F->G

References

A Technical Guide to Bis-PEG8-t-butyl Ester: Mechanism of Action and Application as a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker molecule is a critical component that dictates the stability, efficacy, and pharmacokinetic profile of the conjugate. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone due to their ability to impart favorable physicochemical properties. This technical guide provides an in-depth exploration of Bis-PEG8-t-butyl ester, a homobifunctional PEG linker, detailing its mechanism of action, applications, and the methodologies for its use.

This compound is characterized by a central chain of eight ethylene (B1197577) glycol units, flanked at each terminus by a carboxylic acid group protected as a t-butyl ester. This structure provides a defined, hydrophilic spacer that can be used to connect two molecular entities. The t-butyl ester protecting groups are stable under a wide range of conditions but can be selectively removed under acidic conditions, revealing the carboxylic acids for subsequent conjugation.

Core Principles of the this compound Linker

The utility of this compound as a linker is rooted in two key features: the physicochemical contributions of the PEG8 spacer and the chemical reactivity of the terminal t-butyl esters.

The Role of the PEG8 Spacer

The polyethylene glycol chain is the backbone of the linker and is responsible for many of its beneficial properties in bioconjugation:

  • Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation and poor solubility of the final conjugate. The hydrophilic nature of the PEG8 chain significantly increases the overall water solubility of the ADC, mitigating the risk of aggregation, which is a major challenge in manufacturing and can be a source of immunogenicity.[1]

  • Improved Pharmacokinetics: The PEG8 spacer creates a hydration shell around the conjugate, increasing its hydrodynamic radius. This "stealth" effect reduces renal clearance and shields the conjugate from enzymatic degradation, leading to a longer plasma half-life and increased tumor accumulation.[1][2] Studies have shown that increasing the PEG linker length up to eight units can decrease systemic clearance and increase drug exposure.[2]

  • Reduced Immunogenicity: The flexible PEG chain can mask potential epitopes on the payload or the antibody, thereby reducing the risk of an immune response against the conjugate.[2]

The Mechanism of the t-butyl Ester Functional Groups

The terminal t-butyl esters are protecting groups for the carboxylic acid functionalities. Their mechanism of action as part of the linker involves a deprotection step that is critical for the subsequent conjugation of other molecules.

The deprotection is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the ester's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA). This is followed by the cleavage of the carbon-oxygen bond, which results in the formation of a stable tertiary carbocation (the t-butyl cation) and the desired carboxylic acid. The t-butyl cation is then neutralized, often by deprotonation to form the volatile gas isobutylene.[3][4] This irreversible decomposition of the protecting group helps to drive the reaction to completion.[5]

This deprotection step transforms the inert this compound into a reactive Bis-PEG8-diacid, which can then be activated for conjugation to amine-containing molecules, such as lysine (B10760008) residues on an antibody or an amine-functionalized payload, through the formation of stable amide bonds.[1]

Data Presentation: The Impact of PEG Linkers on ADC Performance

The inclusion and length of a PEG linker significantly impact the performance of an ADC. The following tables summarize quantitative data from preclinical studies on ADCs with varying PEG linker lengths. While this data is not exclusively for this compound, it provides a strong indication of the expected performance enhancements conferred by a PEG8 spacer.

ADC ConstructPEG Linker LengthCell LineIC50 (nM)Reference
ZHER2-SMCC-MMAENo PEGNCI-N870.8[6]
ZHER2-PEG4K-MMAE4 kDa PEGNCI-N873.6[7]
ZHER2-PEG10K-MMAE10 kDa PEGNCI-N8718.0[7]
ADC with PEG8 drug-linker8 PEG unitsL540cy-[6]
ADC with PEG12 drug-linker12 PEG unitsL540cy-[6]
ADC with PEG24 drug-linker24 PEG unitsL540cy-[6]
Note: A decrease in IC50 indicates an increase in cytotoxicity. The data suggests that while longer PEG chains can sometimes lead to a slight decrease in in vitro potency, they are still highly effective.
ADC ConstructPEG Linker LengthPlasma Half-life (hours)In Vivo Tumor Growth InhibitionReference
ZHER2-SMCC-MMAENo PEG~2.5Moderate[7]
ZHER2-PEG4K-MMAE4 kDa PEG~6.25Good[7]
ZHER2-PEG10K-MMAE10 kDa PEG~28Excellent[7]
ADC with PEG8 linker8 PEG units-Improved efficacy noted[8]
Note: The improved pharmacokinetic properties conferred by PEG linkers often translate to enhanced in vivo efficacy due to prolonged circulation and increased tumor accumulation.

Mandatory Visualization

Deprotection_Mechanism Mechanism of t-butyl Ester Deprotection cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_products Products Bis_PEG8_t_butyl_ester This compound (R-COO-tBu) Protonated_Ester Protonated Ester (R-C(OH+)-O-tBu) Bis_PEG8_t_butyl_ester->Protonated_Ester Protonation TFA Trifluoroacetic Acid (TFA) (H+) Bis_PEG8_diacid Bis-PEG8-diacid (R-COOH) Protonated_Ester->Bis_PEG8_diacid Cleavage t_butyl_cation t-butyl cation Protonated_Ester->t_butyl_cation Cleavage Isobutylene Isobutylene (gas) t_butyl_cation->Isobutylene Deprotonation ADC_Synthesis_Workflow General Workflow for ADC Synthesis Start Start: this compound Deprotection 1. Deprotection of t-butyl esters (e.g., TFA in DCM) Start->Deprotection Activation 2. Activation of Carboxylic Acids (e.g., EDC, NHS) Deprotection->Activation Drug_Conjugation 3. Conjugation to Amine-Containing Drug Activation->Drug_Conjugation Purification1 4. Purification of Drug-Linker Intermediate (e.g., RP-HPLC) Drug_Conjugation->Purification1 Final_Conjugation 6. Conjugation of Drug-Linker to Antibody Purification1->Final_Conjugation Antibody_Prep 5. Antibody Preparation (e.g., partial reduction of disulfides) Antibody_Prep->Final_Conjugation Purification2 7. Purification of ADC (e.g., Size-Exclusion Chromatography) Final_Conjugation->Purification2 Characterization 8. Characterization of ADC (e.g., DAR, Purity) Purification2->Characterization End Final ADC Characterization->End ADC_MOA Mechanism of Action of an ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC_Circulation 1. ADC circulates in bloodstream Target_Binding 2. Antibody binds to target antigen on tumor cell ADC_Circulation->Target_Binding Internalization 3. ADC is internalized (Receptor-Mediated Endocytosis) Target_Binding->Internalization Lysosome 4. ADC traffics to lysosome Internalization->Lysosome Payload_Release 5. Linker is cleaved and payload is released Lysosome->Payload_Release Payload_Action 6. Payload binds to intracellular target (e.g., microtubules) Payload_Release->Payload_Action Apoptosis 7. Cell cycle arrest and apoptosis Payload_Action->Apoptosis

References

An In-Depth Technical Guide to Homobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homobifunctional Polyethylene (B3416737) Glycol (PEG) linkers are pivotal tools in the fields of bioconjugation, drug delivery, and materials science. Characterized by a central hydrophilic PEG core flanked by two identical reactive functional groups, these linkers offer a versatile platform for the covalent crosslinking of biomolecules, the formation of complex macromolecular structures, and the functionalization of surfaces. The inherent properties of the PEG spacer, including enhanced water solubility, reduced immunogenicity, and improved pharmacokinetics, make these linkers particularly advantageous in therapeutic and diagnostic applications. This technical guide provides a comprehensive overview of homobifunctional PEG linkers, including their core structure, a comparative analysis of common reactive groups, quantitative data, detailed experimental protocols for key applications, and visual diagrams of relevant workflows and pathways.

Core Concepts: Structure and Functionality

A homobifunctional PEG linker is a molecule with the general structure X-PEG-X , where "X" represents an identical reactive functional group at each terminus of the polyethylene glycol (PEG) chain. This symmetrical design makes them ideal for applications requiring the crosslinking of identical molecules or for single-step conjugation reactions. The PEG component serves as a flexible, hydrophilic spacer that can be of varying lengths, which is crucial for dictating the distance between the conjugated molecules.

The primary function of these linkers is to covalently connect two molecules that possess the same functional group. This can be instrumental in studying protein-protein interactions, stabilizing protein complexes, creating therapeutic protein dimers, and forming hydrogel networks.

Visualizing the Core Structure

G General Structure of a Homobifunctional PEG Linker cluster_linker Homobifunctional PEG Linker Reactive Group A1 Reactive Group (X) PEG Chain ---(CH2CH2O)n--- Reactive Group A1->PEG Chain Reactive Group A2 Reactive Group (X) PEG Chain->Reactive Group A2

Caption: General structure of a homobifunctional PEG linker.

Quantitative Data Summary

The selection of an appropriate homobifunctional PEG linker is contingent on the desired spacer length, molecular weight, and the specific reactivity of the terminal groups. The following tables summarize the properties of commonly used homobifunctional PEG linkers.

Table 1: Common Homobifunctional PEG Linkers and Their Properties
Reactive GroupTarget Functional GroupCommon Linker NameMolecular Weight (Da)PEG Units (n)
NHS EsterPrimary Amine (-NH₂)NHS-PEG-NHS200 - 20,000+4 - 450+
MaleimideSulfhydryl (-SH)MAL-PEG-MAL200 - 20,000+4 - 450+
Carboxylic AcidPrimary Amine (-NH₂) (with EDC/NHS)HOOC-PEG-COOH200 - 20,000+4 - 450+
AmineCarboxylic Acid (-COOH) (with EDC/NHS)H₂N-PEG-NH₂200 - 20,000+4 - 450+
AcrylateThiol (-SH), PolymerizationAcrylate-PEG-Acrylate200 - 20,000+4 - 450+
AlkyneAzide (-N₃) (CuAAC Click Chemistry)Alkyne-PEG-Alkyne200 - 5,000+4 - 110+
Table 2: Comparison of Common Reactive Groups
Reactive GroupReaction pHReaction SpeedStability of LinkageKey AdvantagesKey Disadvantages
NHS Ester 7.2 - 8.5FastStable Amide BondHigh reactivity with abundant primary amines.Susceptible to hydrolysis in aqueous solutions.
Maleimide 6.5 - 7.5Very FastStable Thioether BondHighly specific for less abundant sulfhydryl groups, allowing for more controlled conjugation.Can undergo hydrolysis at higher pH; potential for off-target reactions with other nucleophiles.
Carboxylic Acid 4.5 - 7.2 (activation), 7.2-8.0 (coupling)Slower (two-step)Stable Amide BondStable starting material; allows for controlled activation.Requires activation with EDC/NHS, adding a step to the protocol.
Acrylate 7.0 - 8.5FastStable Thioether BondUseful for Michael addition reactions and polymerization for hydrogel formation.Can be less specific than maleimides.

Experimental Protocols

The following are detailed methodologies for key applications of homobifunctional PEG linkers.

Protein Crosslinking for Interaction Studies

This protocol describes the use of an NHS-ester homobifunctional PEG linker to crosslink interacting proteins for identification by mass spectrometry.

G Workflow for Cross-Linking Mass Spectrometry (XL-MS) Protein Complex Protein Complex Crosslinking Crosslinking (Add Homobifunctional PEG Linker) Protein Complex->Crosslinking Digestion Proteolytic Digestion (e.g., Trypsin) Crosslinking->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Analysis Data Analysis (Identify Crosslinked Peptides) LCMS->Analysis Map Interaction Map Analysis->Map

Caption: Workflow for Cross-Linking Mass Spectrometry (XL-MS).

  • Materials :

    • Protein of interest (1-10 mg/mL)

    • NHS-PEGn-NHS linker (e.g., NHS-PEG4-NHS)

    • Amine-free buffer (e.g., Phosphate (B84403) Buffered Saline, PBS, pH 7.2-8.0)

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

    • Anhydrous DMSO or DMF

    • Desalting column

  • Procedure :

    • Protein Preparation : Dissolve the protein(s) to be crosslinked in the amine-free buffer to a final concentration of 1-10 mg/mL.

    • Crosslinker Preparation : Immediately before use, dissolve the NHS-PEGn-NHS linker in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.

    • Crosslinking Reaction : Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.

    • Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

    • Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

    • Purification and Analysis : Remove excess crosslinker using a desalting column. Analyze the crosslinked products by SDS-PAGE and mass spectrometry.

Antibody-Drug Conjugate (ADC) Synthesis

While heterobifunctional linkers are more common for ADC synthesis, homobifunctional linkers can be employed in a one-pot method.

G Workflow for ADC Synthesis with a Homobifunctional Linker Antibody Monoclonal Antibody (mAb) Conjugation One-Pot Conjugation Reaction Antibody->Conjugation LinkerDrug Linker-Drug Complex (NHS-PEG-NHS + Amine-Drug) LinkerDrug->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Caption: Workflow for ADC Synthesis with a Homobifunctional Linker.

  • Materials :

    • Monoclonal antibody (mAb) in PBS, pH 7.2-7.4

    • Homobifunctional NHS-PEG-NHS linker

    • Amine-containing drug

    • Anhydrous DMSO

    • Size-exclusion chromatography (SEC) column

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Procedure :

    • Antibody Preparation : Dialyze the mAb into a phosphate buffer (pH 7.2-7.5) to remove any amine-containing buffers. Adjust the antibody concentration to 5-10 mg/mL.

    • Linker-Drug Preparation : Dissolve the homobifunctional NHS-PEG-NHS linker and the amine-containing drug in DMSO at a 1:1 molar ratio to form the linker-drug complex.

    • Conjugation Reaction : Add a 5- to 10-fold molar excess of the linker-drug solution to the antibody solution. The final DMSO concentration should be below 10% (v/v).

    • Incubation : Incubate the reaction for 1-2 hours at room temperature.

    • Quenching : Add quenching buffer to terminate the reaction.

    • Purification : Purify the ADC using an SEC column to remove unconjugated drug, linker, and antibody.

Hydrogel Formation

Homobifunctional PEG acrylates are commonly used to form hydrogels via photopolymerization.

G Hydrogel Formation via Photopolymerization Prepolymer Pre-polymer Solution (PEG-Diacrylate + Photoinitiator) UV UV Light Exposure Prepolymer->UV Polymerization Radical Polymerization & Crosslinking UV->Polymerization Hydrogel Hydrogel Network Polymerization->Hydrogel G Nanoparticle Surface Modification Workflow AmineNP Amine-Functionalized Nanoparticle Conjugation Conjugation Reaction (pH 7.4-8.5) AmineNP->Conjugation Linker NHS-PEG-NHS Linker Linker->Conjugation Washing Washing & Purification (Centrifugation) Conjugation->Washing PEGNP PEGylated Nanoparticle Washing->PEGNP

An In-depth Technical Guide to PROTAC Linkers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the complete removal of the target protein of interest (POI).[2]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which brings the E3 ligase in close proximity to the POI.[3] This induced proximity triggers the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to catalyze further degradation cycles.[4]

While the choice of ligands for the POI and E3 ligase determines the specificity of the PROTAC, the linker is a critical and active component that significantly influences the molecule's overall efficacy, selectivity, and pharmacokinetic properties.[2]

The Signaling Pathway of PROTAC-Mediated Degradation

The efficacy of a PROTAC hinges on its ability to successfully co-opt the cellular ubiquitin-proteasome system. This multi-step enzymatic cascade ultimately leads to the degradation of the target protein.

PROTAC_Signaling_Pathway cluster_activation 1. Ubiquitin Activation cluster_conjugation 2. Ubiquitin Conjugation cluster_ligation 3. Ternary Complex Formation and Ligation cluster_degradation 4. Proteasomal Degradation Ub Ubiquitin E1 E1 Activating Enzyme E1_Ub E1-Ub Complex AMP_PPi AMP + PPi E2 E2 Conjugating Enzyme E1_Ub->E2 Ub Transfer E1_Ub->E2 ATP ATP ATP->E1 ATP->ADP E2_Ub E2-Ub Complex Ternary_Complex POI-PROTAC-E3 Ternary Complex E2_Ub->Ternary_Complex recruitment E2_Ub->Ternary_Complex PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ligase PROTAC->E3 binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PROTAC release & recycle Ternary_Complex->POI Polyubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degradation

Caption: The PROTAC-mediated ubiquitin-proteasome signaling pathway.

The Critical Role of the PROTAC Linker

The linker is not merely a passive spacer but an active contributor to the biological activity of a PROTAC. Its design and properties influence several key aspects of PROTAC function:

  • Ternary Complex Formation and Stability: The length, rigidity, and chemical composition of the linker dictate the relative orientation and proximity of the POI and E3 ligase within the ternary complex. An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and the efficiency of ubiquitination.[2]

  • Physicochemical Properties: The linker significantly impacts the drug-like properties of the PROTAC. The incorporation of polar groups like polyethylene (B3416737) glycol (PEG) can improve solubility, while more lipophilic alkyl chains can enhance cell permeability.[2]

  • Pharmacokinetics (PK): The linker's structure affects the absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC. Linker modifications can be used to improve metabolic stability and in vivo half-life.[5][6]

Classification of PROTAC Linkers

PROTAC linkers can be broadly categorized based on their flexibility and chemical composition.

Flexible Linkers

These are the most commonly used linkers in early-stage PROTAC development due to their synthetic accessibility.

  • Alkyl Chains: Simple hydrocarbon chains of varying lengths that offer a high degree of conformational flexibility.[7]

  • Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene (B1197577) glycol units, PEG linkers enhance the hydrophilicity and aqueous solubility of PROTACs.[7]

Rigid Linkers

Rigid linkers incorporate cyclic moieties to reduce conformational flexibility.

  • Cycloalkanes and Heterocycles: Structures like piperazine (B1678402) and piperidine (B6355638) can pre-organize the PROTAC into a conformation favorable for ternary complex formation and can improve metabolic stability.[7]

  • Alkynes and Triazoles: Often incorporated via "click chemistry," these groups provide a metabolically stable and rigid connection.[7]

Data Presentation: The Impact of Linker Properties on PROTAC Efficacy

The following tables summarize quantitative data from various studies, illustrating the impact of linker length, composition, and attachment point on PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Table 1: Impact of Linker Length on PROTAC Efficacy
Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference(s)
ERαVHLPEG9>1000<20[8]
ERαVHLPEG12~100>80[8]
ERαVHLPEG16~10>90[8]
ERαVHLPEG19~100>80[8]
ERαVHLPEG21>1000<20[8]
TBK1VHLAlkyl/Ether< 12No degradation-[9][10]
TBK1VHLAlkyl/Ether12-29Submicromolar>90[9][10]
BRD4CRBNPEG0 PEG units<500>80[7]
BRD4CRBNPEG1-2 PEG units>5000<50[7]
BRD4CRBNPEG4-5 PEG units<500>80[7]
Table 2: Impact of Linker Composition on PROTAC Pharmacokinetic Parameters
PROTACTarget ProteinLinker CompositionIn Vitro Half-life (min, Human Liver Microsomes)Oral Bioavailability (%) (in vivo model)Reference(s)
IRAK4 DegraderIRAK4Flexible< 1Not Reported[5]
IRAK4 DegraderIRAK4Rigid180Not Reported[5]
BTK DegraderBTKFlexible< 5Not Reported[5]
BTK DegraderBTKRigid> 145Not Reported[5]
ARV-110Androgen ReceptorRigid (piperidine)Not Reported~30 (Mouse)[11]
ARV-471Estrogen ReceptorRigid (piperazine)Not Reported>50 (Rat)[11]
Table 3: Impact of Linker Attachment Point on PROTAC Efficacy
Target ProteinE3 LigaseWarheadE3 Ligand Attachment PointDC50 (nM)Dmax (%)Reference(s)
SMARCA2VHLSMARCA2 LigandPhenolic Hydroxyl140~60
SMARCA2VHLSMARCA2 LigandBenzylic Position1.8>90
p38αVHLp38 LigandSite ASelective for p38α>80
p38δVHLp38 LigandSite BSelective for p38δ>80
IKZF1CRBNThalidomidePosition 4 of Phthalimide~1>90[12]
IKZF1CRBNThalidomidePosition 5 of Phthalimide>10<50[12]

Experimental Protocols

Robust and reproducible experimental data are essential for the rational design and optimization of PROTACs. Below are detailed protocols for key experiments.

PROTAC Design and Evaluation Workflow

A systematic approach is necessary to efficiently design and validate effective PROTACs. This workflow outlines the key stages from initial design to in-depth characterization.

PROTAC_Design_Workflow cluster_design 1. Design and Synthesis cluster_screening 2. Primary Screening cluster_characterization 3. In-depth Characterization of Hits cluster_optimization 4. Lead Optimization a Select POI and E3 Ligase b Identify/Design Ligands a->b c Computational Modeling of Ternary Complex b->c d Design Linker Library (Vary Length, Composition, Attachment Points) c->d e Synthesize PROTAC Library d->e f Western Blot for Degradation (Single Concentration) e->f g Identify Hits f->g h Determine DC50 and Dmax (Western Blot Dose-Response) g->h i Assess Ternary Complex Formation (SPR, ITC) h->i j Evaluate Cellular Permeability and Stability i->j k Assess Off-Target Effects and Selectivity j->k l Structure-Activity Relationship (SAR) Analysis k->l m Iterative Redesign and Synthesis l->m m->f Re-screen n In Vivo Efficacy and PK/PD Studies m->n

Caption: A typical experimental workflow for PROTAC design and evaluation.

Protocol 1: Western Blot for Determination of DC50 and Dmax

This is the standard assay to quantify the reduction in target protein levels following PROTAC treatment.[13][14]

1. Materials and Reagents

  • Cell line expressing the protein of interest

  • Complete cell culture medium

  • PROTAC compound (stock solution in DMSO)

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

2. Procedure

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[10]

    • Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range is 1 nM to 10,000 nM. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).[10]

    • Treat cells with the varying concentrations of the PROTAC and a vehicle-only control for a predetermined time (e.g., 24 hours).[10]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells twice with ice-cold PBS.[13]

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[13]

    • Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.[13]

    • Determine the protein concentration of the supernatant using a BCA assay.[13]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.[13]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.[13]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.[13]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Repeat the antibody incubations for the loading control.

  • Data Acquisition and Analysis:

    • Detect the chemiluminescent signal using an imaging system.[14]

    • Quantify the band intensities using densitometry software.[14]

    • Normalize the target protein band intensity to the corresponding loading control band intensity.[14]

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[10]

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis

ITC directly measures the heat changes upon binding, providing thermodynamic parameters of ternary complex formation, including binding affinity (Kd) and cooperativity (α).[11][15]

1. Materials and Reagents

  • Purified target protein (POI)

  • Purified E3 ligase complex

  • PROTAC compound

  • ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.5)

  • Isothermal Titration Calorimeter

2. Procedure

  • Sample Preparation:

    • Dialyze both proteins against the ITC buffer extensively to minimize buffer mismatch.[15]

    • Prepare a stock solution of the PROTAC in the ITC buffer (with a minimal amount of DMSO if necessary, ensuring the same concentration in all solutions).

    • Degas all solutions before use.

  • Binary Binding Experiments (Controls):

    • PROTAC into POI: Fill the ITC cell with the POI solution (e.g., 10 µM) and the syringe with the PROTAC solution (e.g., 100 µM). Perform the titration to determine the binary binding affinity (Kd_binary1).

    • PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution (e.g., 10 µM) and the syringe with the PROTAC solution (e.g., 100 µM). Perform the titration to determine the binary binding affinity (Kd_binary2).

  • Ternary Complex Experiment:

    • Fill the ITC cell with the E3 ligase solution (e.g., 10 µM).

    • Fill the syringe with a solution containing the PROTAC (e.g., 100 µM) and a saturating concentration of the POI (e.g., 20 µM).

    • Perform the titration.

  • Data Analysis:

    • Integrate the heat signals from each injection and subtract the heat of dilution (from a control titration of the syringe solution into buffer).

    • Fit the data to a suitable binding model to extract the thermodynamic parameters (Kd, ΔH, n).

    • Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities (e.g., α = Kd_binary2 / Kd_ternary). An α > 1 indicates positive cooperativity.[11]

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR provides real-time kinetic data (association rate ka, dissociation rate kd) and affinity data (KD) for binary and ternary complex formation.[16][17]

1. Materials and Reagents

  • Purified target protein (POI)

  • Purified E3 ligase complex (one partner should be suitable for immobilization, e.g., biotinylated or His-tagged)

  • PROTAC compound

  • SPR instrument and sensor chips (e.g., CM5, NTA, or streptavidin-coated)

  • Running buffer (e.g., HBS-EP+)

2. Procedure

  • Immobilization:

    • Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface according to the manufacturer's instructions.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics and affinity.

  • Ternary Complex Analysis:

    • Prepare a series of analyte solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these pre-incubated solutions over the immobilized E3 ligase surface.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 binding model) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) from the binding affinities of the binary and ternary complexes.[16]

Logical Workflow for Troubleshooting Poor PROTAC Efficacy

When a designed PROTAC fails to induce degradation, a systematic troubleshooting process is required to identify the underlying issue.

Troubleshooting_Workflow start Poor/No Degradation Observed q1 Check Binary Binding (PROTAC to POI & E3 Ligase) start->q1 sol1 Redesign Warhead or E3 Ligase Ligand q1->sol1 No q2 Assess Ternary Complex Formation (in vitro / in cell) q1->q2 Yes sol2 Optimize Linker: - Length - Composition - Rigidity q2->sol2 No/Weak q3 Check Cellular Factors q2->q3 Yes sol3 Improve Physicochemical Properties (e.g., for permeability, solubility) or Change Cell Line q3->sol3 Issues Identified (e.g., low permeability, high efflux, instability) conclusion Suspect Unproductive Complex: Redesign Linker/Attachment Points q3->conclusion No Obvious Issues

Caption: A logical workflow for troubleshooting suboptimal PROTAC performance.

Conclusion

The linker is a critical and highly tunable component in the design of PROTACs, with a profound impact on their efficacy, selectivity, and pharmacokinetic properties. While flexible linkers like PEG and alkyl chains offer synthetic convenience, there is a clear trend towards the use of more rigid linkers to enhance metabolic stability and cellular permeability.[5] The optimal linker design is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[18] A systematic evaluation of linker candidates, using the robust biochemical and cellular assays detailed in this guide, is paramount for the development of potent and selective protein degraders for therapeutic applications.

References

Physicochemical properties of PEGylated linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of PEGylated Linkers

Introduction

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O−) that have become indispensable tools in drug development.[1][2] The process of covalently attaching these PEG chains to a molecule, known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, including proteins, peptides, and small molecules.[3][4]

PEG linkers serve as flexible spacers that connect a therapeutic molecule to another entity, such as an antibody in an Antibody-Drug Conjugate (ADC) or an E3 ligase ligand in a Proteolysis Targeting Chimera (PROTAC).[2][][6] Their unique physicochemical properties—high water solubility, biocompatibility, conformational flexibility, and low immunogenicity—allow them to enhance the therapeutic index of a drug by improving its stability, extending its circulation half-life, and reducing adverse immune responses.[1][2][7][8] This guide provides a comprehensive exploration of the core physicochemical properties of PEGylated linkers, details the experimental protocols for their characterization, and presents quantitative data to inform their application in drug design.

Core Physicochemical Properties

The efficacy of a PEGylated therapeutic is directly influenced by the fundamental properties of the PEG linker itself. The strategic selection of a linker's length, architecture, and chemistry is a critical design consideration.

Solubility and Hydrophilicity

A primary advantage of PEGylation is the significant enhancement of aqueous solubility, which is particularly beneficial for hydrophobic drug payloads.[9][10] The oxygen atoms in the repeating ethylene glycol units form hydrogen bonds with water molecules, creating a hydration shell around the conjugate.[1][10] This "hydrophilic shield" can mask the hydrophobicity of the payload, mitigating the risk of aggregation, even at high drug-to-antibody ratios (DARs) in ADCs.[9][11] The hydrophilicity of a PEG linker is quantified by its octanol-water partition coefficient (LogP), where a more negative value indicates higher hydrophilicity.[12]

Molecular Weight and Hydrodynamic Radius

PEGylation increases the overall size (hydrodynamic radius) of the conjugated molecule.[8][13] This increased size is a key factor in altering the drug's pharmacokinetics, as it reduces the rate of renal clearance, thereby significantly prolonging the time the drug remains in circulation.[4][9][14] This extended half-life often allows for less frequent dosing, which can improve patient compliance.[3][14] PEG linkers are available in various lengths and molecular weights, allowing for precise tuning of the conjugate's properties.[1] They can be synthesized as polydisperse mixtures (with a range of molecular weights) or as monodisperse, single-chain-length molecules, which are preferred for modern therapeutics to ensure product homogeneity.[15][16]

Flexibility and Conformation

The C-O bonds within the PEG backbone can rotate freely, giving the linker significant conformational flexibility.[1] This flexibility is crucial for its "stealth" properties, as the mobile PEG chain can effectively shield the therapeutic protein or payload from recognition by the immune system and from proteolytic degradation.[1][13][16] In the context of PROTACs, this flexibility is not merely a spacer effect; it allows the two ends of the PROTAC to orient themselves optimally to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.[6][]

Biocompatibility and Immunogenicity

PEG is generally considered to be biocompatible, non-toxic, and to have low immunogenicity, which is why it has been approved by regulatory agencies for numerous biomedical applications.[1][2][7] The "stealth" properties conferred by the hydration shell help reduce recognition by the immune system.[1] However, a significant challenge has emerged with the discovery of anti-PEG antibodies (APAs).[18][19] These antibodies can be pre-existing in patients due to exposure to PEG in cosmetics and other products, or they can be induced by treatment with a PEGylated drug.[18][20] The presence of APAs can lead to an "accelerated blood clearance" (ABC) phenomenon, where the PEGylated drug is rapidly removed from circulation, reducing its efficacy.[4] In some cases, APAs have also been linked to hypersensitivity reactions.[18][20]

Stability and Release Mechanisms

The ether bonds that form the backbone of a PEG linker are generally stable under physiological conditions.[12] However, the linkage chemistry used to attach the PEG to the drug and the targeting moiety is a critical design element. Linkers can be designed to be either non-cleavable (stable) or cleavable.[2][16] Non-cleavable linkers provide a stable connection, and the drug is typically released upon degradation of the entire conjugate within the target cell. Cleavable linkers are engineered to break apart under specific conditions found at the target site, such as the low pH of endosomes or the high concentration of reducing agents like glutathione (B108866) within a tumor cell's cytoplasm.[16]

Data Presentation: Quantitative Properties and Characterization

Quantitative analysis is essential for understanding and comparing the impact of different PEGylation strategies.

Table 1: General Physicochemical Properties of a Representative Monodisperse PEG Linker (PEG21)

Property Value Significance Source
Chemical Formula C₄₂H₈₆O₂₂ Defines the elemental composition. [12]
Molecular Weight ~927 g/mol A defined MW ensures product homogeneity. [12]
Calculated LogP (cLogP) < 0 Indicates high hydrophilicity and preference for aqueous environments. [12]
pH Stability Stable in neutral/acidic conditions Ether backbone is robust under most physiological conditions. [12]

| Temperature Stability | Stable at physiological temperatures | Important for formulation and in-vivo stability. |[12] |

Table 2: Illustrative Impact of PEGylation on Pharmacokinetic Parameters

Drug/Biologic Parameter Non-PEGylated PEGylated Fold Change Source
Interferon-α Half-life (t½) ~2-3 hours ~30-90 hours 5-10x increase [4]
Generic Protein Area Under Curve (AUC) Low Significantly Increased - [7]
Generic ADC Plasma Concentration Rapid Decline Sustained Levels - [7]

| L-asparaginase | Immunogenicity | High | Reduced Hypersensitivity | - |[4] |

Table 3: Comparison of Key Analytical Methods for Characterizing PEGylated Conjugates

Technique Parameter(s) Measured Principle Advantages & Limitations Source
SDS-PAGE Apparent MW, Degree of PEGylation, Heterogeneity Separation by size in an electric field. PEGylation increases apparent MW. A: Simple, rapid, visual. L: Low resolution, provides apparent not absolute MW. [21][22]
SEC-HPLC Purity, Aggregation, Hydrodynamic Radius Separation based on hydrodynamic size. PEGylated species elute earlier. A: Quantifies aggregates, separates free PEG. L: Can be low resolution for species of similar size. [21][23][24]
Mass Spectrometry (MALDI-TOF, ESI-MS) Absolute MW, Degree of PEGylation, Conjugation Sites Measures mass-to-charge ratio to determine precise molecular weight. A: High accuracy and resolution, confirms identity. L: Can be complex for heterogeneous mixtures. [21][22][25][26]
IEX-HPLC Heterogeneity, Charge Variants Separation based on surface charge. PEG can shield charges, altering elution. A: High resolution for charge-based heterogeneity. L: Not all PEGylations alter charge. [22]
RP-HPLC Purity, Heterogeneity Separation based on hydrophobicity. PEGylation can alter retention time. A: High resolving power. L: May require method optimization for complex conjugates. [22][24]

| ELISA | Quantification in Biological Samples | Immunoassay using specific antibodies to capture and detect the conjugate. | A: High sensitivity for PK studies. L: Requires specific antibodies, potential interference. |[13][27] |

Visualizing Key Processes and Workflows

Diagrams created using Graphviz help to visualize complex workflows and mechanisms related to PEGylated linkers.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Protein Therapeutic Protein Reaction PEGylation Reaction (e.g., NHS Ester Chemistry) Protein->Reaction PEG_Reagent Activated PEG Linker PEG_Reagent->Reaction Purification Purification (e.g., SEC or IEX) Reaction->Purification SDS_PAGE SDS-PAGE (Apparent MW) Purification->SDS_PAGE Mass_Spec Mass Spectrometry (Absolute MW, Sites) Purification->Mass_Spec HPLC HPLC Methods (Purity, Aggregates) Purification->HPLC Final_Product Characterized PEGylated Drug SDS_PAGE->Final_Product Mass_Spec->Final_Product HPLC->Final_Product

General workflow for the synthesis and characterization of a PEGylated protein.

G cluster_effects Primary Physicochemical Changes cluster_outcomes Pharmacokinetic Consequences PEGylation PEGylation Size Increased Hydrodynamic Size PEGylation->Size Shielding Steric Shielding ('Stealth' Effect) PEGylation->Shielding Renal Reduced Renal Clearance Size->Renal Degradation Protection from Proteolytic Degradation Shielding->Degradation Immunity Reduced Immune Recognition Shielding->Immunity HalfLife Extended Circulatory Half-Life Renal->HalfLife Degradation->HalfLife Immuno Reduced Immunogenicity Immunity->Immuno G ADC PEGylated ADC in Circulation Binding 1. ADC Binds to Target Antigen ADC->Binding TumorCell Tumor Cell (Antigen-Expressing) Internalization 2. Internalization (Endocytosis) TumorCell->Internalization Binding->TumorCell Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Release 4. Linker Cleavage & Payload Release Lysosome->Release Apoptosis 5. Cytotoxicity & Tumor Cell Death Release->Apoptosis G POI Target Protein (POI) PROTAC PROTAC (with PEG Linker) POI->PROTAC Ternary Formation of Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->PROTAC E3->Ternary Ubiquitination Ubiquitination of Target Protein Ternary->Ubiquitination Ub Ubiquitin Ub->Ubiquitination Proteasome Proteasome Degradation Ubiquitination->Proteasome

References

An In-depth Technical Guide to Bis-PEG8-t-butyl Ester for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis-PEG8-t-butyl ester is a homobifunctional polyethylene (B3416737) glycol (PEG) linker that is gaining prominence in the fields of bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[] This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.

The structure of this compound features two polyethylene glycol chains, each with eight repeating units of ethylene (B1197577) glycol, terminating in a t-butyl ester. These t-butyl ester groups serve as protecting groups for the terminal carboxylic acids, which can be deprotected under acidic conditions for subsequent conjugation to amine-containing molecules. The PEG component enhances the hydrophilicity of the conjugated molecule, which can improve solubility, stability, and pharmacokinetic properties.[2]

Core Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound and related compounds is crucial for their effective application in research and drug development. The following tables summarize key data for this compound and a related branched PEG linker, NH-bis(PEG8-t-butyl ester).

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C28H54O12
Molecular Weight 582.72 g/mol
Appearance Pale Yellow or Colorless Oily Liquid
Purity ≥95%
Density 1.1 ± 0.1 g/cm³
Boiling Point 587.6 ± 45.0°C at 760 mmHg
Storage Store at 2-8°C

Source: BOC Sciences[]

Table 2: Physicochemical Properties of NH-bis(PEG8-t-butyl ester)

PropertyValue
Molecular Formula C46H91NO20
Molecular Weight 978.2 g/mol [3]
Purity >96%[4]
Solubility Water, DMSO, DCM, DMF[3]
Storage Condition -20°C[3]

Source: BroadPharm, Precise PEG[3][4]

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of targeted therapies. The hydrophilic PEG linker can improve the solubility and stability of hydrophobic drug molecules and reduce the immunogenicity of protein conjugates.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The PEG8 linker can help to mitigate aggregation caused by hydrophobic payloads and improve the overall pharmacological profile of the conjugate. The length of the PEG linker is a critical parameter, with longer linkers like PEG8 sometimes offering advantages in terms of stability and pharmacokinetics.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker plays a crucial role in the efficacy of a PROTAC by influencing the formation of a stable ternary complex between the target protein and the E3 ligase. The flexibility and length of the PEG8 chain can be optimized to facilitate this interaction. The hydrophilicity of the PEG linker can also enhance the solubility and cell permeability of the PROTAC molecule.[5]

Experimental Protocols

The following are detailed protocols for the deprotection of this compound and its subsequent conjugation to an amine-containing molecule. These are representative protocols and may require optimization for specific applications.

Deprotection of the t-butyl Ester

The t-butyl ester groups are stable protecting groups that can be selectively removed under acidic conditions to reveal the carboxylic acids.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the this compound in DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Centrifuge or filter to collect the product.

  • Wash the product with cold diethyl ether and dry under vacuum.

General Bioconjugation Protocol (Post-Deprotection)

Once deprotected, the resulting dicarboxylic acid can be activated and conjugated to an amine-containing biomolecule (e.g., a protein or peptide).

Materials:

  • Deprotected Bis-PEG8-acid

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing biomolecule

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching solution (e.g., Tris or glycine (B1666218) solution)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation: Dissolve the deprotected Bis-PEG8-acid in an appropriate anhydrous solvent (e.g., DMF or DMSO). Add EDC and NHS to activate the carboxylic acids, forming an NHS ester. Stir for 1-2 hours at room temperature.

  • Conjugation: Add the activated Bis-PEG8-NHS ester to the biomolecule solution in the reaction buffer. The molar ratio of the PEG linker to the biomolecule will depend on the desired degree of labeling.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching solution to stop the reaction by consuming any unreacted NHS ester.

  • Purification: Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove excess reagents and byproducts.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Deprotection cluster_1 Activation cluster_2 Conjugation Dissolve this compound in DCM Dissolve this compound in DCM Add TFA Add TFA Dissolve this compound in DCM->Add TFA Stir at RT (1-4h) Stir at RT (1-4h) Add TFA->Stir at RT (1-4h) Monitor by TLC/HPLC Monitor by TLC/HPLC Stir at RT (1-4h)->Monitor by TLC/HPLC Solvent Removal Solvent Removal Monitor by TLC/HPLC->Solvent Removal Precipitate with Et2O Precipitate with Et2O Solvent Removal->Precipitate with Et2O Collect & Dry Product Collect & Dry Product Precipitate with Et2O->Collect & Dry Product Dissolve Bis-PEG8-acid in DMF/DMSO Dissolve Bis-PEG8-acid in DMF/DMSO Collect & Dry Product->Dissolve Bis-PEG8-acid in DMF/DMSO Add EDC & NHS Add EDC & NHS Dissolve Bis-PEG8-acid in DMF/DMSO->Add EDC & NHS Stir at RT (1-2h) Stir at RT (1-2h) Add EDC & NHS->Stir at RT (1-2h) Add activated linker to biomolecule Add activated linker to biomolecule Stir at RT (1-2h)->Add activated linker to biomolecule Incubate (RT or 4C) Incubate (RT or 4C) Add activated linker to biomolecule->Incubate (RT or 4C) Quench reaction Quench reaction Incubate (RT or 4C)->Quench reaction Purify conjugate Purify conjugate Quench reaction->Purify conjugate

A general experimental workflow for deprotection and bioconjugation.
Conceptual Signaling Pathway: PROTAC Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Target-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub Ub Ub->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation DegradedPeptides Degraded Peptides Degradation->DegradedPeptides

Conceptual diagram of PROTAC-mediated protein degradation.

References

The Gatekeeper of Reactivity: An In-depth Technical Guide to Tert-butyl Ester Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of organic synthesis, the strategic manipulation of functional groups is a daily challenge. Among the arsenal (B13267) of tactics employed, the use of protecting groups to temporarily mask reactive sites is fundamental. The tert-butyl (t-Bu) ester stands as a cornerstone in this field, prized for its unique balance of stability and controlled lability. This technical guide provides a comprehensive exploration of the tert-butyl ester protecting group, detailing its introduction, stability profile, and cleavage, supplemented with experimental protocols and comparative data to inform synthetic strategy.

The utility of the tert-butyl ester lies in its ability to shield a carboxylic acid from a wide range of reaction conditions, particularly those involving bases and nucleophiles, only to be selectively removed under specific acidic conditions.[1][2] This orthogonality is paramount in multi-step syntheses of complex molecules, such as pharmaceuticals and natural products, where precise control over reactivity is essential for success.[2][3]

Core Principles: Stability and Selective Removal

The effectiveness of the tert-butyl ester as a protecting group is rooted in its steric bulk and the electronic properties of the tert-butyl group. The bulky nature of the t-butyl group sterically hinders the approach of nucleophiles to the ester's carbonyl carbon, rendering it stable to basic and nucleophilic conditions.[3]

Deprotection, conversely, is efficiently achieved under acidic conditions. The mechanism proceeds through protonation of the ester oxygen, followed by the formation of a stable tertiary carbocation (the tert-butyl cation) and subsequent elimination of isobutylene (B52900), a volatile gas.[2][4] This irreversible decomposition drives the reaction to completion and simplifies product purification.[2][3]

Quantitative Data on Deprotection

The choice of deprotection conditions is critical and depends on the sensitivity of the substrate and the presence of other protecting groups. The following tables summarize various conditions for the cleavage of tert-butyl esters, providing a comparative overview of their efficacy.

Table 1: Brønsted Acid-Mediated Selective Cleavage of tert-Butyl Esters

ReagentSubstrateOther Ester PresentSolventTemperature (°C)Time (h)Yield (%)Reference
Trifluoroacetic Acid (TFA)N-Boc-Amino Acid t-Bu Ester-Dichloromethane (B109758) (DCM)Room Temp.1-2>95[5]
Aqueous Phosphoric AcidDi-ester with t-Bu and MeMethyl-601290[5]
p-Toluenesulfonic AcidDi-ester with t-Bu and BenzylBenzylToluene (B28343)80685[5]

Table 2: Lewis Acid-Mediated Selective Cleavage of tert-Butyl Esters

ReagentSubstrateOther Ester PresentSolventTemperature (°C)Time (h)Yield (%)Reference
ZnBr₂N-PhF-Amino Acid t-Bu Ester-Dichloromethane (DCM)Room Temp.2475-95[5]
CeCl₃·7H₂O / NaIN-Boc-Amino Acid t-Bu Ester-AcetonitrileReflux1-675-99[5]
Trimethylsilyl Iodide (TMSI)Alkyl t-Bu Ester-Acetonitrile00.25>90[5]

Experimental Protocols

Detailed methodologies for the introduction and removal of tert-butyl ester protecting groups are essential for reproducible and high-yielding synthetic transformations.

Protocol 1: Introduction of a tert-Butyl Ester using Isobutylene

This procedure describes the acid-catalyzed esterification of a carboxylic acid with isobutylene.[2]

Materials:

  • Carboxylic acid (1.0 eq)

  • Dichloromethane (DCM) or Dioxane

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

  • Liquefied isobutylene (excess, ~2.0 - 3.0 eq)

  • Pressurized reaction vessel or a thick-walled sealed tube

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a fume hood, dissolve the carboxylic acid in dichloromethane or dioxane in a suitable pressurized reaction vessel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Carefully add the catalytic amount of concentrated sulfuric acid to the cooled solution with stirring.

  • Condense the required amount of isobutylene gas into the reaction vessel.

  • Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction vessel back to 0 °C before carefully venting the excess isobutylene in the fume hood.

  • Slowly add saturated aqueous NaHCO₃ solution to neutralize the acidic catalyst.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude tert-butyl ester can be purified by column chromatography on silica (B1680970) gel if necessary.[2]

Protocol 2: Deprotection of a tert-Butyl Ester using Trifluoroacetic Acid (TFA)

This is a common and effective method for cleaving tert-butyl esters.[2][5]

Materials:

  • tert-Butyl ester (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA, 5 - 10 eq, or as a 1:1 mixture with DCM)

  • Toluene (for azeotropic removal of TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)

Procedure:

  • Dissolve the tert-butyl ester in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • In a fume hood, add trifluoroacetic acid to the solution. The reaction is often run in a 1:1 mixture of DCM:TFA.[2][5]

  • Stir the reaction mixture at room temperature for 1-5 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[5]

  • Co-evaporate the residue with a suitable solvent like toluene or DCM several times to ensure complete removal of residual TFA.[5]

  • The resulting carboxylic acid can be purified by an appropriate method, such as crystallization or column chromatography. Alternatively, the acidic product can be extracted into a basic aqueous solution (e.g., NaHCO₃), washed with an organic solvent to remove non-polar impurities, and then re-acidified and extracted back into an organic solvent.[2]

Protocol 3: Selective Cleavage using Zinc Bromide (ZnBr₂)

This method offers a milder alternative for deprotection, particularly when other acid-sensitive groups are present.[4][5]

Materials:

  • tert-Butyl ester (1.0 eq)

  • Dichloromethane (DCM)

  • Zinc Bromide (ZnBr₂, 1.5 - 2.0 eq)

  • Water

  • Ethyl acetate (B1210297) or other suitable organic solvent for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substrate containing the tert-butyl ester in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add zinc bromide (ZnBr₂) (typically 1.5 to 2.0 equivalents) to the solution.[5]

  • Stir the mixture at room temperature. Reaction times can vary from a few hours to 24 hours depending on the substrate. Monitor the reaction by TLC or LC-MS.[4][5]

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.[4]

Signaling Pathways and Experimental Workflows

Visualizing the chemical transformations and experimental sequences is crucial for understanding and implementing these protection strategies.

G cluster_protection Protection Carboxylic_Acid R-COOH tert_Butyl_Ester R-COO-tBu Carboxylic_Acid->tert_Butyl_Ester Isobutylene Isobutylene Isobutylene->tert_Butyl_Ester H+ H+ (cat.) H+->tert_Butyl_Ester

Mechanism of t-butyl ester formation.

G cluster_deprotection Deprotection tert_Butyl_Ester R-COO-tBu Protonated_Ester R-C(OH+)-OtBu tert_Butyl_Ester->Protonated_Ester + H+ H+ H+ Carboxylic_Acid R-COOH Protonated_Ester->Carboxylic_Acid tBu_cation tBu+ Protonated_Ester->tBu_cation Isobutylene Isobutylene tBu_cation->Isobutylene - H+

Acid-catalyzed deprotection of a t-butyl ester.

G Start Start: Substrate with Carboxylic Acid Protection Protection: 1. Dissolve Substrate 2. Add H₂SO₄ (cat.) 3. Add Isobutylene 4. React at RT Start->Protection Workup_Purification_P Work-up & Purification: 1. Neutralize with NaHCO₃ 2. Extract with Organic Solvent 3. Dry and Concentrate 4. Column Chromatography Protection->Workup_Purification_P Protected_Intermediate Protected Intermediate: R-COO-tBu Workup_Purification_P->Protected_Intermediate Further_Steps Further Synthetic Steps: Reactions on other functional groups Protected_Intermediate->Further_Steps Deprotection Deprotection: 1. Dissolve in DCM 2. Add TFA 3. React at RT Further_Steps->Deprotection Workup_Purification_D Work-up & Purification: 1. Evaporate TFA/DCM 2. Azeotrope with Toluene 3. Isolate Product Deprotection->Workup_Purification_D Final_Product Final Product: R-COOH Workup_Purification_D->Final_Product

General experimental workflow.

Applications in Drug Development and Peptide Synthesis

The tert-butyl ester protecting group is of particular importance in the fields of drug discovery and peptide synthesis. In the development of new pharmaceutical agents, it allows for the selective modification of complex molecular scaffolds.[6][7] For instance, prodrug strategies may employ tert-butyl esters to mask a carboxylic acid, enhancing bioavailability, with subsequent in vivo cleavage to release the active drug.[8]

Conclusion

The tert-butyl ester protecting group is an indispensable tool in modern organic synthesis. Its robust stability under a wide array of conditions, coupled with its facile and selective removal under acidic conditions, provides chemists with a powerful strategy for navigating the complexities of multi-step synthetic sequences. A thorough understanding of the principles governing its use, along with detailed experimental protocols, is essential for researchers, scientists, and drug development professionals aiming to achieve their synthetic goals with efficiency and precision.

References

"Bis-PEG8-t-butyl ester" safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Handling, and Experimental Use of Bis-PEG8-t-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling protocols, and experimental methodologies for this compound, a high molecular weight, bifunctional polyethylene (B3416737) glycol (PEG) linker. Due to the absence of a publicly available Safety Data Sheet (SDS), this document synthesizes data from chemical suppliers, safety assessments of related PEG compounds, and established laboratory practices to ensure user safety and experimental integrity.

Chemical and Physical Properties

This compound is a homobifunctional PEG linker featuring two tert-butyl ester groups.[] The PEG backbone enhances aqueous solubility, a valuable characteristic in bioconjugation and drug delivery applications.[2] Key physicochemical properties are summarized below.

PropertyValueReference
Molecular Formula C46H91NO20[2]
Molecular Weight 978.2 g/mol [2]
Appearance Pale Yellow or Colorless Oily Liquid[]
Purity ≥95%[]
Solubility Soluble in Water, DMSO, DCM, DMF[2]
Boiling Point 587.6±45.0°C at 760 mmHg (Predicted)[]
Density 1.1±0.1 g/cm³ (Predicted)[]
Storage Conditions Store at -20°C[2]

Toxicological Profile and Hazard Identification

While specific toxicological data for this compound is not available, polyethylene glycols (PEGs) are generally considered to have low toxicity and are approved by the FDA for human use in various pharmaceutical formulations.[3] High molecular weight PEGs are known to have very low repeat dose toxicity.[4]

General PEG Safety Considerations:

  • Acute Oral Toxicity: PEG fatty acid esters exhibit low acute toxicity.[5] For example, the oral LD50 of PEG-12 Laurate in mice is greater than 25 g/kg.[6]

  • Dermal Toxicity: Systemic toxicity from dermal exposure to PEGs on intact skin has not been observed in animal studies.[7] However, it is recommended not to use cosmetic formulations with PEGs on damaged skin.[6][8]

  • Irritation: PEGs may cause mild, transient irritation to the skin and eyes.[4][8]

  • Immunogenicity: There is evidence that high molecular weight PEGs can induce an anti-PEG IgM antibody response.[9]

Based on the structure of this compound, the primary hazards are likely associated with the tert-butyl ester groups, particularly during deprotection procedures which involve strong acids.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential when handling this compound and associated reagents.[10] A risk assessment should be conducted before commencing any experimental work.[11]

General Handling and Storage
  • Storage: Store the compound at -20°C in a tightly sealed container to prevent degradation.[2]

  • Handling: Avoid generating aerosols.[11] Use in a well-ventilated area, preferably within a chemical fume hood.[11] Wash hands thoroughly after handling.[12] Avoid contact with skin, eyes, and clothing.[11]

Personal Protective Equipment (PPE)

The following table outlines recommended PPE for various laboratory operations involving this compound.

OperationRecommended Personal Protective Equipment
Weighing and Solution Preparation Eye Protection: Chemical splash goggles. Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[11] Body Protection: Laboratory coat.[11] Respiratory Protection: Use within a chemical fume hood.
Chemical Reactions (e.g., Deprotection) Eye/Face Protection: Chemical splash goggles and a face shield, especially when handling corrosive acids like TFA.[11] Hand Protection: Acid-resistant gloves (e.g., butyl rubber) over standard nitrile gloves. Body Protection: Chemical-resistant apron over a lab coat.[11] Respiratory Protection: All work must be performed in a certified chemical fume hood.
Waste Disposal Eye Protection: Chemical splash goggles. Hand Protection: Chemical-resistant gloves. Body Protection: Laboratory coat.

First Aid Measures

In the absence of specific data for this compound, the following first aid measures are based on general guidelines for handling laboratory chemicals and PEG compounds.

Exposure RouteFirst Aid ProcedureReference
Inhalation Move the individual to fresh air. If respiratory irritation occurs, seek medical attention.[12]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, seek medical advice.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
Ingestion Do not induce vomiting. Rinse mouth with water. If the individual is conscious, give them water to drink. Seek medical attention.

Experimental Protocols: Deprotection of t-Butyl Ester

A common experimental procedure involving this compound is the acidic cleavage of the t-butyl ester protecting groups to yield the corresponding carboxylic acids.

Materials:

  • This compound conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen gas supply

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • In a clean, dry reaction vessel, dissolve the this compound conjugate in anhydrous DCM.

  • Under a nitrogen atmosphere, add an equal volume of TFA to the solution to achieve a 1:1 (v/v) mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).

  • Precipitate the deprotected product by adding cold diethyl ether to the residue.

  • Pellet the product by centrifuging the mixture.

  • Decant the ether and repeat the ether wash two to three times to ensure the complete removal of residual TFA.

  • Dry the final product under a vacuum.

Deprotection Workflow Diagram

Deprotection_Workflow cluster_workflow Deprotection of this compound start Dissolve this compound conjugate in anhydrous DCM add_tfa Add equal volume of TFA (1:1 v/v) under Nitrogen start->add_tfa react Stir at room temperature add_tfa->react monitor Monitor reaction progress (LC-MS or TLC) react->monitor evaporate Remove TFA and DCM under reduced pressure monitor->evaporate Reaction Complete precipitate Precipitate product with cold diethyl ether evaporate->precipitate pellet Pellet product by centrifugation precipitate->pellet wash Wash pellet with cold diethyl ether (2-3 times) pellet->wash dry Dry final product under vacuum wash->dry end_product Deprotected Product (Di-carboxylic Acid) dry->end_product

Caption: A typical workflow for the deprotection of this compound.

Spill and Disposal Procedures

Spill Cleanup
  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[11]

  • Collect the absorbed material into a sealed container for chemical waste disposal.[11]

  • Ensure the area is well-ventilated during cleanup.[12]

Waste Disposal
  • Dispose of unused or expired compounds in accordance with institutional and environmental regulations.[10]

  • Contaminated labware and PPE should be disposed of as solid chemical waste in a designated, labeled container.[11]

Logical Troubleshooting for Incomplete Deprotection

In cases where the deprotection reaction is incomplete, a systematic approach to troubleshooting is necessary.

Troubleshooting_Deprotection cluster_troubleshooting Troubleshooting Incomplete Deprotection start Incomplete Deprotection Observed (LC-MS/TLC) check_reagents Were anhydrous DCM and high-purity TFA used? start->check_reagents check_conditions Was the reaction performed under a nitrogen atmosphere? check_reagents->check_conditions Yes remedy_reagents Use fresh, high-purity reagents and anhydrous solvent. check_reagents->remedy_reagents No check_time Was the reaction time sufficient? check_conditions->check_time Yes remedy_conditions Ensure inert atmosphere to prevent side reactions. check_conditions->remedy_conditions No remedy_time Extend reaction time and continue monitoring. check_time->remedy_time No success Successful Deprotection check_time->success Yes remedy_reagents->success remedy_conditions->success remedy_time->success

Caption: A logical guide for troubleshooting incomplete deprotection reactions.

This guide is intended to provide a framework for the safe handling and use of this compound. It is imperative that all laboratory personnel consult with their institution's safety office and adhere to all established safety protocols.

References

An In-depth Technical Guide to Bis-PEG8-t-butyl Ester for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Bis-PEG8-t-butyl ester is a homobifunctional crosslinking agent that is gaining significant attention in the fields of biomedical research and drug development. Its structure features a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer flanked by two tert-butyl ester functional groups. This symmetrical design allows for the covalent linkage of two biomolecules, making it a valuable tool for studying protein-protein interactions, inducing protein dimerization, and developing advanced drug delivery systems. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, while the tert-butyl ester groups offer a stable protecting group for carboxylic acids that can be readily removed under acidic conditions to reveal reactive carboxyl groups for subsequent conjugation steps.

Supplier Information and Physicochemical Properties

This compound is available from various chemical suppliers. One such supplier is BOC Sciences, which provides the compound with the specifications outlined below.

PropertyValueReference
Product Name This compound[1]
Supplier BOC Sciences[1]
Catalog Number BPG-2371[1]
Molecular Formula C28H54O12[1]
Molecular Weight 582.72 g/mol [1]
Purity ≥95%[1]
Appearance Pale Yellow or Colorless Oily Liquid[1]
Storage Store at 2-8°C[1]
Synonyms Bis(2-methyl-2-propanyl) 4,7,10,13,16,19,22,25-octaoxaoctacosane-1,28-dioate; di-tert-butyl 4,7,10,13,16,19,22,25-octaoxaoctacosanedioate[1]

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a general method for the synthesis of a homobifunctional PEG linker with terminal tert-butyl ester groups, based on the esterification of the corresponding di-acid.

Materials:

Procedure:

  • Dissolve PEG8-diacid in anhydrous DCM.

  • Add a catalytic amount of DMAP and an excess of tert-butanol to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Deprotection of the t-butyl Ester Groups

The tert-butyl ester protecting groups can be removed under acidic conditions to yield the free carboxylic acids.

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the this compound conjugate in DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or HPLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the product by centrifugation or filtration.

  • Wash the product with cold diethyl ether and dry under vacuum.

General Protocol for Protein Crosslinking

This protocol outlines a general procedure for crosslinking proteins using this compound after deprotection to the diacid form and subsequent activation.

Materials:

  • Deprotected Bis-PEG8-diacid

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of the Diacid:

    • Dissolve the deprotected Bis-PEG8-diacid in an appropriate anhydrous solvent (e.g., DMF or DMSO).

    • Add EDC and NHS to activate the carboxylic acids, forming NHS esters.

    • Stir for 1-2 hours at room temperature.

  • Conjugation to Protein:

    • Add the activated Bis-PEG8-di-NHS ester to the protein solution. The molar ratio of the crosslinker to the protein will need to be optimized for the specific application.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the quenching buffer to stop the reaction by consuming any unreacted NHS esters.

  • Purification:

    • Purify the crosslinked protein conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove excess reagents and byproducts.

Visualizations: Workflows and Signaling Pathways

Workflow for Cross-Linking Mass Spectrometry (XL-MS)

Homobifunctional crosslinkers like this compound are instrumental in identifying protein-protein interactions through XL-MS. The following diagram illustrates a typical workflow.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Protein_Complex Protein Complex Crosslinked_Complex Crosslinked Complex Protein_Complex->Crosslinked_Complex Crosslinking Crosslinker Bis-PEG8-di-NHS ester (activated) Crosslinker->Crosslinked_Complex Digestion Proteolytic Digestion Crosslinked_Complex->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Interaction_Map Protein Interaction Map Data_Analysis->Interaction_Map

Workflow for Cross-Linking Mass Spectrometry (XL-MS).
Ligand-Induced Receptor Dimerization and Downstream Signaling

Homobifunctional PEG linkers can be used to synthesize bivalent ligands that induce dimerization of cell surface receptors, such as G-protein coupled receptors (GPCRs), which can in turn modulate downstream signaling pathways.

GPCR_Dimerization cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GPCR1 GPCR 1 G_Protein G-Protein GPCR1->G_Protein activates GPCR2 GPCR 2 GPCR2->G_Protein Bivalent_Ligand Bivalent Ligand (with PEG8 linker) Bivalent_Ligand->GPCR1 Bivalent_Ligand->GPCR2 Effector Effector Enzyme G_Protein->Effector activates Second_Messenger Second Messenger Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers

Ligand-induced GPCR dimerization and downstream signaling.

References

Methodological & Application

Application Notes and Protocols for "Bis-PEG8-t-butyl ester" in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2] This catalytic mechanism allows for the degradation of multiple protein copies with a single PROTAC molecule.[3]

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex.[4] Polyethylene (B3416737) glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance hydrophilicity, which can improve the solubility and drug-like properties of these often large and lipophilic molecules.[3][5] The flexibility and defined length of PEG chains also allow for precise optimization of the distance and orientation between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[3][6]

"Bis-PEG8-t-butyl ester" is a bifunctional linker featuring an eight-unit polyethylene glycol chain. The terminal tert-butyl ester groups serve as protecting groups for carboxylic acids, enabling a controlled, sequential synthesis of the final PROTAC molecule. This document provides detailed protocols for the synthesis of a PROTAC utilizing this linker and for the evaluation of its protein degradation activity.

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC is to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cellular_environment Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Releases Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Facilitates Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruited to Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recruited to Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data on PROTACs with PEG Linkers

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximal degradation (Dmax). The DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, while the Dmax is the maximum percentage of protein degradation achievable. The optimal linker length is crucial for achieving high potency and efficacy. The following table summarizes representative data for PROTACs with varying PEG linker lengths, illustrating the importance of linker optimization. A PEG8 linker has an approximate atom length of 24-25 atoms.

PROTAC IDTarget ProteinE3 LigaseLinker CompositionLinker Atom LengthDC50 (nM)Dmax (%)Cell Line
PROTAC-1 TBK1VHLPEG/Alkyl12>1000<10-
PROTAC-2 TBK1VHLPEG/Alkyl21396-
PROTAC-3 TBK1VHLPEG/Alkyl2929276-
PROTAC-4 ERαCRBNPEG12>100~60MCF7
PROTAC-5 ERαCRBNPEG165>95MCF7
PROTAC-6 BRD4CRBNPEG~24 (PEG8)75 (hypothetical)92 (hypothetical)HeLa

Note: Data for PROTACs 1-5 are adapted from published studies and are for comparative purposes.[7] Data for PROTAC-6 is hypothetical to illustrate a typical starting point for a PEG8 linker.[3]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a sequential synthesis involving the deprotection of the this compound to form the corresponding di-acid, followed by two successive amide coupling reactions.

Synthesis_Workflow PROTAC Synthesis Workflow using this compound Start This compound Deprotection Step 1: Deprotection (TFA, DCM) Start->Deprotection Diacid Bis-PEG8-diacid Deprotection->Diacid Coupling1 Step 2: First Amide Coupling (E3 Ligand-NH2, HATU, DIPEA, DMF) Diacid->Coupling1 Intermediate E3 Ligand-PEG8-acid Coupling1->Intermediate Coupling2 Step 3: Second Amide Coupling (POI Ligand-NH2, HATU, DIPEA, DMF) Intermediate->Coupling2 Final_PROTAC Final PROTAC (E3-Linker-POI) Coupling2->Final_PROTAC Purification Purification (Prep-HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: A typical workflow for the synthesis of a PROTAC.

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine)

  • Amine-functionalized POI ligand

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvents for work-up and purification (e.g., ethyl acetate, water, brine)

  • Preparative reverse-phase HPLC system

  • LC-MS and NMR for characterization

Step 1: Deprotection of this compound

  • Dissolve this compound (1.0 equivalent) in a suitable solvent like dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) to the solution.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with a solvent like toluene (B28343) or DCM (3 times) to ensure complete removal of residual TFA. The resulting Bis-PEG8-diacid is often used in the next step without further purification.

Step 2: First Amide Coupling (Attachment of E3 Ligase Ligand) [3]

  • Dissolve the Bis-PEG8-diacid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (3.0 equivalents) and stir the mixture for 15 minutes at room temperature to activate one of the carboxylic acids.

  • Add the amine-functionalized E3 ligase ligand (0.9 equivalents to favor mono-substitution) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the E3 ligase-linker conjugate using preparative reverse-phase HPLC.

  • Confirm the identity and purity of the product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Step 3: Second Amide Coupling (Attachment of POI Ligand) [3]

  • Dissolve the purified E3 ligase-linker conjugate (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture and stir for 15 minutes at room temperature to activate the remaining carboxylic acid.

  • Add the amine-functionalized POI ligand (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, purify the final PROTAC molecule using preparative reverse-phase HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Evaluation of PROTAC Activity by Western Blot[3]

This protocol outlines the steps to assess the efficacy of the synthesized PROTAC in degrading its target protein in a cellular context.

Materials:

  • A relevant cell line expressing the POI

  • Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with a serial dilution of the PROTAC compound (e.g., 1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle-only control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare the samples by adding Laemli buffer and boiling.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the process for the loading control antibody.

  • Signal Acquisition and Data Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the POI signal to the loading control to determine the extent of protein degradation.

    • Plot the percentage of protein degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

This compound is a valuable building block for the synthesis of PROTACs. The PEG8 linker offers a balance of flexibility and hydrophilicity that can enhance the solubility and cell permeability of the final molecule. The protocols provided herein offer a comprehensive guide for the synthesis and evaluation of PROTACs using this linker. The systematic evaluation of PROTACs with varying linker lengths, including the PEG8 motif, is a critical step in the rational design of potent and selective next-generation protein degraders.

References

Application Notes and Protocols for the Synthesis of BRD4-Targeting PROTACs using "Bis-PEG8-t-butyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1]

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader protein that regulates the transcription of oncogenes like c-Myc, making it a prime target for cancer therapy.[1] PROTACs that target BRD4 for degradation have shown significant promise in preclinical studies.

This document provides detailed application notes and representative protocols for the synthesis of a BRD4-targeting PROTAC utilizing "Bis-PEG8-t-butyl ester" as a linker. It also includes protocols for the biological evaluation of the synthesized PROTAC.

Signaling Pathway and Mechanism of Action

BRD4 acts as a transcriptional coactivator by binding to acetylated histones, which in turn recruits the Positive Transcription Elongation Factor b (P-TEFb). This complex then phosphorylates RNA Polymerase II, leading to the transcriptional elongation of target genes, including the proto-oncogene c-Myc.[1] A BRD4-targeting PROTAC intervenes in this pathway by inducing the degradation of the BRD4 protein. The PROTAC molecule simultaneously binds to BRD4 and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex that facilitates the transfer of ubiquitin from the E3 ligase to BRD4.[1] The polyubiquitinated BRD4 is then recognized and degraded by the proteasome, thus removing it from the cell and halting the downstream signaling cascade.[1]

BRD4_PROTAC_Pathway BRD4 Signaling and PROTAC Mechanism of Action cluster_0 Normal BRD4 Signaling cluster_1 PROTAC-Mediated Degradation Acetylated Histones Acetylated Histones BRD4 BRD4 Acetylated Histones->BRD4 binds to PTEFb P-TEFb BRD4->PTEFb recruits Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) RNAPII RNA Pol II PTEFb->RNAPII phosphorylates Oncogenes Oncogene Transcription (e.g., c-Myc) RNAPII->Oncogenes promotes PROTAC BRD4 PROTAC PROTAC->BRD4 binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) PROTAC->E3_Ligase recruits Poly_Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 facilitates ubiquitination Ubiquitin Ub Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome targeted by Degraded_BRD4 Degraded BRD4 Fragments Proteasome->Degraded_BRD4 degrades BRD4_cluster_0 BRD4 BRD4_cluster_0->PROTAC PROTAC intercepts BRD4_cluster_1 BRD4

Caption: BRD4 signaling pathway and PROTAC intervention.

Experimental Protocols

Protocol 1: Synthesis of a Representative BRD4-Targeting PROTAC

This protocol describes a representative synthesis of a BRD4-targeting PROTAC using "this compound". The synthesis involves the sequential coupling of a BRD4 ligand (e.g., an amine-functionalized JQ1 derivative) and an E3 ligase ligand (e.g., pomalidomide) to the bifunctional PEG8 linker.

Materials:

  • Amine-functionalized JQ1

  • Pomalidomide (B1683931)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reverse-phase HPLC for purification

  • LC-MS, NMR, and HRMS for characterization

Step 1: Coupling of Amine-Functionalized JQ1 to this compound

  • Dissolve amine-functionalized JQ1 (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the JQ1-PEG8-t-butyl ester intermediate.

Step 2: Deprotection of the t-butyl ester

  • Dissolve the purified JQ1-PEG8-t-butyl ester intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with DCM (3x) to ensure complete removal of TFA. The resulting JQ1-PEG8-acid can be used in the next step without further purification.

Step 3: Coupling of JQ1-PEG8-acid to Pomalidomide

  • Dissolve the JQ1-PEG8-acid (1.0 eq) and pomalidomide (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and HATU (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC product by reverse-phase preparative HPLC.

  • Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Synthesis_Workflow PROTAC Synthesis and Evaluation Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Start Materials (JQ1-amine, Pomalidomide, This compound) step1 Step 1: First Amide Coupling (JQ1 + Linker) start->step1 step2 Step 2: Deprotection (t-butyl removal) step1->step2 step3 Step 3: Second Amide Coupling (Intermediate + Pomalidomide) step2->step3 purification Purification (Prep-HPLC) step3->purification characterization Characterization (LC-MS, NMR, HRMS) purification->characterization final_protac Final BRD4 PROTAC characterization->final_protac cell_culture Cell Culture & PROTAC Treatment final_protac->cell_culture western_blot Western Blot (BRD4 Degradation) cell_culture->western_blot viability_assay Cell Viability Assay (e.g., MTT/CCK-8) cell_culture->viability_assay data_analysis Data Analysis (DC50, Dmax, IC50) western_blot->data_analysis viability_assay->data_analysis

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Protocol 2: Western Blot for BRD4 Degradation

This protocol is to assess the extent of BRD4 protein degradation following treatment with the synthesized PROTAC.[2]

Materials:

  • Cancer cell line expressing BRD4 (e.g., HeLa, 22Rv1)

  • Synthesized BRD4 PROTAC

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary anti-BRD4 antibody

  • Primary antibody for a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of the BRD4 PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[3]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).[3] Normalize the BRD4 band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[5]

Data Presentation

The following tables summarize representative quantitative data for a well-characterized BRD4-targeting PROTAC. The data is for illustrative purposes and the performance of a PROTAC synthesized with "this compound" would require experimental determination.

Table 1: Representative Degradation and Activity Data for a BRD4 PROTAC

ParameterCell LineValueDescription
DC₅₀ 22Rv11.8 nMConcentration for 50% BRD4 degradation
Dₘₐₓ 22Rv1>95%Maximum BRD4 degradation
IC₅₀ 22Rv13.5 nMConcentration for 50% inhibition of cell viability

Table 2: Example Western Blot Quantification Data

PROTAC Conc. (nM)Normalized BRD4 Intensity% Degradation (vs. Vehicle)
0 (Vehicle)1.000%
10.6535%
100.2872%
1000.0892%
10000.0595%

Conclusion

The "this compound" linker is a viable component for the synthesis of BRD4-targeting PROTACs. The provided representative protocols offer a framework for the synthesis, purification, characterization, and biological evaluation of such molecules. The PEG8 linker is expected to confer favorable physicochemical properties, such as enhanced solubility.[6][7] The efficacy of the final PROTAC will depend on the optimal formation of a stable and productive ternary complex, which is influenced by the linker length and composition.[4] Careful experimental validation, including Western blotting to determine DC₅₀ and Dₘₐₓ, is crucial to ascertain the degradation efficiency of any newly synthesized PROTAC.

References

Application Notes and Protocols for CRBN-Based PROTACs Utilizing "Bis-PEG8-t-butyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CRBN-Based PROTACs and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). These heterobifunctional molecules are composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome.

Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex, is one of the most widely utilized E3 ligases in PROTAC design. Ligands for CRBN, such as thalidomide (B1683933) and its analogs (pomalidomide and lenalidomide), are well-established and possess favorable physicochemical properties.

The linker component is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the overall properties of the molecule such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ability to modulate their length to optimize ternary complex formation. "Bis-PEG8-t-butyl ester" is a PEG-based linker containing eight ethylene (B1197577) glycol units, offering a significant degree of flexibility and increased hydrophilicity to the PROTAC molecule. The terminal t-butyl ester groups provide a handle for conjugation to either the POI ligand or the E3 ligase ligand following deprotection.

Mechanism of Action: CRBN-Based PROTACs

The mechanism of action for a CRBN-based PROTAC involves the recruitment of the cellular ubiquitin-proteasome machinery to a specific protein of interest for its degradation. The PROTAC molecule acts as a bridge, facilitating the formation of a ternary complex between the target protein and the CRBN E3 ligase complex. This proximity induces the transfer of ubiquitin molecules to the target protein, which is then recognized and degraded by the 26S proteasome.

CRBN_PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex CRBN CRBN E3 Ligase Complex CRBN->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

CRBN-based PROTAC signaling pathway.

Quantitative Data Presentation

The efficacy of a PROTAC is typically evaluated based on its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide illustrative data for a hypothetical BRD4-targeting PROTAC utilizing a PEG8 linker and the CRBN E3 ligase ligand, pomalidomide (B1683931). This data is based on general trends observed for PEG-linked PROTACs and serves as a comparative example.

Table 1: In Vitro Degradation of BRD4 by a Pomalidomide-PEG8-JQ1 PROTAC

ParameterValueCell LineTreatment Time
DC50 25 nMHeLa24 hours
Dmax >95%HeLa24 hours

Table 2: Comparative Cellular Activity of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

PROTAC (Linker)DC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
Pomalidomide-PEG3-JQ160881.9
Pomalidomide-PEG5-JQ135921.6
Pomalidomide-PEG8-JQ1 (Illustrative) 25 >95 1.2
Pomalidomide-PEG12-JQ145900.9

Note: The data presented in these tables is for illustrative purposes and may not represent actual experimental values for a PROTAC synthesized with "this compound".

Experimental Protocols

Protocol 1: Synthesis of a CRBN-Based PROTAC using a this compound Linker

This protocol describes a representative synthesis of a BRD4-targeting PROTAC (Pomalidomide-PEG8-JQ1) from a "this compound" linker. The synthesis involves the deprotection of one of the t-butyl ester groups, followed by sequential amide bond formations with pomalidomide and a JQ1 analog.

Synthesis_Workflow Start This compound Step1 Selective Deprotection (e.g., TFA) Start->Step1 Intermediate1 Mono-acid-PEG8-t-butyl ester Step1->Intermediate1 Step2 Amide Coupling with Pomalidomide (HATU, DIPEA) Intermediate1->Step2 Intermediate2 Pomalidomide-PEG8-t-butyl ester Step2->Intermediate2 Step3 Deprotection of t-butyl ester (TFA) Intermediate2->Step3 Intermediate3 Pomalidomide-PEG8-acid Step3->Intermediate3 Step4 Amide Coupling with JQ1-amine (HATU, DIPEA) Intermediate3->Step4 Final_PROTAC Final PROTAC (Pomalidomide-PEG8-JQ1) Step4->Final_PROTAC

PROTAC synthesis workflow.

Materials:

  • This compound

  • Pomalidomide

  • JQ1-amine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Standard laboratory glassware and purification equipment (HPLC, etc.)

Procedure:

  • Selective Deprotection of the Linker:

    • Dissolve this compound (1.0 eq) in a solution of 20% TFA in DCM.

    • Stir the reaction at room temperature for 2 hours, monitoring by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to yield the mono-acid-PEG8-t-butyl ester.

  • Coupling of Pomalidomide:

    • Dissolve the mono-acid-PEG8-t-butyl ester (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.5 eq) and stir for 15 minutes at room temperature.

    • Add pomalidomide (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 16-24 hours under an inert atmosphere.

    • Purify the resulting Pomalidomide-PEG8-t-butyl ester by HPLC.

  • Final Deprotection:

    • Dissolve the Pomalidomide-PEG8-t-butyl ester (1.0 eq) in 50% TFA in DCM.

    • Stir at room temperature for 2 hours.

    • Concentrate under reduced pressure to yield Pomalidomide-PEG8-acid.

  • Coupling of JQ1-amine:

    • Dissolve Pomalidomide-PEG8-acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.5 eq) and stir for 15 minutes.

    • Add the JQ1-amine derivative (1.1 eq).

    • Stir at room temperature for 16-24 hours.

    • Purify the final PROTAC by HPLC.

Protocol 2: Western Blotting for Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with the PROTAC.

Western_Blot_Workflow Cell_Treatment 1. Cell Seeding & PROTAC Treatment Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-Target, anti-Loading Control) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis (Densitometry) Calculate DC50 & Dmax Detection->Analysis

Western blot experimental workflow.

Materials:

  • Cell line expressing the target protein (e.g., HeLa for BRD4)

  • Synthesized PROTAC

  • Complete cell culture medium

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (specific to the target protein and a loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the percentage of protein degradation against the PROTAC concentration to determine DC50 and Dmax values.

Protocol 3: Cell Viability Assay (MTS Assay)

This assay assesses the effect of PROTAC-induced protein degradation on cell viability.

Materials:

  • Cell line of interest

  • Synthesized PROTAC

  • Complete cell culture medium

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • PROTAC Treatment:

    • Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • MTS Assay:

    • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.

Application Notes and Protocols for Bis-PEG8-t-butyl ester in VHL-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bis-PEG8-t-butyl ester as a PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design.[1]

The linker is a critical component that significantly influences the PROTAC's efficacy by modulating its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[2] Polyethylene glycol (PEG) linkers, such as this compound, have become a cornerstone in PROTAC design due to their advantageous properties.[3]

NH-bis(PEG8-t-butyl ester) is a bifunctional PEG linker featuring two PEG8 arms connected by a central secondary amine, with each arm terminating in a t-butyl ester. This structure offers several key advantages:

  • Enhanced Solubility : The hydrophilic nature of the PEG chains improves the aqueous solubility of often lipophilic PROTAC molecules.[4]

  • Tunable Length and Flexibility : The extended PEG8 arms provide substantial length and flexibility, which can be crucial for spanning the distance between the POI and VHL to form a productive ternary complex.[5]

  • Synthetic Versatility : The central secondary amine and the terminal t-butyl esters provide orthogonal handles for a modular and strategic synthesis of the final PROTAC molecule. The t-butyl esters can be deprotected to reveal carboxylic acids for coupling reactions.[4]

These application notes provide a comprehensive guide to the use of this compound in the synthesis and evaluation of VHL-based PROTACs, complete with detailed protocols and illustrative data.

VHL-Mediated Protein Degradation Pathway

VHL-based PROTACs function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity, orchestrated by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules to the surface of the POI. The resulting polyubiquitin (B1169507) chain is then recognized by the 26S proteasome, leading to the degradation of the target protein.

VHL_PROTAC_Pathway cluster_cell Cellular Environment PROTAC VHL-based PROTAC (with PEG8 Linker) POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase Complex PROTAC->VHL Binds Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex VHL->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation POI Degradation Proteasome->Degradation Mediates

Caption: VHL-based PROTAC mechanism of action.

Data Presentation: A Hypothetical Case Study

To illustrate the application of a this compound linker, we present a hypothetical case study of a VHL-based PROTAC, designated "PROTAC-PEG8," designed to target a hypothetical protein kinase, "Kinase-X."

Table 1: Physicochemical Properties of PROTAC-PEG8

PropertyValue
Molecular Weight ( g/mol )~1500
cLogP~1.5
Topological Polar Surface Area (Ų)~350
Hydrogen Bond Donors5
Hydrogen Bond Acceptors25

Note: These values are estimations for a typical PROTAC utilizing this linker and will vary based on the specific POI and VHL ligands.

Table 2: In Vitro Degradation Profile of PROTAC-PEG8 against Kinase-X

Cell LineDC₅₀ (nM)Dₘₐₓ (%)
Cancer Cell Line A25>95
Cancer Cell Line B40>90

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. Data is illustrative.

Table 3: Cellular Viability of Cancer Cell Line A after Treatment with PROTAC-PEG8

CompoundIC₅₀ (nM)
PROTAC-PEG850
Kinase-X Inhibitor250

IC₅₀: Half-maximal inhibitory concentration after 72-hour treatment. Data is illustrative.

Experimental Protocols

PROTAC Synthesis Workflow

The synthesis of a VHL-based PROTAC using NH-bis(PEG8-t-butyl ester) is a multi-step process that involves the sequential coupling of the VHL ligand and the POI ligand to the linker.

PROTAC_Synthesis_Workflow Start NH-bis(PEG8-t-butyl ester) + VHL Ligand (with COOH) Step1 Amide Coupling 1 (HATU, DIPEA, DMF) Start->Step1 Intermediate1 VHL-Linker-(PEG8-t-butyl ester)₂ Step1->Intermediate1 Step2 Deprotection of t-butyl esters (TFA/DCM) Intermediate1->Step2 Intermediate2 VHL-Linker-(PEG8-COOH)₂ Step2->Intermediate2 Step3 Amide Coupling 2 (POI Ligand with NH₂, HATU, DIPEA, DMF) Intermediate2->Step3 Final_PROTAC Final VHL-PROTAC-POI Conjugate Step3->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization

Caption: General workflow for PROTAC synthesis.

Detailed Synthesis Protocol for "PROTAC-PEG8" (Hypothetical)

Step 1: Coupling of VHL Ligand to NH-bis(PEG8-t-butyl ester)

  • Dissolve the VHL ligand containing a carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of NH-bis(PEG8-t-butyl ester) (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the intermediate by flash column chromatography.

Step 2: Deprotection of t-butyl Esters

  • Dissolve the purified VHL-Linker-(PEG8-t-butyl ester)₂ intermediate in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess TFA under reduced pressure. The resulting dicarboxylic acid is typically used in the next step without further purification.

Step 3: Coupling of POI Ligand to the VHL-Linker Intermediate

  • Dissolve the crude VHL-Linker-(PEG8-COOH)₂ (1.0 eq) in anhydrous DMF.

  • Add HATU (2.2 eq) and DIPEA (4.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acids.

  • Add the amine-functionalized POI ligand (2.5 eq) to the reaction mixture.

  • Stir at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude PROTAC by preparative HPLC to yield the final product.

  • Characterize the final PROTAC using NMR and high-resolution mass spectrometry (HRMS).

Western Blot Protocol for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cell culture reagents

  • 6-well plates

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the effect of the PROTAC on cell proliferation and viability.

Materials:

  • Cell culture reagents

  • 96-well opaque-walled plates

  • PROTAC stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a suitable density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement and Analysis:

    • Read the luminescence on a plate reader.

    • Normalize the data to the vehicle-treated control and plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Conclusion

The this compound linker is a valuable tool in the design of VHL-based PROTACs, offering enhanced solubility and a flexible, extended scaffold to promote the formation of a productive ternary complex. The provided protocols and illustrative data serve as a comprehensive guide for researchers to synthesize and evaluate novel protein degraders utilizing this advanced linker technology. Careful optimization of the synthetic route and rigorous biological evaluation are paramount to the successful development of potent and selective PROTACs for therapeutic applications.

References

Application Notes and Protocols: Deprotection of Bis-PEG8-t-butyl Ester to Di-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG8-t-butyl ester is a homobifunctional crosslinker integral to bioconjugation and drug delivery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and improves the pharmacokinetic profile of the conjugated molecule.[2] The terminal t-butyl ester groups serve as protecting groups for the carboxylic acid functionalities, which are stable under various conditions but can be efficiently removed under acidic conditions to yield the reactive di-acid.[3][4]

This document provides detailed protocols for the deprotection of this compound to its corresponding di-acid, a critical step for subsequent conjugation reactions. The primary method described utilizes Trifluoroacetic Acid (TFA), a standard and effective reagent for this transformation.[5][6]

Reaction Mechanism

The deprotection of the t-butyl ester is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the ester's carbonyl oxygen by a strong acid like TFA. This is followed by the cleavage of the carbon-oxygen bond, which results in the formation of the desired carboxylic acid and a stable tertiary carbocation (t-butyl cation). The t-butyl cation is typically neutralized by deprotonation to form the volatile gas isobutylene.[4][6]

Quantitative Data

While extensive quantitative data for the deprotection of this compound is not widely published, the deprotection of t-butyl esters using TFA is generally a high-yielding reaction.[4][5] The following table summarizes typical reaction parameters and expected outcomes based on similar PEGylated compounds.

ParameterTypical Value/ObservationAnalytical MethodReference(s)
Deprotection Efficiency>95%LC-MS, NMR[5][7]
Purity of Crude Product85-95%HPLC[5]
Reaction Time1-5 hoursTLC, LC-MS[4][5][8]
Major ByproductIsobutylene (gas)-[6]

Experimental Protocols

Protocol 1: Deprotection of this compound using Trifluoroacetic Acid (TFA)

This protocol describes a general and widely used procedure for the TFA-mediated deprotection of this compound.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Toluene (B28343)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply (optional)

  • Rotary evaporator

Procedure:

  • Preparation: Dissolve the this compound in anhydrous DCM in a round-bottom flask at room temperature. A typical concentration is between 0.1 and 0.2 M.[5]

  • Reaction Initiation: To the stirred solution, add an equal volume of TFA. A 1:1 (v/v) mixture of TFA and DCM is commonly used.[4][5][8]

  • Reaction Time: Stir the reaction mixture at room temperature for 1-5 hours.[4][5][8]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or more accurately by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.[4][5]

  • Work-up:

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[5]

    • To ensure the complete removal of residual TFA, add toluene to the residue and evaporate again. This co-evaporation step can be repeated two to three times.[4]

  • Purification (Optional):

    • For many applications, the crude Bis-PEG8-di-acid can be used directly after thorough drying.[5]

    • If further purification is required, the residue can be dissolved in a minimal amount of DCM and precipitated by adding cold diethyl ether. The precipitate can be collected by filtration or decantation.[5]

    • For very high purity, the product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Visualizations

Deprotection Signaling Pathway

Deprotection_Mechanism start This compound protonation Protonation of carbonyl oxygen start->protonation + H+ (from TFA) intermediate Protonated Ester Intermediate protonation->intermediate cleavage C-O Bond Cleavage intermediate->cleavage product Bis-PEG8-di-acid cleavage->product tbutyl t-butyl carbocation cleavage->tbutyl elimination Elimination tbutyl->elimination - H+ isobutylene Isobutylene (gas) elimination->isobutylene

Caption: Mechanism of TFA-mediated deprotection of t-butyl ester.

Experimental Workflow

Deprotection_Workflow start Start: Dissolve this compound in DCM add_tfa Add TFA (1:1 v/v) start->add_tfa react Stir at Room Temperature (1-5 hours) add_tfa->react monitor Monitor Reaction (TLC or LC-MS) react->monitor monitor->react Incomplete workup Work-up: Rotary Evaporation Co-evaporation with Toluene monitor->workup Reaction Complete crude_product Crude Bis-PEG8-di-acid workup->crude_product purification Optional Purification: Precipitation or RP-HPLC crude_product->purification final_product Purified Bis-PEG8-di-acid purification->final_product High Purity Needed end End purification->end Crude Sufficient final_product->end

Caption: Experimental workflow for the deprotection of this compound.

References

Application Notes and Protocols for Coupling with Bis-PEG8-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG8-t-butyl ester is a homobifunctional crosslinker containing two t-butyl ester protected carboxylic acid groups at the termini of a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer. This linker is particularly valuable in the field of drug development, especially in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The PEG spacer enhances the aqueous solubility and optimizes the pharmacokinetic properties of the resulting conjugate, while the terminal carboxylic acids, once deprotected, allow for covalent attachment to amine-containing molecules, such as ligands for a protein of interest or an E3 ubiquitin ligase.[3][4]

These application notes provide a comprehensive guide to the reaction conditions for coupling with this compound, including a two-step protocol for deprotection and subsequent amide bond formation.

Reaction Principle

The use of this compound in coupling reactions involves two primary stages:

  • Deprotection: The t-butyl ester protecting groups are removed under acidic conditions to yield the free carboxylic acids. This is a critical step to unmask the reactive carboxyl groups.

  • Coupling (Amide Bond Formation): The now-free carboxylic acids are activated using a coupling agent and subsequently reacted with a primary amine-containing molecule to form a stable amide bond. This process can be repeated on the other end of the linker to create a heterobifunctional conjugate.

Data Presentation

The following tables summarize the key quantitative parameters for the deprotection and coupling reactions. These values are representative and may require optimization for specific substrates.

Table 1: Reaction Parameters for Deprotection of this compound

ParameterValueNotes
Reagent Trifluoroacetic Acid (TFA)A high concentration of TFA is effective for cleavage.
Solvent Dichloromethane (DCM), anhydrousEnsures solubility of the PEG linker.
Concentration of Linker 0.1 - 0.2 MA typical starting concentration range.
TFA Concentration 20-50% (v/v) in DCMHigher concentrations can increase the reaction rate.
Temperature Room Temperature (20-25°C)Sufficient for the deprotection reaction.
Reaction Time 1 - 2 hoursMonitor by TLC or LC-MS for completion.

Table 2: Reaction Parameters for Amide Bond Formation with Deprotected Bis-PEG8-acid

ParameterMethod A: EDC/NHSMethod B: HATUNotes
Coupling Reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU)HATU is often faster and more efficient for sterically hindered substrates.
Additive N-hydroxysuccinimide (NHS)-NHS stabilizes the activated intermediate.
Base -N,N-Diisopropylethylamine (DIPEA)A non-nucleophilic base is required for the HATU reaction.
Solvent Anhydrous DMF or DMSOAnhydrous DMF or DCMDepends on the solubility of the substrates.
Molar Ratios (Linker:Amine) 1.5 - 5 fold excess of linker1.1 equivalents of linkerRatios should be optimized for desired mono- or di-substitution.
Molar Ratios (Coupling Reagents) EDC: 2-5 fold excess; NHS: 2-5 fold excessHATU: 1.1-1.2 equivalents; DIPEA: 2-3 equivalentsRelative to the carboxylic acid groups.
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
Reaction Time 2 hours to overnight1 - 4 hoursMonitor by TLC or LC-MS.

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the t-butyl ester protecting groups to yield the corresponding di-carboxylic acid (Bis-PEG8-acid).

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Rotary evaporator

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator. The resulting Bis-PEG8-acid can be used in the next step, often without further purification.

Protocol 2: Amide Bond Formation with Bis-PEG8-acid

This protocol outlines two common methods for coupling the deprotected Bis-PEG8-acid with a primary amine-containing molecule.

Method A: EDC/NHS Coupling

Materials:

  • Bis-PEG8-acid (from Protocol 1)

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Dissolve the Bis-PEG8-acid in anhydrous DMF or DMSO.

  • Add a 2-5 fold molar excess of both EDC and NHS to the solution.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acids.

  • Add the amine-containing molecule to the activated linker solution. A 1.5 to 5-fold excess of the linker is a common starting point for mono-conjugation.

  • Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, add a quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes to quench any unreacted NHS esters.

  • Purify the final conjugate using an appropriate method such as reverse-phase HPLC (RP-HPLC).[3]

Method B: HATU Coupling

Materials:

  • Bis-PEG8-acid (from Protocol 1)

  • Amine-containing molecule

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • In a reaction vessel, dissolve the Bis-PEG8-acid and 1.1 equivalents of the amine-containing molecule in anhydrous DMF or DCM.

  • Add 1.1-1.2 equivalents of HATU to the mixture.

  • Add 2-3 equivalents of DIPEA to the reaction mixture and stir at room temperature.

  • Allow the reaction to proceed for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the crude product can be purified by RP-HPLC.

Visualizations

The following diagrams illustrate the experimental workflow for PROTAC synthesis using this compound and the general mechanism of PROTAC-mediated protein degradation.

G cluster_synthesis PROTAC Synthesis Workflow A This compound B Deprotection (TFA/DCM) A->B C Bis-PEG8-acid B->C E Amide Coupling 1 (HATU or EDC/NHS) C->E D E3 Ligase Ligand (with amine) D->E F Ligand-Linker Intermediate E->F G Purification 1 (HPLC) F->G H Purified Ligand-Linker G->H J Amide Coupling 2 (HATU or EDC/NHS) H->J I Protein of Interest Ligand (with amine) I->J K Crude PROTAC J->K L Final Purification (HPLC) K->L M Final PROTAC Conjugate L->M

Caption: Experimental workflow for PROTAC synthesis.

PROTAC_MoA cluster_pathway PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Ubiquitin Ub->PolyUb UbPOI Poly-ubiquitinated POI PolyUb->UbPOI Degradation POI Degradation UbPOI->Degradation Proteasome 26S Proteasome Proteasome->Degradation Recycle PROTAC Recycling Degradation->Recycle Recycle->PROTAC

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for Bioconjugation using Bis-PEG8-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG8-t-butyl ester is a homobifunctional crosslinker that has emerged as a valuable tool in the field of bioconjugation, particularly in the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This linker consists of a discrete, eight-unit polyethylene (B3416737) glycol (PEG) chain, which imparts favorable physicochemical properties to the resulting conjugate. The PEG8 spacer enhances aqueous solubility, reduces aggregation, and can improve pharmacokinetic profiles by providing a hydrophilic shield.[1]

The molecule is flanked by two t-butyl ester groups, which serve as protecting groups for terminal carboxylic acids. This design allows for a controlled, sequential conjugation strategy. The t-butyl esters can be selectively removed under acidic conditions to reveal reactive carboxylic acid functionalities, which can then be activated to form stable amide bonds with amine-containing molecules.[2]

These application notes provide an overview of the properties of this compound and detailed protocols for its use in ADC and PROTAC development.

Chemical and Physical Properties

The fundamental properties of a representative homobifunctional PEG8 linker are summarized below.

PropertyValue
IUPAC Name di-tert-butyl 4,7,10,13,16,19,22,25-octaoxaoctacosanedioate
Synonyms This compound
Molecular Formula C28H54O12
Molecular Weight 582.72 g/mol
Appearance Pale yellow or colorless oily liquid
Purity Typically >95%
Solubility Soluble in Water, DMSO, DCM, DMF
Storage Store at -20°C for long-term stability

Applications in Drug Development

The unique characteristics of the Bis-PEG8 linker make it highly suitable for advanced drug development applications.

Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody. The hydrophilic and flexible PEG8 chain can:

  • Enhance Solubility and Stability: Mitigate aggregation caused by hydrophobic payloads.[1]

  • Improve Pharmacokinetics: Reduce plasma clearance and extend circulation half-life, often showing optimal performance at the PEG8 length.[3]

  • Optimize Drug-to-Antibody Ratio (DAR): Allow for higher drug loading without compromising the ADC's physicochemical properties.[3]

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. The linker is a critical component influencing the efficacy of the PROTAC.[4][5] A PEG8 linker can:

  • Improve Physicochemical Properties: Enhance the solubility of often large and lipophilic PROTAC molecules.[5][6]

  • Provide Synthetic Flexibility: The length of the PEG8 chain can be optimal for facilitating the formation of a stable ternary complex between the target protein and the E3 ligase, which is crucial for efficient protein degradation.[5]

Quantitative Data on PEG8 Linker Performance

The selection of a linker is a critical design parameter that significantly impacts the performance of a bioconjugate. The following tables summarize representative quantitative data for ADCs utilizing PEG8 linkers. While this data may not be exclusively from studies using this compound, it provides valuable insights into the expected performance.

Table 1: Comparative In Vitro Plasma Stability of ADCs with PEG4 vs. PEG8 Linkers

Linker TypeTime Point (hours)% Payload Loss in Mouse PlasmaReference
ADC-PEG42422%[7]
ADC-PEG82412%[7]

This data indicates that an ADC with a longer PEG8 linker exhibits greater stability in mouse plasma compared to one with a shorter PEG4 linker.[7]

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics

ADC PropertyObservationReference
Clearance ADC clearance decreases as PEG linker size increases up to PEG8, at which point a plateau is reached.[1]
Exposure (AUC) Conjugates with PEG8 or larger PEGs display pharmacokinetic properties approaching those of the parental antibody.[3]

Table 3: Representative In Vitro Cytotoxicity of ADCs

Cell Line (HER2 expression)ADC Drug-to-Antibody Ratio (DAR)IC50 (ng/mL)Reference
N87 (High)~213-50[8]
BT474 (High)~413-50[8]
MDA-MB-361-DYT2 (Moderate)< 3.51500-60000[8]
MDA-MB-361-DYT2 (Moderate)> 3.525-80[8]

Note: IC50 values are highly dependent on the payload, antibody, and target cell line. Potency can be strongly correlated with the DAR in cells with moderate antigen expression.[8]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates using this compound.

Protocol 1: Deprotection of t-Butyl Ester Groups

This protocol describes the removal of the t-butyl protecting groups to reveal the terminal carboxylic acids.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Nitrogen or rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound conjugate in DCM.

  • Acidification: Add TFA to the solution, typically at a concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the deprotection process by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under a stream of nitrogen or using a rotary evaporator.

  • Precipitation: Precipitate the deprotected product (Bis-PEG8-acid) by adding cold diethyl ether.

  • Collection: Centrifuge or filter to collect the product.

  • Washing and Drying: Wash the product with cold diethyl ether and dry under vacuum.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via Lysine Conjugation

This protocol outlines a two-part synthesis where the linker is first attached to the drug, and the resulting drug-linker intermediate is then conjugated to an antibody.

Part A: Synthesis of Drug-Linker Intermediate

  • Activation of Bis-PEG8-acid:

    • Dissolve the deprotected Bis-PEG8-acid (1.0 equivalent) in anhydrous DMF.

    • Add N-hydroxysuccinimide (NHS) (1.1 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).[9]

    • Stir at room temperature for 1-2 hours to activate one of the carboxylic acid groups, forming a mono-NHS ester.[2]

  • Conjugation to Amine-Containing Drug:

    • In a separate flask, dissolve the amine-containing cytotoxic payload in anhydrous DMF.

    • Add the activated Bis-PEG8-acid solution to the payload solution.

    • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).[9]

    • Stir the reaction at room temperature overnight, protected from light.[9]

  • Purification:

    • Monitor the reaction by LC-MS.

    • Purify the drug-linker intermediate (Drug-PEG8-acid) using reverse-phase HPLC (RP-HPLC).[9]

    • Lyophilize the pure fractions to obtain the solid product.[9]

Part B: Conjugation to Antibody

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-8.5). If necessary, perform a buffer exchange.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Activation of Drug-Linker Intermediate:

    • Dissolve the purified Drug-PEG8-acid intermediate (e.g., 10-fold molar excess over the antibody) in DMSO.[9]

    • Add freshly prepared EDC and Sulfo-NHS solutions to activate the remaining carboxylic acid.[9]

    • Incubate for 15-30 minutes at room temperature.[9]

  • Conjugation Reaction:

    • Add the activated drug-linker solution to the antibody solution with gentle stirring.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[2]

  • Quenching:

    • Stop the reaction by adding a quenching solution (e.g., Tris or glycine) to consume any unreacted NHS esters.[2]

  • Purification:

    • Purify the final ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC), to remove excess reagents and unconjugated drug-linker.[2]

  • Characterization:

    • Determine the protein concentration and average Drug-to-Antibody Ratio (DAR) using techniques like UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC).[1]

Protocol 3: Synthesis of a PROTAC

This protocol describes a generalized sequential amide coupling approach to synthesize a PROTAC using a bifunctional PEG8 linker.

Materials:

  • Protein of Interest (POI) ligand with a free amine or carboxylic acid.

  • E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) with an orthogonal functional group.

  • Deprotected Bis-PEG8-acid linker.

  • Amide coupling reagents (e.g., HATU, HBTU).

  • Base (e.g., DIPEA).

  • Anhydrous solvents (e.g., DMF).

Procedure:

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand (1.0 equivalent) and the Bis-PEG8-acid linker (1.1 equivalents) in anhydrous DMF.[6]

    • Add the coupling reagent (e.g., HATU, 1.2 equivalents) and base (DIPEA, 2.0 equivalents).[6]

    • Stir the reaction at room temperature for 4-12 hours.[6]

    • Monitor progress by LC-MS.

    • Purify the resulting E3 ligase-linker conjugate using RP-HPLC.[6]

  • Second Coupling Reaction:

    • Dissolve the purified E3 ligase-linker conjugate (1.0 equivalent) and the POI ligand (1.1 equivalents) in anhydrous DMF.

    • Add the coupling reagent and base as in the first step.

    • Stir the reaction at room temperature until completion, as monitored by LC-MS.

  • Final Purification:

    • Quench the reaction with water.

    • Purify the final PROTAC molecule using RP-HPLC.

    • Confirm the identity and purity of the product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[6]

Visualizations

ADC_Synthesis_Workflow cluster_0 Part 1: Drug-Linker Synthesis cluster_1 Part 2: ADC Synthesis Linker Bis-PEG8-t-butyl Ester Deprotection Deprotection (TFA/DCM) Linker->Deprotection Diacid Bis-PEG8-acid Deprotection->Diacid Activation1 Mono-Activation (EDC/NHS) Diacid->Activation1 ActivatedLinker Mono-Activated Linker Activation1->ActivatedLinker Conjugation1 Amide Coupling ActivatedLinker->Conjugation1 Drug Amine-Containing Payload Drug->Conjugation1 Purification1 RP-HPLC Purification Conjugation1->Purification1 Intermediate Drug-PEG8-acid Intermediate Purification1->Intermediate Activation2 Activation (EDC/Sulfo-NHS) Intermediate->Activation2 Antibody Monoclonal Antibody (mAb) Conjugation2 Lysine Conjugation Antibody->Conjugation2 ActivatedIntermediate Activated Drug-Linker Activation2->ActivatedIntermediate ActivatedIntermediate->Conjugation2 Purification2 SEC Purification Conjugation2->Purification2 FinalADC Final ADC Purification2->FinalADC

Caption: General experimental workflow for ADC synthesis using a Bis-PEG8-acid linker.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Degradation Degradation PolyUb->Degradation Proteasome 26S Proteasome Proteasome->Degradation Degradation->PROTAC Recycled Fragments Peptide Fragments Degradation->Fragments

Caption: Simplified signaling pathway illustrating the mechanism of action of a PROTAC.

ADC_Mechanism cluster_0 Systemic Circulation cluster_1 Target Cancer Cell ADC_circ Antibody-Drug Conjugate (ADC) Binding Binding ADC_circ->Binding Receptor Target Antigen (Receptor) Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Degradation Proteolytic Degradation Lysosome->Degradation Payload_Release Payload Released Degradation->Payload_Release Apoptosis Apoptosis (Cell Death) Payload_Release->Apoptosis

References

Application Notes and Protocols for Amide Bond Formation with "Bis-PEG8-t-butyl ester" Derived Di-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Bis-PEG8-t-butyl ester" is a homobifunctional crosslinker featuring a discrete eight-unit polyethylene (B3416737) glycol (PEG) spacer. This linker is strategically designed with t-butyl ester groups protecting the terminal carboxylic acids. This feature allows for selective deprotection under acidic conditions to yield the corresponding di-acid, which can then be utilized in subsequent bioconjugation reactions. The hydrophilic PEG spacer enhances the aqueous solubility and pharmacokinetic profile of the resulting conjugates, making it an invaluable tool in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The formation of a stable amide bond between the di-acid and an amine-containing molecule is a critical step in the synthesis of these complex biomolecules.[4]

These application notes provide detailed protocols for the deprotection of "this compound" and the subsequent amide bond formation with an amine-containing molecule using common coupling reagents.

Key Features of Bis-PEG8-Di-acid

  • Homobifunctional: Possesses two terminal carboxylic acid groups after deprotection, enabling the conjugation of two amine-containing molecules.[1]

  • Hydrophilic PEG Spacer: The eight-unit PEG chain enhances the aqueous solubility and stability of conjugates, reduces aggregation, and can potentially lower immunogenicity.[1][3]

  • Defined Length: The discrete PEG length provides a defined spacer arm, which is crucial for optimizing the biological activity of the final conjugate.

  • Biocompatibility: PEG is a well-established biocompatible polymer that can prolong the circulation half-life of conjugated molecules.[1]

Data Presentation

Table 1: Representative Quantitative Data for Amide Bond Formation

The following table provides illustrative data for amide bond formation using PEGylated carboxylic acids with an amine-containing molecule. Actual results will vary depending on the specific substrates and reaction conditions.

ParameterValueNotes
Deprotection Efficiency of t-butyl ester >95%Typically achieved with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[3]
Amide Coupling Efficiency HighThe EDC/NHS and HATU coupling methods are generally efficient for forming amide bonds with PEGylated acids.[5]
Typical Yield (Multi-step Synthesis) 25-35%This is an average reported for a multi-step synthesis of a PROTAC utilizing a PEG linker.[5]
Purity of Final Product >95%Achievable with standard purification techniques like HPLC.[5]
Table 2: Stability of the Formed Amide Bond

The amide bond formed is known for its high stability under physiological conditions.[4]

ConditionpHTemperatureStabilityNotes
Physiological 7.0 - 7.437°CHighly StableDesigned for maximum stability in vivo. The half-life of simple amides is typically measured in years.[4]
Mildly Acidic 5.0 - 6.525-37°CHighly StableGenerally resistant to hydrolysis.[4]
Strongly Acidic < 2.0> 60°CSusceptible to HydrolysisAcid-catalyzed hydrolysis can occur under harsh, non-physiological conditions.[4]
Strongly Basic > 10.0> 60°CSusceptible to HydrolysisBase-catalyzed hydrolysis is possible but also requires harsh, non-physiological conditions.[4]
In Plasma/Blood ~7.437°CGenerally StableThe amide bond is resistant to chemical hydrolysis. Susceptibility to enzymatic cleavage depends on the surrounding molecular structure.[4]

Experimental Protocols

Protocol 1: Deprotection of "this compound" to Yield the Di-acid

This protocol describes the removal of the t-butyl ester protecting groups to generate the active di-carboxylic acid.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Standard glassware for organic synthesis

  • Rotary evaporator

Procedure:

  • Dissolve the this compound conjugate in DCM.

  • Add TFA to the solution, typically at a concentration of 20-50% (v/v).[3]

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection process by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate with DCM three times.[6]

  • Precipitate the deprotected Bis-PEG8-di-acid product by adding the concentrated residue to cold diethyl ether.[3]

  • Collect the precipitate by filtration or centrifugation and dry it under a vacuum.

Protocol 2: Amide Bond Formation via EDC/NHS Coupling

This protocol details the activation of the carboxylic acid groups of the deprotected Bis-PEG8-di-acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by coupling to a primary amine-containing molecule.[5]

Materials:

  • Bis-PEG8-di-acid (from Protocol 1)

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or other suitable solvent

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS or HEPES buffer, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5 or hydroxylamine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Activation of Bis-PEG8-di-acid: a. Dissolve the Bis-PEG8-di-acid (1.2 equivalents) in anhydrous DMF.[1] b. In a separate vial, dissolve the amine-containing molecule (1 equivalent) in the appropriate Coupling Buffer. c. Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the Bis-PEG8-di-acid solution.[1] d. Incubate the reaction for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated PEG linker.[7]

  • Amide Coupling: a. Add the solution of the amine-containing molecule to the activated Bis-PEG8-di-acid solution. b. Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer if necessary.[5] c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[7]

  • Quenching the Reaction: a. Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.[7] b. Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.[7]

  • Purification of the Conjugate: a. Purify the resulting conjugate using size-exclusion chromatography (SEC) to remove unreacted PEG linker, coupling agents, and byproducts.[8]

Protocol 3: Amide Bond Formation via HATU Coupling

This protocol describes the use of HATU as a coupling agent, which is particularly effective for forming amide bonds.[7]

Materials:

  • Bis-PEG8-di-acid (from Protocol 1)

  • Amine-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Standard glassware for organic synthesis

  • LC-MS for reaction monitoring

  • Flash column chromatography system or preparative HPLC for purification

Procedure:

  • Under a nitrogen atmosphere, dissolve the Bis-PEG8-di-acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for a few minutes at room temperature to pre-activate the carboxylic acid.[7]

  • Add a solution of the amine-containing molecule (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.[7]

Visualizations

Deprotection_and_Amide_Bond_Formation cluster_deprotection Deprotection cluster_activation Activation cluster_coupling Amide Coupling start This compound product1 Bis-PEG8-di-acid start->product1  Acidic  Hydrolysis reagent1 TFA, DCM product2 NHS-activated Bis-PEG8-di-acid product1->product2  Carbodiimide  Chemistry reagent2 EDC, NHS final_product PEGylated Conjugate product2->final_product  Nucleophilic  Attack amine Amine-containing molecule (R-NH2)

Caption: Chemical workflow for deprotection and subsequent amide bond formation.

Experimental_Workflow start Start: this compound deprotection Protocol 1: Deprotection with TFA/DCM start->deprotection di_acid Bis-PEG8-di-acid deprotection->di_acid activation Protocol 2/3: Activation of Carboxylic Acids (e.g., EDC/NHS or HATU) di_acid->activation coupling Amide Coupling with Amine-containing Molecule activation->coupling quenching Quenching of Reaction coupling->quenching purification Purification (e.g., SEC or HPLC) quenching->purification final_product Final Conjugate purification->final_product

Caption: A generalized experimental workflow for amide bond formation.

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc Antibody-Drug Conjugate (ADC) tumor_cell Tumor Cell adc->tumor_cell Binding to Tumor Antigen endocytosis Endocytosis lysosome Lysosome endocytosis->lysosome Internalization drug_release Drug Release lysosome->drug_release Linker Cleavage/ Antibody Degradation dna_damage DNA Damage & Apoptosis drug_release->dna_damage

Caption: Conceptual signaling pathway of an Antibody-Drug Conjugate (ADC).

References

Application Notes and Protocols for Bis-PEG8-t-butyl ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload. The linker connecting these two components is a critical determinant of the ADC's success, influencing its stability, solubility, pharmacokinetics (PK), and efficacy. Polyethylene (B3416737) glycol (PEG) linkers, such as those derived from Bis-PEG8-t-butyl ester, are increasingly employed to enhance the biophysical properties of ADCs.

This compound is a homobifunctional linker featuring a discrete chain of eight polyethylene glycol units, flanked at each end by a carboxylic acid protected as a t-butyl ester.[1][2][] The PEG8 spacer provides a hydrophilic element that can improve aqueous solubility, reduce aggregation, and prolong circulation half-life by creating a protective hydration layer around the payload.[4][5][6] The t-butyl ester protecting groups allow for a controlled, sequential conjugation strategy. Following deprotection under acidic conditions to reveal the terminal carboxylic acids, one end of the linker can be conjugated to an amine-containing cytotoxic drug, and the other to surface-exposed lysine (B10760008) residues on the antibody, forming stable amide bonds.[7][8] This application note provides detailed protocols for the use of this compound in the synthesis, purification, and characterization of ADCs.

Data Presentation

Physicochemical Properties of this compound Derivatives
PropertyNH-bis(PEG8-t-butyl ester)This compoundReference
Molecular Formula C46H91NO20C28H54O12[1][2][]
Molecular Weight 978.2 g/mol 582.72 g/mol [1][2][]
Appearance -Pale Yellow or Colorless Oily Liquid[]
Purity >96% - 98%≥95%[1][2]
Solubility Water, DMSO, DCM, DMF-[1]
Storage -20°C2-8°C[1][]
Performance Metrics of ADCs with PEG8 Linkers
ParameterADC Example/Linker TypeResultKey FindingsReference
Drug-to-Antibody Ratio (DAR) Anti-CD30-GA-PABC-MMAE with PEG2, PEG4, PEG8, PEG12, or PEG24DAR8 conjugates obtained in all cases.Demonstrates the feasibility of achieving high DAR with PEG linkers of varying lengths.[9]
In Vitro Plasma Stability ADC-PEG8 vs. ADC-PEG412% payload loss vs. 22% payload loss in mouse plasma at 24 hours.Longer PEG8 chain improves plasma stability compared to PEG4.[4]
In Vivo Stability (Half-life) Loncastuximab tesirine (B3181916) (PEG8-containing linker)Conjugated antibody half-life: 10.4 days; Total antibody half-life: 9.9 days (in humans).PEG8-containing linkers can contribute to a long circulation half-life.[10][11]
In Vitro Efficacy (IC50) ZHER2-PEG10K-MMAE vs. ZHER2-SMCC-MMAEIC50 was 22-fold higher (less potent).Longer PEG chains can decrease in vitro potency.[12]
In Vivo Efficacy (Tumor Growth Inhibition) IgG-mDPR-PEG≥8-MMAEMore effective tumor growth inhibition.ADCs with PEG linkers of 8 units or more show enhanced in vivo efficacy.[12]
Tolerability IgG-mDPR-PEG≥8-MMAEWell tolerated at 50 mg/kg.Linkers with at least eight PEG units can improve the tolerability of ADCs.[12]

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the t-butyl protecting groups to yield the reactive di-acid linker (Bis-PEG8-acid).

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)[13]

  • Dichloromethane (DCM)[13]

  • Cold diethyl ether[13]

Procedure:

  • Dissolve the this compound conjugate in DCM.

  • Add TFA to the solution (typically 20-50% v/v).[13]

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or HPLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Centrifuge or filter to collect the product.

  • Wash the product with cold diethyl ether and dry under vacuum.

Protocol 2: Synthesis of Drug-Linker Intermediate

This protocol details the conjugation of an amine-containing cytotoxic drug to one of the carboxylic acid groups of the deprotected Bis-PEG8-acid linker.

Materials:

  • Bis-PEG8-acid (from Protocol 1)

  • Amine-containing cytotoxic drug (e.g., Monomethyl Auristatin E - MMAE)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Activation of Bis-PEG8-acid: Dissolve Bis-PEG8-acid (1.0 equivalent) in anhydrous DMF. Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution. Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS-activated mono-ester.

  • Conjugation to the Cytotoxic Drug: In a separate vial, dissolve the amine-containing cytotoxic drug (0.8 equivalents) in anhydrous DMF. A sub-stoichiometric amount of the drug is used to favor mono-conjugation. Add the drug solution to the activated linker solution. Add DIPEA (2.0 equivalents) to the reaction mixture. Stir the reaction at room temperature overnight, protected from light.

  • Purification: Monitor the reaction for completion using LC-MS. Upon completion, purify the Drug-PEG8-acid conjugate using a preparative RP-HPLC system. Collect and lyophilize the pure fractions.

Protocol 3: ADC Synthesis - Conjugation to Antibody

This protocol describes the conjugation of the purified Drug-PEG8-acid intermediate to the monoclonal antibody.

Materials:

  • Monoclonal Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Drug-PEG8-acid intermediate (from Protocol 2)

  • EDC and Sulfo-NHS

  • DMSO

  • Quenching Buffer (e.g., 1 M Tris or glycine (B1666218) solution)

  • Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system

Procedure:

  • Activation of Drug-Linker Intermediate: Dissolve the Drug-PEG8-acid intermediate (e.g., 10-fold molar excess over the antibody) in DMSO. In separate tubes, prepare fresh solutions of EDC and Sulfo-NHS in cold, dry DMSO or an aqueous buffer. Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the remaining carboxylic acid group. Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction: Add the activated drug-linker solution to the antibody solution with gentle mixing. The final concentration of the organic co-solvent (e.g., DMSO) should ideally not exceed 10% (v/v). Incubate the reaction for 2 hours at room temperature or 4°C overnight.

  • Quenching the Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS-activated drug-linker. Incubate for 15-30 minutes at room temperature.

  • Purification of the ADC: Purify the ADC from unconjugated drug-linker and other reaction byproducts using SEC or TFF.[14] Exchange the purified ADC into the final formulation/storage buffer.

Protocol 4: ADC Characterization

Thorough characterization is essential to ensure the quality and consistency of the synthesized ADC.

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC) [15][16]

  • Principle: HIC separates ADC species based on their hydrophobicity. Species with a higher DAR are more hydrophobic and elute later.

  • Procedure:

    • Use an HIC column with a suitable stationary phase.

    • Equilibrate the column with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer).

    • Inject the purified ADC.

    • Elute with a decreasing salt gradient.

    • Calculate the relative percentage of each DAR species by integrating the peak areas to determine the average DAR.

2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC) [14]

  • Principle: SEC separates molecules based on their size.

  • Procedure:

    • Use an SEC column suitable for separating monoclonal antibodies.

    • Elute the ADC with a physiological buffer (e.g., PBS).

    • The major peak corresponds to the monomeric ADC. The presence of earlier eluting peaks indicates aggregation.

3. Identity and Integrity Confirmation by Mass Spectrometry (MS)

  • Principle: MS provides a direct measurement of the ADC's mass.

  • Procedure:

    • Analyze the intact ADC or its subunits (light and heavy chains) after reduction using LC-MS.

    • The mass shift compared to the unconjugated antibody confirms the conjugation and allows for precise DAR calculation.[15]

Protocol 5: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing cancer cells that express the target antigen.[17][18][19]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • Purified ADC, unconjugated antibody, and free drug

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

  • 96-well plates

Procedure:

  • Seed cells into 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug.

  • Treat the cells with the diluted compounds and incubate for 72-120 hours.

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Calculate the IC50 (half-maximal inhibitory concentration) values from the dose-response curves.

Protocol 6: In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of the ADC in a living organism.[12][14][17][20][21]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line expressing the target antigen

  • Purified ADC, vehicle control, and naked antibody control

Procedure:

  • Subcutaneously implant cancer cells into the flank of each mouse.

  • Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Administer the ADC, vehicle control, and naked antibody control via a suitable route (e.g., intravenously).

  • Measure tumor volumes and body weights regularly.

  • At the end of the study, calculate the tumor growth inhibition (TGI).

Visualizations

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_drug_linker_synthesis Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis & Purification Linker This compound Deprotection Deprotection (TFA) Linker->Deprotection Diacid Bis-PEG8-acid Deprotection->Diacid Activation1 Activation (EDC/NHS) Diacid->Activation1 Conjugation1 Conjugation Activation1->Conjugation1 Drug Amine-Payload Drug->Conjugation1 Purification1 RP-HPLC Purification Conjugation1->Purification1 DrugLinker Drug-PEG8-acid Purification1->DrugLinker Activation2 Activation (EDC/Sulfo-NHS) DrugLinker->Activation2 Conjugation2 Conjugation Activation2->Conjugation2 Antibody Monoclonal Antibody Antibody->Conjugation2 Quenching Quenching Conjugation2->Quenching Purification2 SEC/TFF Purification Quenching->Purification2 FinalADC Purified ADC Purification2->FinalADC

Caption: Experimental workflow for ADC synthesis using a this compound derived linker.

ADC_Characterization_Workflow cluster_analysis ADC Characterization cluster_results Quality Attributes Start Purified ADC HIC HIC-UV Start->HIC SEC SEC Start->SEC MS LC-MS Start->MS DAR Drug-to-Antibody Ratio (DAR) HIC->DAR Purity Purity & Aggregation SEC->Purity Identity Identity & Integrity MS->Identity ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding Internalization Internalization Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Release Payload Release Degradation->Release Target Intracellular Target (e.g., Tubulin, DNA) Release->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

References

Application Notes and Protocols for Bis-PEG8-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Bis-PEG8-t-butyl ester, a versatile homobifunctional crosslinker, in bioconjugation and drug development. The protocols outlined below are based on established chemical principles and are intended to serve as a detailed resource for laboratory applications, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a homobifunctional polyethylene (B3416737) glycol (PEG) linker characterized by a central chain of eight ethylene (B1197577) glycol units, flanked at each terminus by a t-butyl ester protected carboxylic acid.[][2] This structure provides a defined, hydrophilic spacer that can enhance the solubility and stability of the resulting conjugate.[3][4] The t-butyl ester groups serve as protecting groups for the carboxylic acid functionalities, allowing for a controlled, sequential conjugation strategy.[2] These protecting groups are stable under a variety of conditions but can be readily removed under acidic conditions to reveal the terminal carboxylic acids.[5][6] The unmasked carboxyl groups can then be activated to react with primary amines on biomolecules, forming stable amide bonds.[2]

The key features of this compound include:

  • Homobifunctional: Contains two identical reactive groups after deprotection.[2]

  • Protected Carboxyl Groups: Enables controlled, sequential conjugation.[2]

  • PEG Spacer: The eight-unit PEG spacer enhances aqueous solubility, reduces aggregation, and provides a flexible bridge between conjugated molecules.[2][3][7]

  • Amine Reactivity: Following deprotection and activation, the linker reacts with primary amines, such as those on the side chain of lysine (B10760008) residues in proteins.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and a related bifunctional linker, NH-bis(PEG8-t-butyl ester), are presented below.

PropertyThis compoundNH-bis(PEG8-t-butyl ester)
IUPAC Name tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoateNH-bis(PEG8-t-butyl ester)
Synonyms di-tert-butyl 4,7,10,13,16,19,22,25-octaoxaoctacosanedioate-
Molecular Formula C28H54O12C46H91NO20
Molecular Weight 582.72 g/mol 978.2 g/mol
Appearance Pale Yellow or Colorless Oily Liquid-
Purity ≥95%98%
Solubility Water, DMSO, DCM, DMFWater, DMSO, DCM, DMF
Storage Store at 2-8°CStore at -20°C

Experimental Protocols

This section provides detailed protocols for the deprotection of the t-butyl ester groups and subsequent conjugation to a primary amine-containing biomolecule.

Protocol 1: Deprotection of t-butyl Ester Groups

This protocol describes the removal of the t-butyl protecting groups using trifluoroacetic acid (TFA) to yield the free carboxylic acid linker (Bis-PEG8-acid).

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound in DCM in a round-bottom flask.

  • Acidification: Add TFA to the solution (typically 20-50% v/v).[5]

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[2]

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Azeotropic Removal of TFA: Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation with toluene three times to ensure complete removal of residual TFA.[6]

  • Work-up: Dissolve the residue in DCM and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the deprotected Bis-PEG8-acid linker.[2]

Protocol 2: Bioconjugation to Amine-Containing Biomolecules

This protocol outlines the conjugation of the deprotected Bis-PEG8-acid linker to a biomolecule containing accessible primary amines (e.g., lysine residues on an antibody). This procedure involves the activation of the carboxylic acids to form N-hydroxysuccinimide (NHS) esters, which then react with the primary amines.

Materials:

  • Deprotected Bis-PEG8-acid linker

  • Amine-containing biomolecule (e.g., antibody)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching solution (e.g., Tris or glycine (B1666218) solution)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the deprotected Bis-PEG8-acid linker in anhydrous DMF or DMSO.[5]

    • Add EDC and NHS (or Sulfo-NHS) to the linker solution. A common starting point is a 5-10 fold molar excess of EDC and NHS to the linker.[2][5]

    • Stir the reaction mixture for 1-2 hours at room temperature to activate the carboxylic acids, forming NHS esters.[5]

  • Conjugation Reaction:

    • Dissolve the amine-containing biomolecule in the reaction buffer (e.g., PBS, pH 7.4).

    • Add the activated linker solution to the biomolecule solution. The molar ratio of linker to biomolecule should be optimized for the desired degree of labeling (a common starting point is a 20-fold molar excess of the linker).[2]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[5]

  • Quenching:

    • Add the quenching solution (e.g., Tris or glycine) to the reaction mixture to consume any unreacted NHS ester and stop the reaction.[5]

  • Purification:

    • Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove excess reagents and byproducts.[5]

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of advanced therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADCs, the Bis-PEG8 linker can be used to attach a cytotoxic payload to a monoclonal antibody.[5] The hydrophilic nature of the PEG chain can improve the solubility and stability of the ADC, reduce aggregation, and potentially lower immunogenicity.[3] The linker is designed to be stable in circulation and, depending on the overall ADC design, can be part of a cleavable or non-cleavable system to release the payload at the target site.[4][5]

ADC_Workflow cluster_synthesis ADC Synthesis cluster_action Mechanism of Action Antibody Antibody Conjugation Conjugation Antibody->Conjugation Linker_Activation Linker Activation (Bis-PEG8-acid + EDC/NHS) Linker_Activation->Conjugation Payload Payload Payload->Conjugation Purification Purification Conjugation->Purification ADC Antibody-Drug Conjugate Purification->ADC Target_Binding ADC binds to target antigen on tumor cell ADC->Target_Binding Internalization Internalization (Endocytosis) Target_Binding->Internalization Payload_Release Payload Release (e.g., lysosomal degradation) Internalization->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: Experimental workflow for ADC synthesis and its general mechanism of action.

PROTACs (Proteolysis Targeting Chimeras)

This compound is also utilized in the synthesis of PROTACs.[8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[9] The PEG8 linker connects the target protein ligand to the E3 ligase ligand. The length and flexibility of the PEG8 chain are critical for the formation of a stable ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation.[9][10]

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis E3_Ligand E3 Ligase Ligand Coupling1 First Coupling E3_Ligand->Coupling1 Linker This compound Deprotection Deprotection (TFA) Linker->Deprotection Activation Activation (EDC/NHS) Deprotection->Activation Activation->Coupling1 Intermediate E3 Ligand-Linker Intermediate Coupling1->Intermediate Coupling2 Second Coupling Intermediate->Coupling2 POI_Ligand Protein of Interest (POI) Ligand POI_Ligand->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

References

Application Notes and Protocols for the Analytical Characterization of Bis-PEG8-t-butyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG8-t-butyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that is instrumental in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features a central secondary amine and two PEG8 arms, each terminating in a t-butyl ester protected carboxylic acid. This configuration provides a versatile platform for covalently linking two different molecules, while the PEG chains enhance the solubility, stability, and pharmacokinetic properties of the final conjugate.[3][4] The t-butyl ester protecting groups can be selectively removed under acidic conditions to reveal reactive carboxylic acids for subsequent conjugation steps.[5][6]

Precise analytical characterization of this compound conjugates is critical to ensure their identity, purity, and homogeneity, which are essential for reliable downstream applications in research and drug development.[7][8] This document provides detailed application notes and protocols for the comprehensive analytical characterization of these conjugates using standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A summary of the key physicochemical properties of a representative NH-bis(PEG8-t-butyl ester) is presented below.

PropertyValue
IUPAC Name tert-butyl 2,5,8,11,14,17,20,23-octaoxahexacosan-26-oate
Synonyms NH-bis(PEG8-t-butyl ester)
Molecular Formula C46H91NO20
Molecular Weight 978.2 g/mol [1]
Appearance Colorless to pale yellow oil or solid
Purity Typically >95-98%[1]
Solubility Soluble in water, DMSO, DCM, DMF[1]
Storage -20°C for long-term stability[1]

Analytical Characterization Workflow

The analytical workflow for characterizing this compound conjugates typically involves a multi-faceted approach to confirm the structure, purity, and degree of conjugation.

General Analytical Workflow for this compound Conjugates cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_deprotection Deprotection & Further Conjugation (Optional) s1 Conjugation Reaction s2 Purification (SEC/RP-HPLC) s1->s2 c1 Mass Spectrometry (MS) - Molecular Weight Confirmation - Degree of PEGylation s2->c1 c2 NMR Spectroscopy - Structural Confirmation - Purity Assessment s2->c2 c3 HPLC Analysis - Purity Determination - Quantification s2->c3 d1 Acidic Deprotection of t-butyl esters c1->d1 c2->d1 c3->d1 d2 Purification d1->d2 d3 Second Conjugation d2->d3

A generalized workflow for the synthesis and characterization of this compound conjugates.

Experimental Protocols

Detailed protocols for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific conjugate and available instrumentation.

Protocol 1: NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of PEGylated compounds.[9] ¹H NMR can confirm the presence of the PEG backbone and the t-butyl ester groups.

Materials:

  • This compound conjugate sample

  • Deuterated solvent (e.g., D₂O, CDCl₃)

  • NMR tubes

  • NMR spectrometer (≥400 MHz)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in 0.5-0.7 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • The characteristic signals for the PEG methylene (B1212753) protons appear around 3.6 ppm.[9][10]

    • The signal for the t-butyl protons will be a singlet at approximately 1.4-1.5 ppm.

  • Data Analysis:

    • Integrate the PEG methylene proton signals and the t-butyl proton signal.

    • The ratio of these integrals can be used to confirm the structure and assess the purity of the conjugate.

NMR SignalChemical Shift (ppm)MultiplicityAssignment
PEG methylene protons~3.6m-(CH₂CH₂O)-
t-butyl protons~1.4-1.5s-C(CH₃)₃
Protocol 2: Mass Spectrometry for Molecular Weight Determination

Mass spectrometry (MS) is essential for confirming the molecular weight of the conjugate and determining the degree of PEGylation.[8][11] Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques.

Materials:

  • Purified this compound conjugate

  • Solvents for sample preparation (e.g., acetonitrile, water, formic acid)

  • Mass spectrometer (e.g., ESI-QTOF, MALDI-TOF)

Procedure (ESI-MS):

  • Sample Preparation: Prepare a solution of the conjugate at a concentration of approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Data Acquisition:

    • Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass-to-charge (m/z) range that encompasses the expected charge states of the conjugate.

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to obtain the molecular weight of the conjugate.

    • Compare the experimental molecular weight with the theoretical mass to confirm the identity of the conjugate.

Protocol 3: HPLC for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the conjugate and separating it from unreacted starting materials.[11] Size-Exclusion Chromatography (SEC-HPLC) and Reversed-Phase HPLC (RP-HPLC) are commonly employed.

Materials:

  • Purified this compound conjugate

  • HPLC system with a suitable detector (e.g., UV, CAD)

  • Appropriate HPLC column (SEC or RP)

  • Mobile phases (e.g., phosphate (B84403) buffer for SEC; acetonitrile/water with TFA for RP)

Procedure (RP-HPLC):

  • Sample Preparation: Dissolve the conjugate in the mobile phase at a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm and 280 nm (if the conjugate contains aromatic residues).

  • Data Analysis:

    • Integrate the peak areas to determine the purity of the conjugate.

    • The retention time can be used for identification purposes.

Deprotection of t-Butyl Esters

A key feature of the this compound linker is the ability to remove the t-butyl protecting groups to reveal carboxylic acids for further conjugation.[5]

Deprotection of t-Butyl Esters cluster_workflow Deprotection Workflow p1 Dissolve Conjugate in DCM p2 Add Trifluoroacetic Acid (TFA) p1->p2 p3 Incubate at Room Temperature p2->p3 p4 Remove TFA and Solvent p3->p4 p5 Purify Deprotected Conjugate p4->p5

A typical workflow for the deprotection of the t-butyl ester groups.
Protocol 4: Deprotection of t-Butyl Esters

This protocol describes the acidic cleavage of the t-butyl ester protecting groups.

Materials:

  • t-Butyl ester-protected conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

Procedure:

  • Dissolve the t-butyl ester-protected conjugate in DCM.

  • Add TFA to the solution (typically a 20-50% v/v mixture).[6]

  • Stir the reaction mixture at room temperature for 1-4 hours.[5] Monitor the reaction progress by LC-MS or TLC.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure. Co-evaporation with DCM can be used to remove residual TFA.[2]

  • Precipitate the deprotected product by adding cold diethyl ether.[2]

  • Collect the precipitate by filtration or centrifugation and dry under vacuum.

Conclusion

The analytical characterization of this compound conjugates requires a combination of orthogonal analytical techniques. The protocols provided in this application note offer a comprehensive framework for researchers, scientists, and drug development professionals to ensure the quality, purity, and structural integrity of their bioconjugates. Adherence to rigorous analytical methodologies is paramount for the successful development of novel therapeutics and research tools based on this versatile linker technology.

References

Application Note: 1H NMR Analysis of Bis-PEG8-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the structural characterization of "Bis-PEG8-t-butyl ester" using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This bifunctional PEG linker is a valuable tool in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where the polyethylene (B3416737) glycol (PEG) spacer enhances solubility and optimizes pharmacokinetic properties. The protocol covers sample preparation, data acquisition, and spectral analysis. Representative ¹H NMR data is presented to facilitate the identification and purity assessment of the molecule.

Introduction

"this compound," specifically NH-bis(PEG8-t-butyl ester), is a homobifunctional linker featuring two polyethylene glycol chains of eight ethylene (B1197577) oxide units, each terminated with a t-butyl ester. These two chains are linked by a central secondary amine.[1][] The t-butyl ester groups serve as protecting groups for the carboxylic acid functionalities, which can be deprotected under acidic conditions for subsequent conjugation to biomolecules.[3] The PEG spacer enhances the aqueous solubility of the resulting conjugates.[1] Accurate structural confirmation and purity assessment are critical for its application in the development of therapeutics. ¹H NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such molecules.

Molecular Structure

The chemical structure of NH-bis(PEG8-t-butyl ester) is presented below.

Caption: Chemical Structure of NH-bis(PEG8-t-butyl ester).

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for NH-bis(PEG8-t-butyl ester). The chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The expected signals are based on the known chemical environments of protons in PEG chains and t-butyl esters.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃ )₃ (t-butyl)~ 1.44Singlet18H
-CH₂ -C(O)O-~ 2.45Triplet4H
-NH-CH₂ -CH₂-O-~ 2.75Triplet4H
-O-CH₂ -CH₂ -O- (PEG backbone)~ 3.64Multiplet56H
-O-CH₂ -CH₂-C(O)O-~ 3.75Triplet4H
-NH- (amine proton)VariableBroad Singlet1H

Note: The chemical shift of the amine proton (-NH-) can vary depending on the solvent, concentration, and temperature.

Experimental Protocol

This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of NH-bis(PEG8-t-butyl ester).

1. Materials and Equipment

  • NH-bis(PEG8-t-butyl ester) sample

  • Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • Vortex mixer

  • NMR spectrometer (400 MHz or higher recommended)

2. Sample Preparation

  • Accurately weigh 5-10 mg of the NH-bis(PEG8-t-butyl ester) sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

  • Gently vortex the vial to ensure the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a one-dimensional ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[4]

4. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate all signals.

  • Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard.

Experimental Workflow

The following diagram illustrates the general workflow for the ¹H NMR analysis of NH-bis(PEG8-t-butyl ester).

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H NMR Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate_reference Integrate and Reference phase_baseline->integrate_reference analyze Analyze Spectrum integrate_reference->analyze

Caption: Workflow for 1H NMR Analysis.

Discussion of Signaling Pathways in Drug Development

NH-bis(PEG8-t-butyl ester) is a versatile linker used in the construction of complex therapeutic molecules. The signaling pathways involved are those targeted by the active molecule conjugated to the linker. For instance, in a PROTAC, one end of the linker is attached to a ligand that binds to a target protein, while the other end is attached to a ligand for an E3 ubiquitin ligase. This proximity induces ubiquitination and subsequent degradation of the target protein by the proteasome.

cluster_protac PROTAC Mechanism of Action Target Target Protein Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary PROTAC PROTAC (containing Bis-PEG8 linker) PROTAC->Ternary E3 E3 Ligase E3->Ternary Ubiquitination Ubiquitination Ternary->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: PROTAC Signaling Pathway.

Conclusion

This application note provides a comprehensive guide for the ¹H NMR analysis of NH-bis(PEG8-t-butyl ester). The provided protocol and representative data will aid researchers in confirming the structure and assessing the purity of this important bifunctional linker, thereby ensuring the quality and reliability of downstream applications in drug development and other scientific research.

References

Application Notes and Protocols for the LC-MS Characterization of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the body's own cellular machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2]

The linker component is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1][3] Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility and provide conformational flexibility.[2][4] However, the presence of PEG chains can introduce analytical challenges, particularly for liquid chromatography-mass spectrometry (LC-MS) based characterization.[4][5]

These application notes provide a comprehensive guide to the LC-MS characterization of PROTACs containing PEG linkers, offering detailed experimental protocols and data interpretation strategies to ensure the identity, purity, and functional integrity of these complex molecules.

Physicochemical Characterization

The initial step in the development of a novel PROTAC is the thorough confirmation of its identity and the assessment of its purity. The unique properties of PEG linkers necessitate specialized analytical approaches.

Identity Confirmation

High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular weight and elemental composition of a PROTAC.[5]

Protocol 1: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Sample Preparation:

    • Dissolve the PROTAC sample in a suitable solvent such as acetonitrile (B52724), methanol, or a mixture with water to a concentration of approximately 1 mg/mL.[5]

    • Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.[5]

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source.[5][6]

  • MS Analysis:

    • Ionization Mode: Positive ion mode is typically used.[6]

    • Scan Range: Set a wide scan range to encompass the expected m/z of the protonated molecule ([M+H]⁺) and other potential adducts (e.g., [M+Na]⁺, [M+K]⁺).[7]

    • Data Analysis: The high mass accuracy of HRMS allows for the confident determination of the elemental formula of the synthesized PROTAC.

Purity Assessment

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for determining the purity of a PROTAC sample.[5]

Protocol 2: Reversed-Phase HPLC for Purity Analysis

  • Instrumentation:

    • An HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used.[5]

  • Mobile Phase:

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) or formic acid in water.[5]

    • Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.[5]

  • Gradient Elution:

    • A typical gradient runs from 5% to 95% Mobile Phase B over 20-30 minutes.[5] The gradient should be optimized to achieve baseline separation of the main PROTAC peak from any impurities. The hydrophilic nature of PEG linkers may lead to earlier elution times compared to more hydrophobic PROTACs.[1][4]

  • Detection:

    • Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm) where the aromatic components of the ligands have maximum absorbance.[5]

  • Data Analysis:

    • Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.[5]

Quantitative Bioanalysis of PEGylated PROTACs

LC-MS/MS has become the gold standard for the quantification of PROTACs in complex biological matrices due to its high sensitivity and specificity.[1] This is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Protocol 3: LC-MS/MS for PROTAC Quantification in Plasma

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 200 µL of cold acetonitrile containing a suitable internal standard.[1]

    • Vortex the mixture for 1 minute to precipitate proteins.[1]

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a clean tube.[1]

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile/water.[1]

  • LC-MS/MS Analysis:

    • LC System: A UPLC™ system can provide rapid separation.[8]

    • Column: An ACQUITY HSS T3 1.7 µm C18 column (2.1 x 50 mm) is a suitable choice.[9]

    • Mobile Phase: A gradient of aqueous acetonitrile with 1 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid can be employed.[9]

    • Mass Spectrometry: A tandem quadrupole mass spectrometer is used for its high sensitivity and quantitative capabilities.[9] Multiple reaction monitoring (MRM) is used to detect specific precursor-product ion transitions for the PROTAC and internal standard.

Fragmentation Analysis of PROTACs with PEG Linkers

Tandem mass spectrometry (MS/MS) is used to generate fragment ions, providing structural information. For PROTACs with PEG linkers, characteristic fragmentation patterns are observed.

  • PEG Chain Fragmentation: Collision-induced dissociation (CID) often results in the characteristic fragmentation of the PEG linker, with neutral losses of ethylene (B1197577) glycol units (44 Da).[4]

  • Ligand Fragmentation: Fragmentation can also occur at the more labile bonds of the warhead or the E3 ligase ligand.[4] The fragmentation pattern can be influenced by the choice of cationizing agent (e.g., H⁺, Na⁺, Li⁺, Ag⁺).[10]

Functional Characterization

While LC-MS is central to the physicochemical characterization, it also supports functional assays that confirm the biological activity of the PROTAC.

Protocol 4: Western Blot for PROTAC-Mediated Protein Degradation

  • Cell Culture and Treatment:

    • Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 24 hours).[11] Include a vehicle control (e.g., 0.1% DMSO).[11]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.[11]

    • Determine the protein concentration of each lysate using a BCA protein assay.[11]

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., actin).

    • Incubate with a secondary antibody and visualize the protein bands. The reduction in the target protein band intensity indicates successful degradation.

Data Presentation

Table 1: Representative LC-MS Parameters for PROTAC Analysis

ParameterSettingRationale
LC Column C18, C8, or C4 reversed-phaseGood retention and separation for a wide range of PROTACs.[5][6]
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion ESI.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the PROTAC from the reversed-phase column.[6]
Ionization Source Electrospray Ionization (ESI)Soft ionization technique suitable for large molecules.[7]
Mass Analyzer TOF or OrbitrapProvides high mass resolution and accuracy for identity confirmation.[5][6]
Ionization Mode Positive IonPROTACs readily form positive ions.[6]

Table 2: Impact of PEG Linker Length on PROTAC Performance (Illustrative Data)

PROTAC IDLinker CompositionMolecular Weight (Da)cLogPDC50 (nM)
PROTAC-A13-unit PEG8504.550
PROTAC-A26-unit PEG9823.835
PROTAC-A312-unit PEG12463.170
PROTAC-A421-unit PEG (analog)16422.2150

This table illustrates a non-linear relationship between linker length and degradation potency, emphasizing the need for empirical optimization.[12][13]

Visualizations

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography (LC) cluster_MS Mass Spectrometry (MS) cluster_Data Data Analysis Sample PROTAC Sample (Pure compound or Biological Matrix) Extraction Extraction / Precipitation Sample->Extraction LC_Separation Reversed-Phase Separation Extraction->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis Mass Analysis (HRMS or MS/MS) Ionization->Mass_Analysis Data_Processing Data Processing & Interpretation (Purity, Identity, Quantification) Mass_Analysis->Data_Processing

Caption: General workflow for LC-MS characterization of PROTACs.

Logic_Flow Start Synthesize PROTAC with PEG Linker LCMS_Analysis LC-MS Analysis (Purity & Identity) Start->LCMS_Analysis Purity_Check Purity > 95%? LCMS_Analysis->Purity_Check Cellular_Assay Cellular Degradation Assay (e.g., Western Blot) Purity_Check->Cellular_Assay Yes Optimize Optimize Linker Length or Composition Purity_Check->Optimize No Potency_Check Potent Degradation? Cellular_Assay->Potency_Check Potency_Check->Optimize No Proceed Proceed with further preclinical development Potency_Check->Proceed Yes Optimize->Start

Caption: Logic flow for the initial characterization and optimization of PROTACs.

References

Application Notes and Protocols for the Solid-Phase Synthesis of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality that utilizes the cell's own protein disposal machinery to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase results in the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3]

The linker itself is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex.[1][2][3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ability to tune their length.[1][4][5] These properties can enhance a PROTAC's solubility, cell permeability, and pharmacokinetic profile.[2][3][4][5]

Solid-phase synthesis offers a streamlined and efficient methodology for the preparation of PROTAC libraries, simplifying purification and allowing for the use of excess reagents to drive reactions to completion.[3][6] This approach facilitates the rapid optimization of PROTACs with varied linker lengths and compositions to improve their degradation activity.[1][7] These application notes provide detailed protocols for the solid-phase synthesis of PROTACs featuring PEG linkers.

PROTAC Mechanism of Action

PROTACs function catalytically to induce the degradation of target proteins.[3] The process begins with the PROTAC entering the cell and simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. Following polyubiquitination, the POI is recognized and degraded by the proteasome into smaller peptide fragments. The PROTAC is then released and can engage another POI molecule, continuing the degradation cycle.[3]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Degraded Protein Fragments Proteasome->Degraded

Figure 1: General mechanism of action for a PROTAC.

Solid-Phase Synthesis Workflow

The solid-phase synthesis of PROTACs follows a logical and efficient workflow.[1] The general strategy involves immobilizing one of the PROTAC components, typically an E3 ligase ligand, onto a solid support. This is followed by the sequential addition of the PEG linker and the POI ligand. Finally, the completed PROTAC is cleaved from the resin, purified, and characterized.[6]

SPS_Workflow Resin_Prep 1. Resin Preparation (Swell Resin) On_Resin_Synth 2. On-Resin Synthesis (Sequential Coupling) Resin_Prep->On_Resin_Synth Cleavage 3. Cleavage from Resin On_Resin_Synth->Cleavage Purification 4. Purification (e.g., HPLC) Cleavage->Purification Analysis 5. Analysis (e.g., LC-MS, NMR) Purification->Analysis Bio_Eval 6. Biological Evaluation Analysis->Bio_Eval

Figure 2: General workflow for solid-phase PROTAC synthesis.

Detailed Experimental Protocols

The following protocols provide a representative methodology for the solid-phase synthesis of a PROTAC using a PEG linker. Optimization may be required based on the specific ligands and linker used.

Protocol 1: Resin Preparation and E3 Ligase Ligand Immobilization

This protocol details the initial preparation of the solid support and the coupling of a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative).[1][6]

  • Resin Swelling: Swell Rink Amide or aminomethylated polystyrene resin in N,N-dimethylformamide (DMF) for 30 minutes in a solid-phase synthesis vessel.[2][6]

  • Fmoc Deprotection (if applicable for Rink Amide): Add 20% piperidine (B6355638) in DMF to the resin and shake for 5 minutes. Drain and repeat for another 15 minutes.[2]

  • Ligand Coupling Solution: In a separate vial, dissolve the carboxylic acid-functionalized E3 ligase ligand (2-3 eq.), a coupling agent such as HATU (2-3 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (4-6 eq.) in DMF.[2][6] HOBt can also be included as an additive.[1]

  • Coupling Reaction: Add the ligand coupling solution to the swollen resin and shake the reaction mixture at room temperature for 4 to 16 hours.[1][6]

  • Washing: After the reaction, thoroughly wash the resin sequentially with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) (MeOH) (3 times each).[1][6]

  • Drying: Dry the resin under vacuum.[6]

Protocol 2: PEG Linker Coupling

This protocol describes the attachment of an Fmoc-protected amine-PEG-acid linker to the immobilized E3 ligase ligand.

  • Resin Swelling: Swell the E3 ligase-functionalized resin in DMF.[6]

  • Fmoc Deprotection (if starting with an Fmoc-protected ligand): Treat the resin with 20% piperidine in DMF for 20 minutes, then wash with DMF.[1]

  • Linker Coupling Solution: In a separate vial, dissolve the Fmoc-protected PEG-acid linker (e.g., Fmoc-N-amido-dPEG®17-acid) (2 eq.), HATU (2 eq.), and HOBt in DMF. Add DIPEA (4 eq.) to the solution.[1]

  • Coupling Reaction: Add the linker coupling solution to the resin and shake the reaction vessel for 4 hours at room temperature.[1]

  • Washing: Wash the resin with DMF, DCM, and MeOH as described in Protocol 1, Step 5.[1]

Protocol 3: POI Ligand Coupling

This protocol outlines the coupling of the POI-binding ligand to the PEG linker.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the PEG linker. Wash the resin with DMF.[1]

  • POI Ligand Coupling Solution: Dissolve the carboxylic acid-functionalized POI ligand (e.g., JQ1-acid) (2 eq.), HATU (2 eq.), and HOBt in DMF. Add DIPEA (4 eq.) to the solution.[1]

  • Coupling Reaction: Add the POI ligand solution to the resin and shake the reaction vessel overnight at room temperature.[1]

  • Washing and Drying: Wash the resin as previously described and dry under vacuum.[1][2]

On_Resin_Synthesis cluster_synthesis On-Resin Synthesis Steps Resin Solid Support (e.g., Rink Amide Resin) Immobilized_E3 Immobilized E3 Ligand Resin->Immobilized_E3 Couple E3 Ligand (e.g., Pomalidomide) Linker_Coupled PEG Linker Coupled Immobilized_E3->Linker_Coupled Couple PEG Linker Final_PROTAC_Resin Final PROTAC on Resin Linker_Coupled->Final_PROTAC_Resin Couple POI Ligand (e.g., JQ1)

Figure 3: Detailed workflow of on-resin PROTAC synthesis.

Protocol 4: Cleavage from Resin and Purification

This protocol describes the final cleavage of the PROTAC from the solid support and its subsequent purification.[3]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail, typically consisting of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[2][6]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and shake at room temperature for 2-3 hours.[2][6]

  • PROTAC Precipitation: Filter the resin and collect the filtrate. Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.[1][6]

  • Isolation: Centrifuge the mixture to pellet the crude product. Decant the ether and wash the pellet with cold ether.[6]

  • Purification: Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO/water mixture) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1][6]

Protocol 5: Characterization

To confirm the identity and purity of the final PROTAC, the following analytical techniques are essential.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Used to verify the molecular weight and assess the purity of the synthesized PROTAC.[1]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Used to confirm the chemical structure of the final product.[1]

Biological Evaluation

Protocol 6: Western Blotting for Protein Degradation

This protocol outlines the steps to determine the potency and efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.[1]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time, such as 24 hours.[1] Include a DMSO vehicle control.

  • Proteasome Inhibition Control: To confirm proteasome-dependent degradation, a separate well should be co-treated with the PROTAC and a proteasome inhibitor like MG132.[1][8]

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer. Determine the protein concentration of each lysate using a BCA protein assay.[1]

  • Western Blotting: Normalize the protein concentrations and prepare samples for SDS-PAGE. Transfer the separated proteins to a membrane and probe with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities and normalize the POI levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation level) values.[1]

Data Presentation

The efficacy of synthesized PROTACs is typically evaluated by their DC₅₀ and Dₘₐₓ values. The following table summarizes representative data for BRD4-targeting PROTACs, illustrating the impact of the linker on degradation activity.[1]

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
BRD4-PROTAC-1 Alkyl Chain5085
BRD4-PROTAC-2 PEG42590
BRD4-PROTAC-3 PEG810>95
BRD4-PROTAC-4 PEG175>95

Note: The data presented are representative and can vary depending on the specific ligands, linker length, and experimental conditions.[2]

Conclusion

Solid-phase synthesis, in conjunction with the use of PEG linkers, provides a robust and efficient platform for the discovery and development of novel PROTACs.[2] The protocols and data presented here offer a framework for the synthesis and evaluation of PROTACs, which can be adapted for various targets of interest.[1] The systematic optimization of linker length and composition is a critical step in achieving the desired degradation efficacy and cellular activity for this promising class of therapeutics.[1]

References

Application Notes and Protocols: Click Chemistry with PEG8 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the application of click chemistry utilizing discrete, eight-unit polyethylene (B3416737) glycol (PEG8) linkers. The combination of bioorthogonal click chemistry with the advantageous physicochemical properties of PEG8 linkers offers a powerful strategy for the development of advanced bioconjugates, targeted therapeutics, and novel biomaterials.

Introduction: The Synergy of Click Chemistry and PEG8 Linkers

Click chemistry refers to a class of reactions that are rapid, highly efficient, and bioorthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes.[1][2][3] The most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4] These reactions form a stable triazole linkage between an azide (B81097) and an alkyne.[1]

Polyethylene glycol (PEG) linkers are widely used in bioconjugation to enhance the properties of biomolecules.[5][6] Specifically, monodisperse PEG8 linkers offer several key advantages:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG8 chain improves the water solubility of hydrophobic molecules and can protect conjugated biomolecules from enzymatic degradation.[5][][8]

  • Reduced Immunogenicity: PEGylation can mask epitopes on a molecule's surface, reducing the likelihood of an immune response.[5]

  • Improved Pharmacokinetics: The PEG8 linker increases the hydrodynamic volume of a molecule, which can reduce renal clearance and extend its circulation half-life in the bloodstream.[6][8]

  • Precise Spacing: A discrete PEG8 linker provides a defined and optimal distance between two conjugated molecules, which can be critical for function, for example, in antibody-drug conjugates (ADCs) or PROTACs.[9]

The use of PEG8 linkers functionalized with azide or alkyne groups allows for precise, covalent attachment of various payloads—such as small molecule drugs, imaging agents, or peptides—to target biomolecules.[5]

Key Applications of Click Chemistry with PEG8 Linkers

PEG8 linkers are integral to the design of modern ADCs, connecting a potent cytotoxic drug to a monoclonal antibody.[] This targeted delivery system enhances the therapeutic window of the drug by directing it specifically to cancer cells. Click chemistry provides a stable and efficient method for this conjugation.[10] Bifunctional PEG8 linkers, such as Azido-PEG8-NHS ester, can first be attached to the antibody via the NHS ester's reaction with lysine (B10760008) residues, followed by a click reaction between the azide and an alkyne-modified drug.[10][11] This approach allows for the creation of ADCs with improved solubility and stability.[12]

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (Targets Tumor Antigen) Linker Click Chemistry-Enabled PEG8 Linker Antibody->Linker Covalent Bond (e.g., Amide) Drug Cytotoxic Drug (Payload) Linker->Drug Stable Triazole Ring (via Click Chemistry)

Caption: Structure of an Antibody-Drug Conjugate with a PEG8 linker.

Click chemistry with PEG8 linkers is a versatile tool for labeling proteins and other biomolecules for detection, purification, and analysis.[3] For example, a Biotin-PEG8-Azide reagent can be "clicked" onto an alkyne-modified protein.[13] The PEG8 spacer enhances the water solubility and reduces steric hindrance, facilitating strong binding of the biotin (B1667282) tag to streptavidin for downstream applications like affinity purification or fluorescent detection.[13]

Multi-arm PEG8 precursors functionalized with azide or alkyne groups can be cross-linked using click chemistry to form biocompatible hydrogels.[14][15] These hydrogels are used in tissue engineering, 3D cell culture, and as vehicles for controlled drug release.[16][17][18] The efficiency and bioorthogonality of click reactions allow for hydrogel formation to occur in the presence of live cells without causing damage.[15]

Hydrogel_Formation cluster_reactants Reactants cluster_product Product PEG_Alkyne Multi-Arm PEG8-Alkyne Hydrogel Cross-linked PEG8 Hydrogel Network PEG_Alkyne->Hydrogel Click Chemistry (e.g., CuAAC or SPAAC) PEG_Azide Multi-Arm PEG8-Azide PEG_Azide->Hydrogel Click Chemistry (e.g., CuAAC or SPAAC)

Caption: Hydrogel formation via click chemistry using multi-arm PEG8 precursors.

Quantitative Data Summary

The selection of a specific click chemistry method depends on the application. The following tables provide a summary of key quantitative parameters and a comparison of performance metrics.

Table 1: Typical Reaction Parameters for CuAAC with PEG8 Linkers [19][20][21]

Parameter Typical Range/Value Notes
Reactants
Azide-PEG8 to Alkyne Molar Ratio 1:1 to 1.2:1 A slight excess of one reactant can drive the reaction to completion.[19]
Biomolecule Concentration 10 µM - 1 mM Dependent on the specific biomolecule and application.[20]
Catalyst System
Copper(II) Source (e.g., CuSO₄) 50 µM - 1 mM Precursor to the active Cu(I) catalyst.[21]
Reducing Agent (e.g., Sodium Ascorbate) 1 - 5 mM Required to reduce Cu(II) to the active Cu(I) state. Must be freshly prepared.[19][21]
Cu(I)-Stabilizing Ligand (e.g., THPTA) 0.25 - 2.5 mM Protects the Cu(I) catalyst from oxidation and can increase reaction efficiency.[19]
Reaction Conditions
Solvent Aqueous buffer (e.g., PBS), DMSO, DMF Co-solvents may be needed for hydrophobic molecules.[20]
Temperature Room Temperature (20-25°C) Reaction proceeds efficiently under mild temperature conditions.

| Reaction Time | 1 - 4 hours | Can be extended for less reactive substrates.[19][20] |

Table 2: Comparative Performance of Click Chemistry vs. Other Ligation Chemistries [22]

Feature Click Chemistry (CuAAC & SPAAC) Maleimide-Thiol Chemistry NHS Ester Chemistry
Target Groups Azides & Alkynes Thiols (-SH) Primary amines (-NH₂)
Reaction Kinetics Very fast (minutes to a few hours)[22] Very fast (minutes to a few hours)[22] Fast (30-60 minutes)[22]
Reaction Yield Typically very high and quantitative[22] Generally high, but can be variable Generally high, but can be variable
Specificity High; bioorthogonal functional groups[1] Highly specific for thiols Can react with multiple lysines, leading to heterogeneity[1]
Linkage Stability Very high (stable triazole ring)[1] Thioether bond is stable, but maleimide (B117702) ring can undergo hydrolysis[1] Stable amide bond

| Catalyst Required | Cu(I) for CuAAC; none for SPAAC[1] | None | None |

Experimental Protocols

This protocol details a general method for conjugating an alkyne-functionalized biomolecule (e.g., a protein) with an Azide-PEG8-payload.[19][23]

CuAAC_Workflow A 1. Prepare Stock Solutions - Alkyne-Biomolecule - Azide-PEG8-Payload - CuSO₄ & Ligand (THPTA) - Sodium Ascorbate (Fresh) B 2. Reaction Setup - Combine Alkyne-Biomolecule and Azide-PEG8-Payload in buffer. - Add CuSO₄/Ligand pre-mixed solution. A->B C 3. Initiate Reaction - Add freshly prepared Sodium Ascorbate solution to the mixture. B->C D 4. Incubation - Mix gently. - Incubate at room temperature for 1-4 hours. C->D E 5. Purification - Remove excess reagents and catalyst. - Use Size-Exclusion Chromatography (SEC) or dialysis. D->E F 6. Characterization - Confirm conjugation via SDS-PAGE, Mass Spectrometry, or HPLC. E->F

Caption: Experimental workflow for CuAAC using an Azide-PEG8 linker.

Materials:

  • Alkyne-functionalized biomolecule

  • Azide-PEG8-payload

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Cu(I)-stabilizing ligand (e.g., THPTA)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO or DMF (if needed for solubility)

  • Purification system (e.g., SEC columns, dialysis tubing)

Procedure:

  • Preparation of Stock Solutions:

    • Alkyne-Biomolecule: Dissolve in Reaction Buffer to a final concentration of 1-10 mg/mL (or ~100 µM).

    • Azide-PEG8-Payload: Dissolve in DMSO or Reaction Buffer to create a 10 mM stock solution.

    • Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.[21]

    • Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.[21]

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use. [19][21]

  • Reaction Setup:

    • In a microcentrifuge tube, add the Alkyne-Biomolecule solution.

    • Add the Azide-PEG8-Payload stock solution to achieve a 5- to 10-fold molar excess over the biomolecule.

    • In a separate tube, pre-mix the Copper(II) Sulfate and Ligand solutions. A 1:5 ratio of Copper to Ligand is common.[21] Add this complex to the reaction mixture. The final concentration of copper should be between 0.1 mM and 1 mM.[19][21]

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM.[19][21]

    • Gently mix the components by pipetting or brief vortexing.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be protected from light if using fluorescent tags.[20]

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove excess reagents and the copper catalyst.

    • For proteins, size-exclusion chromatography (SEC) or dialysis are effective methods.[1]

This protocol describes a catalyst-free method for conjugating an azide-functionalized biomolecule (e.g., an antibody) with a PEG8 linker containing a strained alkyne (e.g., DBCO).[4][10]

SPAAC_Workflow A 1. Prepare Solutions - Azide-Biomolecule in buffer (e.g., PBS). - Strained Alkyne-PEG8-Payload in a compatible solvent (e.g., DMSO). B 2. Conjugation Reaction - Add a molar excess (5-20 fold) of the Alkyne-PEG8-Payload to the Azide-Biomolecule solution. A->B C 3. Incubation - Mix gently. - Incubate for 4-24 hours at room temperature or 4°C. - No catalyst is needed. B->C D 4. Purification - Remove excess unreacted payload. - Use a desalting column (SEC) or dialysis. C->D E 5. Characterization - Confirm conjugation and determine purity via HPLC, SDS-PAGE, or Mass Spectrometry. D->E

Caption: Experimental workflow for catalyst-free SPAAC using a PEG8 linker.

Materials:

  • Azide-functionalized biomolecule

  • Strained Alkyne-PEG8-Payload (e.g., DBCO-PEG8-Drug, BCN-PEG8-Biotin)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO

  • Purification system (e.g., desalting columns, dialysis tubing)

Procedure:

  • Preparation of Solutions:

    • Azide-Biomolecule: Ensure the biomolecule is in the Reaction Buffer at a suitable concentration (e.g., 5-10 mg/mL for an antibody).[4]

    • Strained Alkyne-PEG8-Payload: Prepare a concentrated stock solution (e.g., 10-20 mM) in anhydrous DMSO.

  • Conjugation Reaction:

    • To the Azide-Biomolecule solution, add a 5- to 20-fold molar excess of the Strained Alkyne-PEG8-Payload stock solution.[4]

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <10% v/v) to maintain the integrity of the biomolecule.[4]

  • Incubation:

    • Mix the reaction gently.

    • Incubate for 4-24 hours. The reaction can be performed at room temperature for faster kinetics or at 4°C for sensitive biomolecules.[4] Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS).

  • Purification:

    • Remove the excess, unreacted payload using a desalting column (a form of SEC) equilibrated with the appropriate buffer (e.g., PBS).[4]

    • Alternatively, dialysis can be used for larger biomolecules.

    • If necessary, concentrate the purified conjugate using a protein concentrator.[4]

References

Troubleshooting & Optimization

Technical Support Center: Bis-PEG8-t-butyl ester Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of Bis-PEG8-t-butyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for deprotecting this compound?

The most common and effective method for cleaving the t-butyl ester protecting groups from PEG linkers is acidolysis, typically using trifluoroacetic acid (TFA).[1] A standard starting condition involves treating the compound with a solution of 20-50% TFA in an anhydrous solvent like dichloromethane (B109758) (DCM) at room temperature.[2][3][4]

Q2: How does the TFA-mediated deprotection mechanism work?

The deprotection is an acid-catalyzed cleavage. The process begins when TFA protonates the carbonyl oxygen of the ester. This is followed by the cleavage of the carbon-oxygen bond, which releases the desired carboxylic acid and a stable tertiary carbocation (t-butyl cation).[1][5] This reactive t-butyl cation is the primary source of potential side reactions.[5][6]

Q3: Are scavengers necessary for this specific deprotection?

For the deprotection of this compound itself, scavengers are not strictly required as the molecule lacks highly nucleophilic groups that could be alkylated by the t-butyl cation.[6] However, if the PEG linker is conjugated to a more complex molecule containing sensitive residues (e.g., tryptophan, methionine, cysteine in peptides), using a scavenger like triisopropylsilane (B1312306) (TIS) or water is highly recommended to prevent side reactions.[3][6]

Q4: How can I monitor the reaction's progress?

Regularly monitoring the reaction is crucial to ensure completion and avoid prolonged exposure to harsh acidic conditions.[3] Recommended analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the disappearance of the starting material.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction's progress.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the mass of the deprotected product.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the deprotection of this compound.

Q: My deprotection reaction is incomplete. How can I drive it to completion?

A: Incomplete cleavage is a common issue that can often be resolved by adjusting the reaction conditions. Several factors could be at play.

Potential Causes & Solutions

Potential CauseRecommended ActionRationale
Insufficient Acid Concentration Increase the TFA concentration. For example, move from a 20% TFA solution in DCM to 50% or even 95% TFA.[2][3]A higher concentration of acid increases the reaction rate.[3]
Inadequate Reaction Time Extend the reaction time. Monitor progress at regular intervals (e.g., every 30-60 minutes) using TLC or HPLC.[3]Deprotection is a kinetic process and may simply require more time to reach completion.[2][3]
Low Reaction Temperature Ensure the reaction is maintained at a consistent room temperature (20-25°C). Gentle heating can be considered for stubborn substrates, but must be done with caution to avoid side reactions.[3]Higher temperatures increase the reaction rate.[3]
Poor Solubility Ensure the this compound is fully dissolved. If solubility in DCM is an issue, consider alternative anhydrous solvents.[2]The reaction can only proceed efficiently when the substrate is fully solvated.[2]
Reagent Quality Verify the purity and concentration of the TFA and ensure the solvent (DCM) is anhydrous. Excess water can hydrolyze TFA, reducing its effectiveness.[3]Impure or wet reagents can inhibit the reaction.

Below is a troubleshooting workflow to help diagnose and solve incomplete deprotection.

G cluster_0 start Incomplete Deprotection Detected by LC-MS/HPLC check_conditions Review Reaction Conditions start->check_conditions increase_tfa Increase TFA Concentration (e.g., 20% -> 50%) check_conditions->increase_tfa Is TFA conc. low? extend_time Extend Reaction Time (Monitor every 30-60 min) check_conditions->extend_time Is time too short? increase_temp Consider Gentle Heating (Monitor for side products) check_conditions->increase_temp Is temp too low? change_solvent Change Solvent (Ensure full solubility) check_conditions->change_solvent Is solubility poor? complete Reaction Complete increase_tfa->complete extend_time->complete increase_temp->complete change_solvent->complete

Troubleshooting workflow for incomplete deprotection.

Q: I'm observing unexpected side products in my analysis. What are they and how can I prevent them?

A: The primary cause of side products is the reactive t-butyl cation generated during deprotection.[5][6] If your this compound is conjugated to other molecules with nucleophilic sites (like tryptophan or methionine), this cation can cause unwanted alkylation.[2]

Mitigation Strategy: Use of Scavengers

Scavengers are added to the reaction mixture to "trap" the reactive t-butyl cations before they can cause side reactions.[3][5]

ScavengerTypical ConcentrationTarget Residues
Triisopropylsilane (TIS) 2.5 - 5% (v/v)[2]General-purpose, highly effective.[3]
Water 2.5 - 5% (v/v)Can act as a scavenger.[3]
Thioanisole / DMS 2.5 - 5% (v/v)Specifically for sulfur-containing residues (e.g., methionine).[3]

Q: My final product is a sticky oil and is difficult to purify. What should I do?

A: The hydrophilic nature of the PEG chain can make purification challenging.[6] If simple removal of TFA and solvent under reduced pressure results in an oil, precipitation is the recommended next step.

Purification Strategy: Precipitation

  • After removing the TFA and DCM via rotary evaporation, dissolve the crude oily residue in a minimal amount of DCM.[1]

  • Add this solution dropwise into a flask containing a large volume of cold diethyl ether while stirring vigorously.[1][4]

  • The deprotected product should precipitate as a solid.[1]

  • Collect the solid by filtration or centrifugation.

  • Wash the precipitate with additional cold diethyl ether to remove residual impurities.[1]

  • Dry the final product under vacuum.[1] Multiple precipitation cycles may be required to achieve high purity.[1]

Experimental Protocols

Standard Deprotection Protocol

This protocol provides a general starting point for the deprotection of this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous[3]

  • Trifluoroacetic acid (TFA)[3]

  • Cold diethyl ether[3]

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[3][6]

  • Reaction Initiation: Add TFA to the solution to achieve the desired final concentration (e.g., for a 50% v/v solution, add a volume of TFA equal to the volume of DCM).[6][7]

  • Reaction: Stir the mixture at room temperature (20-25°C) for 2-4 hours.[1][6]

  • Monitoring: Monitor the reaction's progress using TLC or HPLC until the starting material is no longer detected.[1][4]

  • Solvent Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.[1]

  • Purification: Proceed with purification by precipitation in cold diethyl ether as described in the troubleshooting section above.

Deprotection Workflow Diagram

G cluster_workflow Deprotection & Purification Workflow start Start: This compound dissolve 1. Dissolve in anhydrous DCM (0.1-0.2 M) start->dissolve add_tfa 2. Add TFA (e.g., 50% v/v) dissolve->add_tfa react 3. Stir at RT for 2-4 hours add_tfa->react monitor 4. Monitor Reaction (TLC/HPLC) react->monitor monitor->react Incomplete evaporate 5. Evaporate TFA & DCM monitor->evaporate Complete precipitate 6. Precipitate from cold Diethyl Ether evaporate->precipitate isolate 7. Isolate & Dry Final Product precipitate->isolate end End: Bis-PEG8-diacid isolate->end

Workflow for deprotection and purification.

References

Technical Support Center: Troubleshooting Incomplete Tert-Butyl Ester Cleavage with TFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the trifluoroacetic acid (TFA)-mediated cleavage of tert-butyl (t-butyl) esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of tert-butyl ester cleavage with TFA?

The deprotection of a t-butyl ester with trifluoroacetic acid follows an acid-catalyzed elimination mechanism. The process begins with the protonation of the ester's carbonyl oxygen by TFA. This is followed by the cleavage of the carbon-oxygen bond, which results in the formation of a stable tertiary carbocation (the t-butyl cation) and the desired carboxylic acid. The t-butyl cation is then deprotonated by the trifluoroacetate (B77799) anion to form isobutylene (B52900) gas, regenerating the TFA catalyst. To drive the reaction to completion, an excess of TFA is typically used.[1]

Q2: What are the most common causes of incomplete tert-butyl ester cleavage?

Several factors can lead to an incomplete reaction:

  • Insufficient Acid Concentration: The concentration of TFA may be too low to effectively drive the reaction to completion.[2][3]

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for the specific substrate.[2][4]

  • Low Temperature: While many deprotections occur at room temperature, some substrates may require gentle heating to increase the cleavage rate.[4]

  • Steric Hindrance: Significant steric hindrance around the ester group can slow down the rate of cleavage.

  • Poor Solubility: If the starting material is not fully dissolved, the reaction will be incomplete.[4]

Q3: What are scavengers and why are they crucial in TFA cleavage reactions?

Scavengers are nucleophilic reagents added to the TFA "cleavage cocktail" to trap the highly reactive t-butyl carbocations generated during deprotection.[5] These carbocations can otherwise lead to undesirable side reactions by alkylating nucleophilic residues in the product, such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[4][5] Common scavengers include triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT), and thioanisole.[4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiment.

Issue 1: Incomplete Deprotection

  • Symptom: Analytical data (e.g., LC-MS, NMR) shows the presence of the starting t-butyl ester.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient TFA ConcentrationIncrease the TFA concentration. Common concentrations range from 20% to 100% (neat TFA) in a solvent like dichloromethane (B109758) (DCM).[3] For many applications, a 1:1 mixture of TFA and DCM is effective.[4]
Insufficient Reaction TimeExtend the reaction time and monitor the progress using an appropriate analytical technique like TLC or LC-MS.[2][4]
Low Reaction TemperatureIf the substrate is stable, consider gently heating the reaction mixture to increase the rate of cleavage.[4]
Poor Solubility of Starting MaterialUse a co-solvent to ensure the starting material is completely dissolved.[4]

Issue 2: Formation of Unexpected Side Products

  • Symptom: Mass spectrometry data reveals the presence of species with an additional mass of +56 Da, corresponding to t-butylation.

  • Possible Cause: Alkylation of nucleophilic residues by the t-butyl cation.[4][5]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the cleavage reagent. The choice of scavenger depends on the sensitive residues present in your molecule.[3] A common general-purpose cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[3][6]

Quantitative Data on Cleavage Cocktails

The composition of the TFA cleavage cocktail is critical for efficient deprotection and minimizing side reactions. The following table summarizes various commonly used cocktails.

Reagent NameComposition (v/v)Key Applications/NotesReference
StandardTFA/TIS/H₂O (95:2.5:2.5)General purpose for most sequences without highly sensitive residues.[7]
Reagent KTFA/phenol/H₂O/thioanisole/EDT (82.5:5:5:5:2.5)Effective in minimizing alkylation of Trp residues.[8]
Reagent RTFA/thioanisole/EDT/anisole (90:5:3:2)Another option for peptides with sensitive residues.[8]
Reagent BTFA/phenol/H₂O/TIS (88:5:5:2)A variation for general peptide cleavage.[8]

Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection

  • Dissolve the t-butyl ester-protected compound in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). A typical concentration is 0.1 M.[4]

  • If the substrate contains sensitive residues (e.g., Trp, Cys, Met), add appropriate scavengers such as triisopropylsilane (TIS) (2.5-5% v/v) and water (2.5-5% v/v).[4]

  • Stir the reaction mixture at room temperature for 1-4 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, remove the solvent and excess TFA in vacuo.[4]

  • To ensure complete removal of residual TFA, co-evaporate with a solvent like toluene (B28343) or diethyl ether.[2][4]

  • Purify the product as necessary.

Protocol 2: Two-Stage Cleavage for Sensitive Peptides

For peptides containing sensitive residues where incomplete deprotection of other protecting groups might be a concern, a two-stage approach can be beneficial.[8]

  • Stage 1 (Milder Conditions): Treat the peptide-resin with a lower concentration of TFA in the cleavage cocktail (e.g., 70% TFA) for a shorter duration (e.g., 30 minutes). This can help to gently remove some protecting groups while minimizing side reactions.

  • Stage 2 (Stronger Conditions): Increase the TFA concentration to 80-95% and continue the cleavage for an additional 1.5-2.5 hours to ensure complete deprotection and cleavage from the resin.[8]

Visualizations

Troubleshooting_Workflow start Start: Incomplete t-butyl Ester Cleavage check_reaction Analyze Reaction Mixture (LC-MS, NMR) start->check_reaction is_complete Is Cleavage Complete? check_reaction->is_complete side_products Are Side Products Observed? check_reaction->side_products end End: Successful Deprotection is_complete->end Yes troubleshoot Troubleshoot Reaction Conditions is_complete->troubleshoot No increase_tfa Increase TFA Concentration troubleshoot->increase_tfa extend_time Extend Reaction Time troubleshoot->extend_time increase_temp Increase Temperature (cautiously) troubleshoot->increase_temp check_solubility Improve Substrate Solubility troubleshoot->check_solubility re_analyze Re-run and Analyze increase_tfa->re_analyze extend_time->re_analyze increase_temp->re_analyze check_solubility->re_analyze side_products->is_complete No add_scavengers Add/Optimize Scavengers (TIS, H2O, EDT, etc.) side_products->add_scavengers Yes add_scavengers->re_analyze re_analyze->check_reaction

Caption: Troubleshooting workflow for incomplete tert-butyl ester cleavage.

TFA_Cleavage_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Carbocation Quenching ester R-CO-O-tBu protonated_ester R-C(=O+H)-O-tBu ester->protonated_ester + H+ (from TFA) tfa CF3COOH cleavage R-C(=O+H)-O-tBu -> R-COOH + (CH3)3C+ protonated_ester->cleavage tfa_anion CF3COO- tbutyl_cation (CH3)3C+ cleavage->tbutyl_cation isobutylene CH2=C(CH3)2 + H+ tbutyl_cation->isobutylene - H+ trapped_cation Scavenger-tBu tbutyl_cation->trapped_cation + Scavenger scavenger Scavenger

Caption: Mechanism of TFA-mediated tert-butyl ester cleavage.

References

Technical Support Center: Troubleshooting "Bis-PEG8-t-butyl ester" Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on the use of "Bis-PEG8-t-butyl ester" and its derivatives in bioconjugation and related applications. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its primary applications?

A1: "this compound" is a homobifunctional polyethylene (B3416737) glycol (PEG) linker. It consists of two PEG8 arms, each terminating in a t-butyl ester protected carboxylic acid. A common variant, NH-bis(PEG8-t-butyl ester), features a central secondary amine, making it a bifunctional linker.[1] These linkers are frequently used in:

  • Bioconjugation: To link molecules to proteins, peptides, or other biomolecules, enhancing their solubility and stability.

  • Drug Delivery: As a component of antibody-drug conjugates (ADCs) or other targeted delivery systems.

  • PROTACs: In the synthesis of Proteolysis-Targeting Chimeras, where the linker connects a target protein ligand to an E3 ligase ligand.[2]

The t-butyl ester groups serve as protecting groups for the carboxylic acids, allowing for a controlled, stepwise synthesis.[3]

Q2: What are the most common side reactions during the coupling of the deprotected "Bis-PEG8-dicarboxylic acid"?

A2: After deprotection of the t-butyl esters, the resulting dicarboxylic acid is typically activated (e.g., with EDC/NHS) to react with primary amines. The most common side reactions include:

  • Hydrolysis of the Activated Ester: The activated ester (e.g., NHS ester) is susceptible to hydrolysis in aqueous media, which deactivates the linker and prevents conjugation. This is a major competitive reaction to the desired amidation.[4][]

  • Multi-PEGylation: If the target molecule has multiple accessible primary amines, over-reaction can lead to the attachment of multiple PEG linkers, resulting in a heterogeneous product mixture.[6]

  • Intra- and Intermolecular Cross-linking: Since "Bis-PEG8-dicarboxylic acid" has two reactive ends, it can link two separate target molecules (intermolecular) or different sites on the same molecule (intramolecular), especially at high concentrations.[6]

  • Reaction with Other Nucleophiles: While the reaction is targeted towards primary amines, side reactions with other nucleophilic residues on a protein (like serine, threonine, or tyrosine) can occur, particularly at higher pH.

Q3: What are the key challenges associated with the deprotection of the t-butyl ester groups?

A3: The deprotection is typically carried out using a strong acid like trifluoroacetic acid (TFA). The main challenge is the formation of a stable tert-butyl cation as a byproduct. This reactive carbocation can lead to:

  • Alkylation of Sensitive Residues: The t-butyl cation can alkylate electron-rich amino acid residues such as tryptophan and methionine if they are present in the molecule.

  • Formation of Alkylating Agents: The cation can react with TFA to form t-butyl trifluoroacetate, another potential alkylating agent.

To mitigate these side reactions, scavengers like triisopropylsilane (B1312306) (TIS) and water are often added to the cleavage cocktail to trap the t-butyl cations.

Q4: Can the central secondary amine in "NH-bis(PEG8-t-butyl ester)" participate in side reactions?

A4: Yes, the central secondary amine can be a factor in side reactions. While it is generally less nucleophilic than a primary amine, it can still react under certain conditions. Potential side reactions include:

  • Acylation: During the activation and coupling of the terminal carboxylic acids (after deprotection), the central amine could potentially react with an adjacent activated ester, leading to cyclization or oligomerization, although this is less likely due to steric hindrance.

  • Alkylation: If there are alkylating agents present in any reaction step, the secondary amine could be alkylated.

  • Reaction with Aldehydes/Ketones: In the presence of aldehydes or ketones and a reducing agent, the secondary amine can undergo reductive amination.

Careful control of reaction conditions and stoichiometry is crucial to minimize these potential side reactions.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Conjugate

Low yield is a frequent issue in bioconjugation reactions. This guide provides a systematic approach to troubleshooting this problem.[7][8][9]

G start Low Conjugation Yield reagent Check Reagent Quality & Handling start->reagent conditions Review Reaction Conditions start->conditions biomolecule Assess Biomolecule Integrity start->biomolecule purification Evaluate Purification Method start->purification r1 r1 reagent->r1 Fresh Reagents? r2 r2 reagent->r2 Proper Storage? r3 r3 reagent->r3 Anhydrous Solvents? c1 c1 conditions->c1 Optimal pH? c2 c2 conditions->c2 Correct Molar Ratio? c3 c3 conditions->c3 Appropriate Temperature & Time? b1 b1 biomolecule->b1 Purity >95%? b2 b2 biomolecule->b2 Correct Buffer? (Amine-free) b3 b3 biomolecule->b3 Reactive Groups Available? p1 p1 purification->p1 Product Loss During Purification? sol1 Use fresh, high-quality reagents. Equilibrate to RT before opening. r1->sol1 No r2->sol1 No r3->sol1 No sol2 Optimize pH, molar ratio, temperature, and incubation time. c1->sol2 No c2->sol2 No c3->sol2 No sol3 Purify biomolecule. Perform buffer exchange. For thiols, reduce disulfides. b1->sol3 No b2->sol3 No b3->sol3 No sol4 Consider alternative purification methods (e.g., SEC, IEX, HIC). p1->sol4 Yes

Caption: A logical guide for troubleshooting low bioconjugation yield.

The following table summarizes the effect of pH on the competition between the desired aminolysis (conjugation) and the side reaction of hydrolysis for NHS esters.

pHHalf-life of NHS Ester HydrolysisRelative Rate of Aminolysis vs. HydrolysisExpected Conjugation Yield
7.04-5 hours at 0°C[10]LowerModerate to Low
7.4~120 min[11]ModerateGood
8.2-HigherHigh[12]
8.610 min at 4°C[10]High, but hydrolysis is very fastPotentially lower
9.0< 9 min[11]Very high, but hydrolysis dominatesLow

Note: This data is representative and the optimal pH should be determined empirically for each specific reaction.

Issue 2: Incomplete Deprotection of t-butyl Ester

Incomplete removal of the t-butyl protecting groups will prevent subsequent coupling reactions.

G start Incomplete Deprotection reagent Check Reagent Quality start->reagent time_temp Review Reaction Time & Temperature start->time_temp steric Consider Steric Hindrance start->steric r1 r1 reagent->r1 Fresh TFA? tt1 tt1 time_temp->tt1 Sufficient Time? (1-4h) tt2 tt2 time_temp->tt2 Room Temperature? s1 s1 steric->s1 Bulky Neighboring Groups? sol1 Use a fresh bottle of high-purity TFA. r1->sol1 No sol2 Increase reaction time and monitor progress by HPLC or NMR. tt1->sol2 No tt2->sol2 No sol3 Consider a longer reaction time or a stronger acidic condition. s1->sol3 Yes G cluster_deprotection Deprotection cluster_conjugation Conjugation dissolve Dissolve in DCM add_tfa Add TFA (50%) dissolve->add_tfa react Stir 2-4h at RT add_tfa->react monitor Monitor by LC-MS react->monitor evaporate Evaporate TFA/DCM monitor->evaporate precipitate Precipitate in Ether evaporate->precipitate activate Activate with EDC/NHS precipitate->activate Deprotected Linker add_protein Add to Protein Solution (pH 7.2-8.0) activate->add_protein conjugate_react Incubate 1-2h at RT add_protein->conjugate_react quench Quench Reaction (optional) conjugate_react->quench purify Purify Conjugate (e.g., SEC) quench->purify

References

Technical Support Center: Purification of PROTACs Containing "Bis-PEG8-t-butyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of PROTACs (Proteolysis Targeting Chimeras) featuring a "Bis-PEG8-t-butyl ester" linker. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for obtaining high-purity PROTACs for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying PROTACs with a "this compound" linker?

The purification of PROTACs containing a "this compound" linker presents a unique set of challenges:

  • High Polarity and Hydrophilicity: The long polyethylene (B3416737) glycol (PEG) chains significantly increase the molecule's polarity, which can result in poor retention on standard reversed-phase chromatography columns.[1]

  • Increased Molecular Weight and Conformational Flexibility: The substantial molecular weight and flexible nature of the PEG8 linkers can lead to broad peaks during chromatographic separation, making it difficult to resolve the desired product from closely related impurities.[1]

  • Potential for Ester Hydrolysis: The t-butyl ester groups are sensitive to acidic conditions commonly used in reversed-phase HPLC mobile phases (e.g., trifluoroacetic acid - TFA).[2] This can lead to premature deprotection and the presence of the corresponding carboxylic acid as an impurity.

  • Physicochemical Similarity of Impurities: Unreacted starting materials, partially PEGylated intermediates, and byproducts from side reactions may have very similar properties to the final PROTAC, complicating separation.[3]

  • Product Aggregation: The hydrophobic nature of the terminal ligands combined with the hydrophilic PEG linker can sometimes lead to aggregation, which can interfere with purification.[3]

Q2: Which chromatographic techniques are most effective for purifying these PROTACs?

A multi-step purification strategy is generally the most effective approach:[1][4]

  • Flash Chromatography (Initial Cleanup): This is an effective first step to remove a significant portion of non-polar impurities and unreacted starting materials from the crude reaction mixture. A common stationary phase is silica (B1680970) gel, with a mobile phase gradient of methanol (B129727) in dichloromethane (B109758).[4]

  • Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Polishing): This is the most common and effective method for achieving high purity.[3] A C18 column is typically used with a water/acetonitrile gradient. The choice of an acidic modifier is crucial for good peak shape, with trifluoroacetic acid (TFA) or formic acid being common choices.[1][4]

Q3: How can I minimize the hydrolysis of the t-butyl ester during purification?

Minimizing the hydrolysis of the t-butyl ester is critical if the intact ester is the desired final product. Here are some strategies:

  • Use a Milder Acidic Modifier: If significant hydrolysis is observed with 0.1% TFA in the mobile phase, consider switching to a less aggressive acid like 0.1% formic acid.[2]

  • Optimize HPLC Conditions: Use a shallower gradient and a lower temperature during the preparative HPLC run. While this may increase the run time, it can reduce the rate of hydrolysis.[2]

  • Prompt Post-Purification Processing: After collecting the fractions from preparative HPLC, it is important to neutralize the acidic mobile phase if the t-butyl ester is to be retained for subsequent steps. This can be followed by immediate extraction and concentration.

Q4: What are the common impurities I should look for during analysis?

Common impurities to monitor for include:

  • Unreacted Starting Materials: The initial E3 ligase ligand, target protein ligand, and the "this compound" linker.[3]

  • Partially Synthesized Intermediates: PROTAC precursors where only one side of the linker is attached to a ligand.

  • Hydrolyzed Product: The PROTAC with one or both t-butyl ester groups hydrolyzed to the corresponding carboxylic acid.

  • Byproducts from Coupling Reactions: Impurities generated from the reagents used in the amide bond formation steps.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of PROTACs with a "this compound" linker.

Problem Potential Cause Recommended Solution
Low Yield of Purified PROTAC Incomplete Reaction: The coupling reactions did not go to completion.Optimize coupling reaction conditions (reagents, time, temperature). Monitor reaction progress by LC-MS.[4]
Product Loss During Work-up: The highly polar PROTAC may have some solubility in the aqueous phase during extraction.Minimize aqueous washes or perform a back-extraction of the aqueous layers with a suitable organic solvent.[4]
Poor Separation During Chromatography: The PROTAC may be co-eluting with impurities.Optimize the HPLC gradient; a shallower gradient may be necessary.[4] Consider a different stationary phase if co-elution persists.
Broad Peaks in HPLC Conformational Flexibility of PEG Linker: The long PEG8 chains can exist in multiple conformations.[1]Optimize the HPLC method by adjusting the gradient, flow rate, and temperature. A slower gradient can sometimes improve peak shape for PEGylated compounds.[2]
Product Aggregation: Hydrophobic interactions between PROTAC molecules.Screen different buffer conditions (pH, ionic strength). Consider using additives like arginine to minimize aggregation.[3]
Presence of Hydrolyzed Product (Carboxylic Acid) Acidic Conditions in RP-HPLC: The t-butyl ester is being cleaved by the acidic mobile phase (e.g., TFA).[2]Use a milder acid like formic acid in the mobile phase.[2] Reduce the run time and temperature of the HPLC purification.
Instability During Storage or Handling: Residual acid from purification can cause hydrolysis over time.Ensure complete removal of acidic modifiers after purification, for example, by lyophilization from a solution containing a volatile base like ammonium (B1175870) bicarbonate.
Incomplete Deprotection (if the acid is the desired product) Insufficient Acid Concentration or Reaction Time: The deprotection reaction did not go to completion.Increase the concentration of TFA (e.g., 20-50% in DCM or even neat TFA) and/or extend the reaction time, monitoring by LC-MS.[5]
Steric Hindrance: The t-butyl ester may be sterically hindered.Consider using stronger acidic conditions or gentle heating, provided the rest of the molecule is stable.[6]

Experimental Protocols

Protocol 1: General Multi-Step Purification of a "this compound" PROTAC

Objective: To purify the crude PROTAC to >95% purity.

1. Aqueous Work-up and Extraction

  • Upon completion of the synthesis, quench the reaction as appropriate.

  • If the reaction solvent is polar and aprotic (e.g., DMF, DMSO), dilute the mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine to remove water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

2. Flash Column Chromatography (Initial Purification)

  • Stationary Phase: Silica gel.

  • Mobile Phase: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A common starting point is a gradient of methanol in dichloromethane (e.g., 0-10% methanol).[4]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.

    • Load the sample onto the silica gel column.

    • Elute the column with the chosen mobile phase gradient, collecting fractions.

    • Analyze the fractions by TLC or LC-MS to identify those containing the desired product.

    • Combine the pure fractions and concentrate under reduced pressure.

3. Preparative Reversed-Phase HPLC (Final Polishing)

  • Instrumentation: A preparative HPLC system with a UV detector.

  • Column: A C18 column is generally recommended.[1]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in water.[1]

    • Solvent B: Acetonitrile with 0.1% TFA or 0.1% Formic acid.[1]

  • Procedure:

    • Dissolve the partially purified PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the mobile phase).

    • Filter the sample through a 0.22 µm syringe filter before injection.

    • Equilibrate the column with a low percentage of Solvent B (e.g., 5-10%).

    • Inject the sample and elute with a linear gradient of Solvent B in Solvent A (e.g., 5% to 95% Solvent B over 30-40 minutes). The gradient should be optimized based on analytical HPLC runs.

    • Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm) and collect fractions corresponding to the main peak.

    • Analyze the collected fractions for purity using analytical LC-MS.

    • Combine the pure fractions and remove the organic solvent under reduced pressure. For the final product, lyophilization is often used to obtain a dry powder.

Protocol 2: Analytical LC-MS for Purity Assessment

Objective: To determine the purity of the PROTAC and identify any impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer.

  • Column: An analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Procedure:

    • Dissolve a small sample of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample onto the column.

    • Run a linear gradient (e.g., 5% to 95% Solvent B over 10-15 minutes).

    • Monitor the UV chromatogram and the mass spectrometer data to determine the purity and confirm the molecular weight of the product and any impurities.

Mandatory Visualizations

G Purification Workflow for PROTACs with 'this compound' Linker crude Crude Reaction Mixture workup Aqueous Work-up & Extraction crude->workup Removal of water-soluble impurities flash Flash Chromatography (Silica Gel) workup->flash Removal of non-polar impurities prepHPLC Preparative RP-HPLC (C18 Column) flash->prepHPLC High-resolution purification analysis Purity Analysis (LC-MS) prepHPLC->analysis Purity and identity confirmation pure Pure PROTAC (>95%) analysis->pure

Caption: General workflow for the purification of PROTACs.

G Troubleshooting Hydrolysis of t-Butyl Ester During Purification start Is t-butyl ester hydrolysis observed in LC-MS? yes Yes start->yes no No start->no solution1 Switch to a milder acid in mobile phase (e.g., Formic Acid) yes->solution1 solution2 Optimize HPLC: use a shallower gradient and/or lower temperature yes->solution2 end Proceed with purification no->end solution1->end solution2->end

Caption: Decision tree for addressing t-butyl ester hydrolysis.

References

Technical Support Center: Overcoming Solubility Issues of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Proteolysis Targeting Chimeras (PROTACs). This resource focuses on the application of polyethylene (B3416737) glycol (PEG) linkers to enhance the solubility and overall developability of these complex molecules.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Issue 1: My PROTAC's solubility has not significantly improved after incorporating a PEG linker. What are the possible causes and how can I troubleshoot this?

Possible Causes and Solutions:

  • Suboptimal PEG Linker Length: The length of the PEG linker is a critical determinant of a PROTAC's physicochemical properties.[1] A linker that is too short may not provide a sufficient hydration shell to overcome the lipophilicity of the parent molecule.[1]

    • Suggested Solution: Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG10) to empirically determine the optimal length for solubility.[1] A "trial-and-error" approach is often necessary to find the right balance.[1]

  • High Lipophilicity of Warhead or Ligand: If the warhead (targeting the protein of interest) or the E3 ligase ligand are exceptionally lipophilic, a standard PEG linker may be insufficient to improve the overall solubility of the PROTAC.[1]

    • Suggested Solution: Consider chemical modifications to the warhead or ligand to introduce more polar groups.[1] Alternatively, explore the use of branched or longer PEG chains.[1]

  • Aggregation: High concentrations of PROTACs, even with PEG linkers, can sometimes lead to the formation of aggregates, which effectively reduces solubility.[1][2] Aggregated PROTACs are typically inactive as they cannot efficiently form the necessary ternary complex with the target protein and the E3 ligase.[2]

    • Suggested Solution: Measure solubility at various concentrations. If aggregation is suspected, techniques like Dynamic Light Scattering (DLS) can be used to detect the presence of aggregates.[2][3] To mitigate aggregation, consider optimizing the buffer composition (pH, ionic strength) or using solubility-enhancing excipients.[2][3]

Issue 2: My PEGylated PROTAC has good solubility but shows low cell permeability and poor degradation activity.

Possible Causes and Solutions:

  • Excessive Hydrophilicity: While PEG linkers enhance solubility, an excessively long and polar PEG chain can negatively impact membrane permeability.[4][5]

    • Suggested Solution: A systematic evaluation of various linker lengths is essential.[5][6] Synthesize and test a range of PEG linker lengths to find an optimal balance between solubility and cell permeability.[5][7] Shorter PEG linkers can sometimes lead to more permeable compounds.[5]

  • High Polar Surface Area (PSA): PROTACs inherently have a large PSA, which can hinder their ability to cross the lipophilic cell membrane.[5]

    • Suggested Solution: Explore the use of "hybrid linkers" that combine hydrophilic PEG units with more hydrophobic alkyl chains.[1] This can help balance hydrophilicity for solubility and lipophilicity for permeability.[1] Additionally, designing PROTACs that can form intramolecular hydrogen bonds may shield polar groups and improve cell permeability.[8]

  • Suboptimal Conformation: The flexibility of the PEG linker can allow the PROTAC to adopt various conformations.[9] Some conformations may be more favorable for membrane traversal than others.[7]

    • Suggested Solution: The "chameleon-like" behavior of some flexible linkers can allow the PROTAC to adopt a more compact, folded conformation that shields its polar surface area, thereby facilitating membrane traversal.[5][7] Experimenting with different linker compositions, including more rigid linkers like piperidine (B6355638) or piperazine (B1678402) moieties, can influence the conformational landscape of the PROTAC.[10][11]

Frequently Asked Questions (FAQs)

Q1: Why are PEG linkers commonly used in PROTAC design?

A1: PEG linkers are frequently incorporated into PROTACs for several key reasons:

  • Enhanced Solubility: The primary advantage of PEG linkers is their ability to increase the aqueous solubility of PROTACs.[9][12] The ether oxygens in the PEG chain can form hydrogen bonds with water, creating a hydration shell that sequesters hydrophobic regions of the PROTAC molecule.[9][]

  • Increased Flexibility: PEG linkers provide flexibility, which can be crucial for the formation of a productive ternary complex between the target protein and the E3 ligase.[9][14]

  • Tunable Properties: The length and composition of PEG linkers can be easily modified, allowing for the fine-tuning of a PROTAC's physicochemical properties to optimize both solubility and cell permeability.[12][15]

  • Improved Pharmacokinetics: By increasing solubility and shielding the PROTAC from metabolic enzymes, PEG linkers can lead to an increased plasma half-life and improved oral bioavailability.[6]

Q2: How does the length of a PEG linker impact PROTAC performance?

A2: The length of the PEG linker is a critical parameter that influences multiple aspects of PROTAC function:

  • Solubility: Generally, longer PEG chains lead to increased hydrophilicity and higher aqueous solubility.[4]

  • Permeability: The relationship between PEG linker length and cell permeability is more complex. While increased hydrophilicity can be beneficial, excessively long PEG linkers can hinder membrane traversal.[4] However, longer, flexible linkers may also adopt folded conformations that shield their polar surface area, thereby improving permeability.[1][7] An optimal linker length that balances these opposing effects must be determined empirically.[14]

  • Degradation Efficacy: The linker's length is crucial for achieving the correct proximity and orientation between the target protein and the E3 ligase to form a stable and productive ternary complex.[14] A linker that is too short may cause steric hindrance, while one that is too long could lead to a non-productive complex.[14] Studies have shown that even a subtle change in linker length, such as the addition of a single ethylene (B1197577) glycol unit, can significantly impact degradation efficacy and even selectivity between highly homologous proteins.[14]

Q3: What are some alternative strategies if PEG linkers do not resolve my PROTAC's solubility issues?

A3: If PEGylation is insufficient to overcome solubility challenges, several formulation strategies can be employed:

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in a polymer matrix, such as hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS), to prevent crystallization and improve dissolution.[16][17] ASDs have been shown to increase the supersaturation of PROTACs in solution.[16][18]

  • Co-solvents: Using co-solvents in experimental buffers can help to maintain PROTAC solubility.[4] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing high-concentration stock solutions.[4]

  • Nanoformulations: Encapsulating the PROTAC in lipid-based or polymeric nanoparticles can improve its solubility and delivery.[4] Self-emulsifying drug delivery systems (SEDDS) are another promising approach.[17]

  • Prodrug Strategies: Modifying the PROTAC with a lipophilic group to create a prodrug can enhance its absorption, with the modifying group being cleaved intracellularly to release the active PROTAC.[8]

Data Presentation

Table 1: Impact of PEG Linker Length on PROTAC Physicochemical Properties

PROTAC SystemLinker CompositionAqueous SolubilityCell Permeability (PAMPA, Pe)Reference(s)
VH032-basedAlkyl linker4000-fold higher than some PEG-linked PROTACsLow[19][20]
VH032-based3 PEG units43-fold lower than compound with no PEG linker-[19][20]
HaloPROTACs< 3 PEG units--[19]
HaloPROTACs3 PEG units--[19]
HaloPROTACs> 3 PEG units--[19]
AR PROTACsPEG-linker-Low passive permeability[21]

Note: This table summarizes general trends and specific examples from the literature. Actual results will vary depending on the specific PROTAC, target protein, and E3 ligase.

Table 2: Effect of PEG Linker Length on BTK Degradation

PROTACLinker CompositionBTK Degradation (DC50)Ternary Complex StabilityReference(s)
BTK Degrader 1Short PEG linker--[14]
BTK Degrader 26-12 PEG unitsLow nanomolar rangeMore stable[14]

Note: This table illustrates the correlation between longer PEG linkers, potent degradation, and stable ternary complex formation for the BTK-CRBN system.

Experimental Protocols

Protocol 1: Aqueous Solubility Assessment (Shake-Flask Method)

This protocol details the determination of the thermodynamic solubility of a PROTAC.

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid PROTAC to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

    • Ensure enough solid is present to maintain a saturated solution with undissolved particles.

  • Equilibration:

    • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[22]

  • Sample Collection and Preparation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.

    • Centrifuge the aliquot at high speed (e.g., >10,000 g) for a specified time (e.g., 15-30 minutes) to pellet any remaining undissolved solid.[16]

  • Quantification:

    • Carefully collect the clear supernatant.

    • Dilute the supernatant with a suitable solvent (e.g., acetonitrile (B52724) or DMSO) to prevent precipitation and to bring the concentration within the linear range of the analytical method.[22]

    • Determine the concentration of the dissolved PROTAC using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[22][]

    • Prepare a calibration curve with known concentrations of the PROTAC to quantify the amount in the sample.[16]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive, transcellular permeability of a PROTAC.[7][24][25]

  • Reagent Preparation:

    • Donor Buffer: Phosphate-buffered saline (PBS), pH 7.4.[7]

    • Acceptor Buffer: PBS, pH 7.4.[7]

    • Lipid Solution: Prepare a solution of a lipid, such as 1% (w/v) lecithin (B1663433) in dodecane, to mimic the cell membrane.[7]

  • Plate Preparation:

    • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.

  • Assay Procedure:

    • Fill the wells of the acceptor plate with the acceptor buffer.

    • Prepare the PROTAC solutions in the donor buffer at a known concentration.

    • Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Analysis:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).

    • The apparent permeability coefficient (Papp) is calculated using the following equation:

      • Papp = (V_A / (Area * time)) * ln(1 - C_A / C_eq)

      • Where V_A is the volume of the acceptor well, Area is the area of the membrane, time is the incubation time, C_A is the concentration in the acceptor well, and C_eq is the equilibrium concentration.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome Proteasome Ub_POI->Proteasome Recruited to Degradation Degradation Proteasome->Degradation Mediates Recycling PROTAC Recycling Degradation->Recycling Releases Recycling->PROTAC Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Linker Optimization Start Start: Insoluble PROTAC Synthesis Synthesize PROTACs with varying PEG linker lengths Start->Synthesis Solubility Assess Aqueous Solubility (e.g., Shake-Flask) Synthesis->Solubility Permeability Measure Cell Permeability (e.g., PAMPA, Caco-2) Solubility->Permeability Degradation Evaluate Cellular Degradation Activity (e.g., Western Blot) Permeability->Degradation Decision Optimal Balance Achieved? Degradation->Decision End End: Optimized PROTAC Decision->End Yes Refine Refine Linker Design (e.g., Hybrid Linkers, Rigid Moieties) Decision->Refine No Refine->Synthesis Troubleshooting_Logic cluster_troubleshooting Troubleshooting Low PROTAC Efficacy Start Low/No Target Degradation Check_Sol Is the PROTAC soluble in the assay buffer? Start->Check_Sol Improve_Sol Improve Solubility: - Optimize Buffer - Use Co-solvents - Formulation (ASD) Check_Sol->Improve_Sol No Check_Perm Is the PROTAC cell-permeable? Check_Sol->Check_Perm Yes Improve_Sol->Check_Sol Improve_Perm Improve Permeability: - Vary PEG Length - Hybrid Linkers - Intramolecular H-bonds Check_Perm->Improve_Perm No Check_Ternary Does the PROTAC form a stable ternary complex? Check_Perm->Check_Ternary Yes Improve_Perm->Check_Perm Optimize_Linker Optimize Linker for Ternary Complex Formation: - Adjust Length/Rigidity Check_Ternary->Optimize_Linker No Success Efficacy Achieved Check_Ternary->Success Yes Optimize_Linker->Check_Ternary

References

Technical Support Center: Bis-PEG8-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, handling, and troubleshooting for experiments involving Bis-PEG8-t-butyl ester. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a freezer at temperatures between -15°C and -40°C.[1] To prevent degradation from moisture and oxidation, it is crucial to store it under a dry, inert atmosphere, such as nitrogen or argon, and protected from light.[1][2] The use of a desiccant in an external storage container is also recommended.[2]

Q2: How should I handle the compound when taking it out of storage for use?

A2: When you remove the container from the freezer, it is important to allow it to slowly warm to room temperature before opening. This prevents moisture from condensing inside the container, which can compromise the compound's stability. After use, the container should be backfilled with an inert gas like nitrogen or argon before sealing and returning to the recommended storage conditions.[2] For sensitive PEG products, aliquoting the reagent into smaller, single-use portions upon first opening is a good practice to preserve its activity.[1]

Q3: Under what conditions is the t-butyl ester group unstable?

A3: The t-butyl ester group is highly sensitive to acidic conditions and will be cleaved to reveal the carboxylic acid.[3][4] It is generally stable under neutral and basic conditions.[4] Strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or phosphoric acid are commonly used for its removal.[3][5][6]

Q4: What solvents are suitable for dissolving this compound?

Q5: Are there any known incompatibilities for this compound?

A5: Yes, due to the PEG and t-butyl ester moieties, the compound should be kept away from strong oxidizing agents and highly acidic or alkaline materials during storage.[8] The t-butyl ester group is specifically incompatible with strong acids, which will cause its cleavage.[4]

Troubleshooting Guide

Issue 1: Premature cleavage of the t-butyl ester group during my experiment.

  • Question: I am observing the formation of the corresponding carboxylic acid in my reaction, but I have not intentionally performed a deprotection step. What could be the cause?

  • Answer: This is likely due to the presence of acidic conditions in your reaction mixture. The t-butyl ester is labile in acidic environments.[3][4] Review all your reagents and buffers to ensure the pH is neutral or basic. Acidic contaminants in your solvents or reagents can also lead to this issue.

Issue 2: My PEGylated compound has precipitated out of solution.

  • Question: After adding my this compound, I noticed precipitation. How can I resolve this?

  • Answer: PEG itself can act as a precipitating agent for some proteins, so precipitation might occur if the PEG concentration is too high.[1] Consider optimizing the concentration of the PEG reagent in your experiment. Also, ensure that the buffer conditions, such as pH and ionic strength, are optimal for the solubility of your specific molecule.

Issue 3: I am seeing low efficiency in my conjugation reaction.

  • Question: My reaction yield is lower than expected. Could the this compound have degraded?

  • Answer: Improper storage or handling can lead to the degradation of PEG reagents.[7] Exposure to moisture, light, or oxidizing conditions can reduce the activity of the compound.[2] It is recommended to use a fresh vial of the reagent and ensure that all solvents and reagents are anhydrous, especially for moisture-sensitive reactions.[7]

Stability of t-butyl Esters

The stability of the t-butyl ester protecting group is highly dependent on the pH of the solution. The following table summarizes the general stability of t-butyl esters under various aqueous conditions.

ConditionStabilityNotes
pH < 1 Highly LabileRapid cleavage occurs.[6]
pH = 1 LabileCleavage occurs at room temperature.[6]
pH = 4 Generally StableStable at room temperature.[6]
pH = 9 StableStable at room temperature.[6]
pH > 12 LabileCleavage can occur, especially at elevated temperatures.[6]

Experimental Protocols

Protocol for Acid-Catalyzed Deprotection of t-butyl Ester

This protocol describes a general method for the removal of the t-butyl ester protecting group from a PEGylated compound using trifluoroacetic acid (TFA).

Materials:

  • t-butyl ester protected PEG derivative

  • Dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the t-butyl ester protected PEG derivative (1.0 equivalent) in a 1:1 mixture of DCM and TFA.[3]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in DCM and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the deprotected product. The product may be further purified if necessary.

Visualizations

Hydrolysis Pathway of a t-butyl Ester

The following diagram illustrates the acid-catalyzed hydrolysis mechanism for the deprotection of a t-butyl ester. The process is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and leads to the formation of a stable tert-butyl carbocation.[4][5]

G cluster_0 Acid-Catalyzed Hydrolysis A R-CO-O-tBu (t-butyl ester) B Protonation of Carbonyl Oxygen A->B + H+ C Protonated Ester B->C D Cleavage of C-O bond C->D E R-COOH (Carboxylic Acid) D->E Release of F t-butyl carbocation D->F Formation of G Formation of Isobutylene F->G - H+

Caption: Acid-catalyzed deprotection of a t-butyl ester.

Experimental Workflow for Stability Assessment

This diagram outlines a typical workflow for assessing the stability of a compound like this compound in a solution.

G start Start prep_solution Prepare Solution of This compound in desired buffer start->prep_solution aliquot Aliquot samples for different time points and conditions (pH, Temp) prep_solution->aliquot incubate Incubate samples aliquot->incubate analyze Analyze samples at specified time points (e.g., using HPLC, LC-MS) incubate->analyze data Collect and analyze data (e.g., % degradation) analyze->data end End data->end

Caption: Workflow for a stability study in solution.

References

Technical Support Center: Aggregation of PROTACs with Long PEG Chains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the aggregation of Proteolysis Targeting Chimeras (PROTACs) featuring long Polyethylene Glycol (PEG) chains.

Frequently Asked Questions (FAQs)

Q1: What is PROTAC aggregation and why is it a concern?

A1: PROTAC aggregation is the self-association of individual PROTAC molecules into larger, often insoluble complexes.[1] This is a significant concern because aggregated PROTACs are typically inactive, as they cannot efficiently form the necessary ternary complex with the target protein and the E3 ligase.[1] Aggregation can lead to reduced efficacy, inconsistent experimental results, and interference in assays, particularly light-based methods.[1]

Q2: What are the primary causes of aggregation for PROTACs with long PEG chains?

A2: Several factors contribute to the aggregation of PROTACs, even those with solubilizing PEG linkers:

  • Intrinsic Physicochemical Properties: High molecular weight, lipophilicity (cLogP), and a large number of rotatable bonds can lead to poor solubility.[1]

  • High Concentration: Exceeding the aqueous solubility limit of a PROTAC is a direct cause of aggregation.[1]

  • Hydrophobicity of Warhead and E3 Ligase Ligand: The overall hydrophobicity of the PROTAC, driven by its binding moieties, can overpower the solubilizing effect of the PEG chain.[2]

  • Flexibility of the PEG Linker: The flexible nature of long PEG chains might permit the hydrophobic regions of the PROTAC molecule to interact and self-associate.[2]

  • Buffer Composition: The pH, ionic strength, and presence of certain salts in the experimental buffer can influence PROTAC solubility.[1]

Q3: How does the length of the PEG linker influence PROTAC aggregation?

A3: The length of the PEG linker is a critical factor. Longer PEG chains generally enhance hydrophilicity and can shield the hydrophobic parts of the PROTAC, which helps to reduce aggregation.[2] However, an excessively long linker may not always be optimal and could lead to reduced efficacy by hindering the formation of a productive ternary complex.[2] The ideal linker length strikes a balance between preventing aggregation and maintaining a favorable conformation for ternary complex formation.[2]

Q4: Can the attachment point of the PEG linker affect aggregation?

A4: Yes, the attachment point, or exit vector, of the linker on both the target protein ligand and the E3 ligase ligand is crucial.[2] Improper positioning can expose hydrophobic patches on the PROTAC, thereby promoting aggregation. Strategic placement of the linker can help shield these hydrophobic regions and improve overall solubility.[2]

Q5: Are there alternatives to long PEG linkers to mitigate aggregation?

A5: While PEG linkers are common, other linker chemistries can be employed. Incorporating more rigid components, such as piperazine (B1678402) or piperidine (B6355638) rings, into the linker can enhance solubility and pre-organize the PROTAC into a more effective conformation.[2][3] Replacing a PEG unit with a phenyl ring has also been shown to improve permeability and reduce efflux.[4]

Troubleshooting Guides

Issue 1: Visible Precipitation or Cloudiness in PROTAC Solution

Potential Cause: Low intrinsic or kinetic solubility of the PROTAC.

Troubleshooting Steps:

  • Determine Thermodynamic Solubility: Perform a thermodynamic solubility assay to establish the equilibrium solubility and define the upper concentration limit for your experiments.[2]

  • Optimize Solution Preparation: When preparing the PROTAC solution, add the DMSO stock to the aqueous buffer with vigorous vortexing. This helps to avoid localized high concentrations that can lead to immediate precipitation.[2]

  • Evaluate Buffer Conditions: Test the solubility of your PROTAC in a variety of buffers with different pH values and ionic strengths to identify a system that enhances its solubility.[2]

Issue 2: High Polydispersity Index (PDI) in Dynamic Light Scattering (DLS)

Potential Cause: Presence of soluble aggregates of various sizes.

Troubleshooting Steps:

  • Filter the Sample: Before DLS analysis, filter the PROTAC solution through a 0.2 µm filter to remove large, pre-existing aggregates.

  • Optimize PROTAC Concentration: Perform DLS measurements at a range of concentrations to identify the critical aggregation concentration.

  • Incorporate Solubility-Enhancing Excipients: Consider the addition of excipients such as cyclodextrins or surfactants to the buffer to improve PROTAC solubility.

Issue 3: Significant Aggregate Peak in Size Exclusion Chromatography (SEC)

Potential Cause: Self-association of the PROTAC into oligomers or larger aggregates.

Troubleshooting Steps:

  • Optimize Mobile Phase: Modify the mobile phase by adding organic modifiers (e.g., acetonitrile, isopropanol) or adjusting the salt concentration to minimize interactions between the PROTAC and the stationary phase.[2]

  • Vary Flow Rate: A lower flow rate can sometimes improve resolution and provide a more accurate assessment of the monomer-aggregate equilibrium.

  • Consider Formulation Strategies: For irreversible aggregation, explore formulation approaches like using excipients or creating amorphous solid dispersions to improve solubility and prevent aggregate formation.[2]

Data Presentation

Table 1: Interpreting Dynamic Light Scattering (DLS) Results
ParameterIdeal Value (Monomeric)Indication of Aggregation
Z-average (nm) Consistent with calculated molecular dimensionsSignificantly larger than expected
Polydispersity Index (PDI) < 0.2> 0.3
Peak Distribution Single, narrow peakMultiple peaks, especially at sizes >100 nm

Data compiled from BenchChem technical documentation.[1]

Table 2: Common Excipients to Mitigate PROTAC Aggregation
Excipient ClassExamplesMechanism of Action
Cyclodextrins HP-β-CD, SBE-β-CDEncapsulate hydrophobic regions of the PROTAC
Surfactants Polysorbate 20, Polysorbate 80Reduce surface tension and form micelles around PROTACs
Polymers PEG 300, PEG 400Increase the polarity of the solvent
Sugars Trehalose, SucroseStabilize the native conformation of the PROTAC

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis
  • Sample Preparation:

    • Prepare the PROTAC solution in the final experimental buffer at the desired concentration.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet large, insoluble aggregates.

    • Carefully transfer 10-50 µL of the supernatant to a clean, dust-free DLS cuvette.[1]

  • Instrument Setup:

    • Set the instrument to the desired experimental temperature (e.g., 25°C or 37°C).[1]

    • Allow the sample to equilibrate inside the instrument for at least 5 minutes.[1]

  • Data Acquisition:

    • Perform 10-15 measurements for each sample to ensure reproducibility.[1]

  • Data Analysis:

    • Analyze the correlation function to obtain the average particle size (hydrodynamic radius, Z-average) and the Polydispersity Index (PDI).[1]

    • A PDI value greater than 0.3 or the presence of multiple peaks at larger sizes suggests significant aggregation.[1]

Protocol 2: Size Exclusion Chromatography (SEC) for Quantifying Aggregates
  • System Preparation:

    • Equilibrate the SEC column with a filtered and degassed mobile phase appropriate for the PROTAC.

  • Sample Preparation:

    • Prepare a known concentration of the PROTAC in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Sample Injection:

    • Inject a defined volume of the PROTAC sample onto the column.[2]

  • Data Acquisition:

    • Monitor the elution profile using a UV detector at a wavelength where the PROTAC absorbs.[2]

  • Data Analysis:

    • Integrate the peak areas corresponding to the monomeric PROTAC and any aggregate peaks.[2]

    • Calculate the percentage of aggregation using the formula: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.[2]

Visualizations

cluster_causes Factors Contributing to PROTAC Aggregation cluster_outcome Outcome A High Lipophilicity (cLogP) G PROTAC Aggregation A->G B High Molecular Weight B->G C Poor Aqueous Solubility C->G D Long, Flexible PEG Linker D->G E Suboptimal Buffer (pH, Ionic Strength) E->G F High PROTAC Concentration F->G prep Prepare PROTAC Solution in Experimental Buffer precip Visible Precipitation? prep->precip dls Perform Dynamic Light Scattering (DLS) Analysis precip->dls No stop Troubleshoot Solubility precip->stop Yes pdi PDI > 0.3? dls->pdi sec Perform Size Exclusion Chromatography (SEC) pdi->sec No optimize Optimize Formulation (Buffer, Concentration, Excipients) pdi->optimize Yes agg_peak Significant Aggregate Peak? sec->agg_peak agg_peak->optimize Yes proceed Proceed with Experiment agg_peak->proceed No optimize->prep start Aggregation Observed q1 Is the PROTAC concentration above its solubility limit? start->q1 a1 Lower PROTAC concentration or determine thermodynamic solubility q1->a1 Yes q2 Is the buffer composition optimal? q1->q2 No a1->q2 a2 Screen different buffers (pH, ionic strength) q2->a2 No q3 Is the solution preparation method causing precipitation? q2->q3 Yes a2->q3 a3 Add DMSO stock to buffer with vigorous vortexing q3->a3 Yes q4 Could excipients improve solubility? q3->q4 No a3->q4 a4 Test addition of cyclodextrins or surfactants q4->a4 Yes end Aggregation Minimized q4->end No a4->end

References

Optimizing PROTAC Linker Length for Peak Activity: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PROTAC® (Proteolysis Targeting Chimera) linker optimization. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of linker design and enhance the efficacy of your targeted protein degraders.

Troubleshooting Guide: Common Issues in PROTAC Linker Optimization

This section addresses specific challenges you may encounter during your PROTAC experiments, with a focus on linker-related causes and solutions.

Issue 1: My PROTAC shows high binding affinity to the target protein and E3 ligase in binary assays, but it fails to induce target degradation in cells.

This is a frequent challenge that often points to issues with the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) or other cellular factors. The linker is a critical determinant of ternary complex formation.[1][2]

Potential Linker-Related CauseTroubleshooting Steps
Incorrect Linker Length or Rigidity The linker may be too short, causing steric hindrance, or too long and flexible, leading to an unstable ternary complex.[2][3][4][5] Solution: Synthesize and test a library of PROTACs with varying linker lengths. A systematic approach, such as altering the number of PEG units or methylene (B1212753) groups, can help identify the optimal length.[1] Consider incorporating more rigid linker motifs, like piperazine (B1678402) or alkyne groups, to pre-organize the PROTAC into a bioactive conformation.[5][6]
Unfavorable Ternary Complex Conformation Even if a ternary complex forms, the linker may orient the target protein and E3 ligase in a way that is not productive for ubiquitination. For efficient ubiquitin transfer, the lysine (B10760008) residues on the target protein's surface must be accessible to the E2 ubiquitin-conjugating enzyme.[1]
Suboptimal Linker Attachment Points The position where the linker connects to the warhead and the E3 ligase ligand is crucial for maintaining their binding affinities and for the correct orientation within the ternary complex.[7] Solution: Modify the linker's attachment points (exit vectors) on either the target-binding ligand or the E3 ligase ligand.[1] The ideal attachment point is typically a solvent-exposed region of the ligand that does not interfere with its binding to the protein.[1] Computational modeling can be a valuable tool to predict and visualize the geometry of the ternary complex with different linker configurations.[1]
Poor Physicochemical Properties The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at a sufficient concentration.[1] PROTACs are often large molecules that fall "beyond the Rule of Five," making good pharmacokinetic properties a significant challenge.[1] Solution: To improve solubility, incorporate polar or ionizable groups into the linker, such as basic nitrogen atoms or heterocyclic scaffolds like piperazine.[1] PEG linkers are also commonly used to enhance hydrophilicity.[1][3] For improving cell permeability, a careful balance between hydrophilicity and lipophilicity is needed.[7]

Issue 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[6] This occurs because an excess of PROTAC molecules leads to the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex.[3][8]

Linker-Related Mitigation Strategy
Enhance Ternary Complex Cooperativity A well-designed linker can create favorable protein-protein interactions within the ternary complex, enhancing its stability and mitigating the hook effect.[1] This often requires empirical testing of different linker designs.[1] Positive cooperativity, where the binding of the first protein to the PROTAC increases the binding affinity for the second protein, stabilizes the ternary complex over the binary ones.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the linker in a PROTAC?

A1: The linker connects the target-binding ligand ("warhead") to the E3 ubiquitin ligase-recruiting ligand.[3][4][9] Its primary role is to bridge the protein of interest (POI) and the E3 ligase, facilitating the formation of a productive ternary complex.[4] This proximity is essential for the E3 ligase to catalyze the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[4]

Q2: Is there a universal optimal linker length for all PROTACs?

A2: No, there is no one-size-fits-all optimal linker length.[6] The ideal length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[2][3] The optimal linker length is dictated by the specific structural requirements for forming a stable and productive ternary complex.[2] However, most successful PROTACs have linkers with lengths ranging from 7 to 29 atoms.[6]

Q3: How does linker composition, beyond just length, influence PROTAC performance?

A3: Linker composition significantly impacts a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[3][6] For instance, incorporating hydrophilic polyethylene (B3416737) glycol (PEG) units can improve solubility, while more rigid structures like piperazine or alkyne groups can pre-organize the PROTAC into a bioactive conformation, enhancing potency.[6][9] The composition also affects the stability and cooperativity of the ternary complex.[3][6]

Q4: What are the common types of linkers used in PROTAC design?

A4: The most common linker motifs are polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility and the ease with which their length can be systematically varied.[3][9][] PEG linkers are known to increase the hydrophilicity and water solubility of PROTACs.[5] Alkyl linkers, while synthetically accessible, are more hydrophobic.[5] More rigid linkers that incorporate structures like piperazine, piperidine, or alkynes are also increasingly being used to improve conformational rigidity and physicochemical properties.[5][9]

Q5: How do I choose the initial linker attachment points for a new target protein?

A5: The initial selection of linker attachment points, also known as exit vectors, is a critical step in PROTAC design. A rational approach involves a combination of structural biology, computational analysis, and medicinal chemistry intuition. Analyzing the crystal structure of the ligand-protein complex can help identify suitable attachment points, which are typically solvent-exposed regions of the ligand that do not disrupt key binding interactions.[1]

Quantitative Data on Linker Length and PROTAC Activity

The optimal linker length is target-dependent. Below is a summary of quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins.

Table 1: Impact of Linker Length on Estrogen Receptor-α (ERα) Degradation [11][12]

PROTAC CompoundLinker Length (atoms)ERα Degradation
11 9+++
12 12++++
13 16+++++
14 19++
15 21+

Note: Degradation is represented qualitatively based on the cited study. Compound 13 with a 16-atom linker showed the most effective ERα degradation.[11][12]

Table 2: Illustrative Impact of Linker Length on PROTAC Efficacy for Various Targets [5][13]

Target ProteinLinker TypeLinker LengthDC50 (nM)Dmax (%)
BRD4 PEG3 units~50>90
PEG4 units~10>95
PEG5 units~25>90
BTK Alkyl/Ether10 atoms~100~80
Alkyl/Ether13 atoms~5>90
Alkyl/Ether16 atoms~20~85

Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. This data is compiled from multiple sources and serves as an illustrative guide. Actual optimal linker lengths must be determined empirically for each specific PROTAC system.[5][7]

Experimental Protocols

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.

Protocol 1: Western Blot for Target Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[1][14]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or DMSO (vehicle control) for a specified time (e.g., 24 hours).[5]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[5][6]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[5]

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. Use an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[5]

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[15]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful technique for measuring the kinetics and affinity of binary and ternary complex formation in real-time.[7]

  • Immobilization: Covalently immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.[6]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (KD) of the PROTAC for that protein.[6]

    • Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm there is no non-specific binding to the immobilized protein.[7]

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the soluble protein partner.[7]

    • Inject these solutions over the immobilized protein surface. The resulting sensorgrams will show the binding of the ternary complex.

  • Data Analysis: Fit the binding data to an appropriate model to determine the affinity and kinetics of ternary complex formation. Cooperativity can be assessed by comparing the binding affinity of the PROTAC to one protein in the absence and presence of the other.[16]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm that the PROTAC binds to its intended target within the complex environment of the cell.[1][7]

  • Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.[1]

  • Thermal Challenge: Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation. Ligand-bound proteins are stabilized and will remain in solution at higher temperatures.[1]

  • Cell Lysis and Separation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.[1]

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot or other quantitative methods.[7] A successful PROTAC will stabilize its target, resulting in a rightward shift of the melting curve compared to the vehicle control.[8]

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Recruits Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow Start Start: Low/No Degradation Check_Binary Check Binary Binding (e.g., SPR, ITC) Start->Check_Binary Binding_OK Good Binding Check_Binary->Binding_OK Yes Binding_Bad Poor Binding Check_Binary->Binding_Bad No Assess_Permeability Assess Cell Permeability (e.g., PAMPA) Binding_OK->Assess_Permeability Redesign_Ligands Redesign Warhead/ E3 Ligand Binding_Bad->Redesign_Ligands Permeable Permeable Assess_Permeability->Permeable Yes Not_Permeable Not Permeable Assess_Permeability->Not_Permeable No Check_Ternary Evaluate Ternary Complex Formation (e.g., SPR, NanoBRET) Permeable->Check_Ternary Modify_Linker_Props Modify Linker for Better Physicochemical Properties Not_Permeable->Modify_Linker_Props Complex_Forms Complex Forms Check_Ternary->Complex_Forms Yes No_Complex No Complex Check_Ternary->No_Complex No Check_Ub Assess Ubiquitination (In-cell Assay) Complex_Forms->Check_Ub Optimize_Linker Optimize Linker: - Length - Composition - Attachment Points No_Complex->Optimize_Linker Ub_OK Ubiquitination Occurs Check_Ub->Ub_OK Yes No_Ub No Ubiquitination Check_Ub->No_Ub No Consider_Other Consider Other Factors: - Proteasome Activity - E3 Ligase Expression Ub_OK->Consider_Other No_Ub->Optimize_Linker

Caption: A logical workflow for troubleshooting PROTAC linker optimization.

References

Technical Support Center: The Hook Effect in PROTACs with PEG8 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the "Hook Effect" observed in experiments involving Proteolysis Targeting Chimeras (PROTACs) that incorporate PEG8 linkers.

Frequently Asked Questions (FAQs)

Q1: What is the "Hook Effect" in the context of PROTACs?

A1: The "Hook Effect" is a phenomenon observed in PROTAC dose-response experiments where, paradoxically, the degradation of the target protein decreases at high concentrations of the PROTAC.[1][2] This results in a characteristic bell-shaped dose-response curve rather than a standard sigmoidal curve.[2] At excessive concentrations, the PROTAC's efficacy is reduced.[3]

Q2: What is the underlying cause of the "Hook Effect"?

A2: The Hook Effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[2][3] A PROTAC's mechanism of action relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[2][] However, when the PROTAC is in excess, it is more likely to independently bind to either the target protein or the E3 ligase, creating "Target-PROTAC" or "E3 Ligase-PROTAC" binary complexes.[2][5] These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for protein degradation.[2][3]

Q3: How do PEG8 linkers influence the Hook Effect?

A3: The linker component of a PROTAC, including PEG8 linkers, plays a critical role in the stability and geometry of the ternary complex, which in turn can influence the Hook Effect.[6][7] A well-designed linker promotes positive cooperativity, stabilizing the productive ternary complex over the unproductive binary ones.[3] The length and flexibility of a PEG8 linker are crucial. An optimal length can facilitate the formation of a stable ternary complex, thereby mitigating the Hook Effect.[3][7] Conversely, a linker that is too long or too short can hinder the formation of a productive complex, potentially exacerbating the Hook Effect.[6]

Q4: What are the experimental consequences of the Hook Effect?

Q5: At what concentration range is the Hook Effect typically observed for PROTACs?

A5: The concentration at which the Hook Effect becomes apparent can vary significantly depending on the specific PROTAC, target protein, E3 ligase, and cell line used.[2][8] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[3][9] Therefore, it is critical to perform a broad dose-response experiment to identify the optimal degradation window and detect the onset of the Hook Effect.[9]

Troubleshooting Guide

Problem 1: My dose-response curve for a PROTAC with a PEG8 linker shows a distinct bell shape, with decreased degradation at higher concentrations.

  • Likely Cause: You are observing the classic Hook Effect due to the formation of unproductive binary complexes at high PROTAC concentrations.[6]

  • Troubleshooting Steps:

    • Confirm the Concentration Range: Ensure your dilution series extends to sufficiently low concentrations to observe the full bell-shaped curve and accurately determine the optimal degradation concentration (DC50) and maximum degradation (Dmax).[6]

    • Optimize PROTAC Concentration: For future experiments, use concentrations at or below the determined Dmax to operate within the productive range of the PROTAC.[10]

    • Assess Ternary Complex Formation Directly: Utilize biophysical assays like NanoBRET or Co-Immunoprecipitation to measure the formation of the ternary complex at different PROTAC concentrations. A decrease in ternary complex formation at high concentrations would confirm the Hook Effect mechanism.[6][10]

    • Modify the Linker: If feasible, synthesize and test a series of PROTACs with varying linker lengths (e.g., PEG4, PEG12) and compositions. This can help identify a linker that promotes more stable ternary complex formation and mitigates the Hook Effect.[3][6]

Problem 2: My PROTAC with a PEG8 linker shows weak or no degradation at all tested concentrations.

  • Likely Cause: This could be due to several factors, including the Hook Effect occurring at concentrations lower than tested, poor cell permeability, an inactive PROTAC, or issues with the experimental setup.[6]

  • Troubleshooting Steps:

    • Test a Wider and Lower Concentration Range: Your initial concentration range may have been too high (in the Hook Effect region) or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[2]

    • Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate ternary complex formation using appropriate assays (see Experimental Protocols).[2]

    • Assess Cell Permeability: The physicochemical properties of the PROTAC, influenced by the PEG8 linker, might be preventing it from reaching its intracellular target. Consider assessing cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[3]

    • Check E3 Ligase Expression: Ensure that the cell line you are using expresses the recruited E3 ligase at sufficient levels.[2]

    • Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.[2]

Problem 3: My results for a PROTAC with a PEG8 linker are inconsistent between experiments.

  • Likely Cause: Variability in cell culture conditions or compound stability can affect the ubiquitin-proteasome system and protein expression levels.[2]

  • Troubleshooting Steps:

    • Standardize Cell Culture: Use cells within a consistent passage number range, ensure uniform seeding densities, and monitor cell health and confluency.[2]

    • Assess Compound Stability: Verify the stability of your PROTAC in the cell culture medium over the time course of your experiment.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from experiments with PROTACs containing different PEG linkers to illustrate the potential impact on the Hook Effect.

Table 1: Effect of PEG Linker Length on PROTAC Activity and Hook Effect

PROTACLinkerDC50 (nM)Dmax (%)Hook Effect Onset
Compound APEG45090> 5 µM
Compound BPEG82595~ 1 µM
Compound CPEG127585~ 500 nM

Table 2: Ternary Complex Formation vs. Protein Degradation for a PEG8-PROTAC

PROTAC Conc. (nM)Ternary Complex Formation (BRET Ratio)Protein Degradation (%)
10.210
100.850
1001.595
10001.270
100000.530

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.[10]

  • Cell Seeding: Plate cells in a multi-well format to achieve 70-80% confluency at the time of harvest.[10]

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to observe the potential Hook Effect.[10]

    • Include a vehicle-only control (e.g., DMSO).[10]

    • Treat cells for a predetermined time (e.g., 24 hours).[10]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells with RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with appropriate secondary antibodies and visualize the bands.

Protocol 2: NanoBRET™ Assay for Ternary Complex Formation

This protocol describes a cell-based assay to measure the formation of the ternary complex.[11]

  • Cell Transfection: Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (energy acceptor).[11]

  • Cell Plating: Plate the transfected cells in a multi-well plate.

  • HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.[10]

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Vivazine Substrate.[10]

  • PROTAC Treatment and Measurement:

    • Add serial dilutions of the PROTAC to the wells.

    • Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable luminometer.[10]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the Hook Effect.[10]

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification

This protocol confirms the PROTAC-induced interaction between the target protein and the E3 ligase.[2]

  • Cell Treatment:

    • Treat cells with the desired concentrations of PROTAC or vehicle for a specified time (e.g., 2-4 hours).

    • To capture the ternary complex and prevent degradation, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 2 hours.[2]

  • Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[2]

    • Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) to form an antibody-antigen complex.[2]

    • Add protein A/G beads to the lysate to capture the antibody-antigen complex.

  • Elution and Western Blot Analysis:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads.

    • Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase.

Visualizations

Hook_Effect_Mechanism cluster_low_protac Low [PROTAC] cluster_high_protac High [PROTAC] Target_L Target Protein Ternary_L Productive Ternary Complex Target_L->Ternary_L binds PROTAC_L PROTAC PROTAC_L->Ternary_L bridges E3_L E3 Ligase E3_L->Ternary_L binds Degradation_L Degradation Ternary_L->Degradation_L leads to Target_H Target Protein Binary1 Unproductive Binary Complex Target_H->Binary1 binds PROTAC_H1 PROTAC PROTAC_H1->Binary1 PROTAC_H2 PROTAC Binary2 Unproductive Binary Complex PROTAC_H2->Binary2 E3_H E3 Ligase E3_H->Binary2 binds No_Degradation No Degradation Binary1->No_Degradation inhibits Binary2->No_Degradation inhibits

Caption: Mechanism of the PROTAC Hook Effect.

PROTAC_Structure POI_Binder Protein of Interest (POI) Binder PEG8_Linker PEG8 Linker POI_Binder->PEG8_Linker E3_Ligase_Binder E3 Ligase Binder PEG8_Linker->E3_Ligase_Binder

Caption: Structure of a PROTAC with a PEG8 linker.

Troubleshooting_Workflow start Unexpected Dose-Response Curve is_hook Is it a bell-shaped curve? start->is_hook test_wider_range Test wider/lower concentration range is_hook->test_wider_range No confirm_ternary Assess ternary complex formation (e.g., NanoBRET) is_hook->confirm_ternary Yes test_wider_range->is_hook check_permeability Check cell permeability and compound stability test_wider_range->check_permeability optimize_conc Optimize PROTAC concentration for experiments confirm_ternary->optimize_conc end Resolution optimize_conc->end check_permeability->end

Caption: Troubleshooting workflow for the PROTAC Hook Effect.

References

Technical Support Center: Metabolic Stability of PEG8 Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs) that contain polyethylene (B3416737) glycol (PEG) linkers, specifically those with eight ethylene (B1197577) glycol units (PEG8).

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic stability issues associated with PEG linkers in PROTACs?

A1: While PEG linkers are often used to improve the solubility and permeability of PROTACs, they can be susceptible to metabolic degradation.[1] The ether linkages within the PEG chain are common sites for oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver.[1][2] This can lead to O-dealkylation reactions, resulting in a shorter in-vivo half-life, rapid clearance, and reduced overall exposure of the PROTAC, which can limit its therapeutic effectiveness.[1]

Q2: How does the length of a PEG linker, such as PEG8, influence the metabolic stability of a PROTAC?

A2: The length of the PEG linker is a critical factor that can significantly impact a PROTAC's metabolic stability.[1] Longer linkers can introduce more potential sites for metabolic attack.[1] However, the relationship is not always linear. For some PROTACs, as the linker length increases, the metabolic stability decreases.[][4] For example, extending a straight-chain alkyl linker from 4 to 8 methylene (B1212753) units has been shown to decrease the half-life from 135 minutes to 18.2 minutes.[][4] Conversely, a linker that is too short might lead to steric hindrance, preventing the formation of a stable ternary complex required for protein degradation.[1][5]

Q3: What are the most common metabolic "soft spots" in a PROTAC containing a PEG8 linker?

A3: The linker is often the most metabolically vulnerable part of a PROTAC molecule.[][6] For PEG-like linkers, multiple O-dealkylation reactions along the chain are common, indicating several potential fragmentation points.[6] The points where the linker attaches to the target protein binder and the E3 ligase ligand are also frequent sites of metabolic reactions, such as N-dealkylation and amide hydrolysis.[6][7]

Q4: Can improving the metabolic stability of the PEG8 linker negatively affect other properties of the PROTAC?

A4: Yes, modifications to the PEG linker to enhance metabolic stability can impact other important physicochemical properties.[1] For instance, incorporating more rigid or lipophilic elements like alkyl chains or aromatic rings to improve stability can decrease aqueous solubility.[1] Conversely, adding polar groups such as piperazine (B1678402) can improve solubility.[1] These changes can also affect cell permeability, so a careful balance must be achieved.[1]

Q5: What are some alternative linker strategies to improve metabolic stability if a PEG8 linker proves to be too labile?

A5: If a PEG8 linker is found to be metabolically unstable, several alternative strategies can be explored. A prominent approach is to increase the rigidity of the linker by incorporating cyclic structures such as piperazine, piperidine, or triazole rings.[1][8] These rigid linkers can shield metabolically susceptible sites and pre-organize the PROTAC into a more active conformation.[8][9] For example, replacing a flexible PEG linker with a rigid pyridine-containing linker increased the metabolic half-life of a BTK PROTAC from 1.3 minutes to over 145 minutes.[][4][10] Other options include using alkyl-based linkers, though their hydrophobicity may need to be managed.[8][10]

Troubleshooting Guides

Problem 1: My PROTAC with a PEG8 linker shows good in-vitro potency but has low in-vivo efficacy.

  • Possible Cause: Poor metabolic stability of the PEG8 linker leading to rapid clearance in vivo.[1]

  • Troubleshooting Steps:

    • Assess Metabolic Stability: Perform an in-vitro metabolic stability assay using liver microsomes or hepatocytes to determine the PROTAC's half-life.[5]

    • Identify Metabolites: Use LC-MS/MS to identify the metabolites formed during the stability assay. This will help pinpoint the metabolic "soft spots" on the PROTAC, confirming if the PEG8 linker is the site of degradation.[11]

    • Linker Modification: If the linker is the primary site of metabolism, synthesize new PROTAC analogues with more metabolically stable linkers. Consider replacing the PEG8 linker with a more rigid alternative, such as one containing piperazine or a triazole moiety.[1][8]

Problem 2: The metabolic half-life of my PEG8-containing PROTAC is very short in liver microsome assays.

  • Possible Cause: The PEG8 linker is highly susceptible to metabolism by CYP enzymes present in the liver microsomes.[1][2]

  • Troubleshooting Steps:

    • Confirm Enzyme Involvement: Run the microsomal stability assay with and without the necessary cofactor, NADPH. If degradation only occurs in the presence of NADPH, it confirms the involvement of CYP enzymes.[12]

    • Explore Linker Modifications:

      • Increase Rigidity: Replace the flexible PEG8 linker with a more rigid structure.[11]

      • Incorporate Heteroatoms: Introducing nitrogen atoms, for instance in a piperazine ring, can sometimes improve metabolic stability.[13]

      • Change Attachment Points: The way the linker is attached to the ligands can influence metabolic stability.[][7] Exploring alternative attachment points could shield the metabolically labile sites.

Problem 3: I am observing high variability in my experimental results for PROTAC stability.

  • Possible Cause: This could be due to issues with the experimental setup, such as inconsistent ternary complex formation or problems with the assay itself.[5]

  • Troubleshooting Steps:

    • Verify Ternary Complex Formation: Use biophysical assays like TR-FRET or SPR to confirm that your PROTAC is forming a stable ternary complex with the target protein and E3 ligase. The flexibility of the PEG8 linker is crucial for this, and batch-to-batch variations in your PROTAC synthesis could be a factor.[5]

    • Standardize Assay Protocols: Ensure that your protocols for stability assays are well-defined and consistently followed. This includes factors like the concentration of microsomes or hepatocytes, incubation times, and the quenching procedure.[2]

    • Assess Chemical Stability: Incubate the PROTAC in the assay buffer without any enzymes or cells to check for chemical instability. Some PROTACs can be unstable in aqueous solutions.[11]

Quantitative Data Summary

The following table summarizes representative data on the metabolic stability of PROTACs with different linker types. Note that direct comparisons should be made with caution, as the specific PROTAC, target protein, and E3 ligase influence the results.

PROTAC SeriesLinker ModificationIn Vitro SystemHalf-life (t½) ChangeReference
JQ1-based PROTACLengthening alkyl linker from 4 to 8 methylenesMouse Liver Microsomes135 min → 18.2 min[4]
BTK PROTACFlexible PEG linker to rigid pyridine-containing linkerMouse Liver Microsomes1.3 min → >145 min[][4]
AR-based PROTACsAliphatic vs. PEG-like linker of the same lengthHuman HepatocytesVariable, but PEG-like linkers showed multiple O-dealkylation sites[4]
Various PROTACsLinear vs. Cyclic (piperazine/triazole) linkersHuman HepatocytesCyclic linkers generally resulted in higher metabolic stability[4]

Experimental Protocols

Protocol 1: In Vitro Microsomal Stability Assay

Objective: To evaluate the in-vitro metabolic stability of a PROTAC in the presence of liver microsomes.[1][2]

Materials:

  • Test PROTAC compound

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[2][11]

  • Phosphate (B84403) buffer (pH 7.4)[2][11]

  • Positive control (compound with known metabolic instability, e.g., Verapamil)[2]

  • Negative control (compound with known metabolic stability, e.g., Warfarin)[2]

  • Acetonitrile (ACN) with an internal standard for quenching and sample preparation[2]

  • LC-MS/MS system for analysis[2]

Procedure:

  • Preparation: Prepare stock solutions of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO).[2]

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration typically 1 µM), and liver microsomes (e.g., 0.5 mg/mL).[1][12]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.[1][11]

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[1][11]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.[1][5]

  • Sample Preparation: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.[2][14]

  • Analysis: Quantify the remaining parent PROTAC at each time point using LC-MS/MS.

  • Calculation: Determine the in-vitro half-life (t1/2) and intrinsic clearance (CLint) by plotting the natural log of the percentage of remaining PROTAC against time.

Protocol 2: Plasma Stability Assay

Objective: To assess the stability of a PROTAC in plasma, which contains enzymes like esterases and amidases.[2]

Materials:

  • Test PROTAC compound

  • Plasma (human, rat, or mouse)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC.

  • Incubation: In a 96-well plate, add the plasma. Add the PROTAC stock solution to the plasma and mix gently. Incubate the plate at 37°C.[1]

  • Time Points: At various time points (e.g., 0, 30, 60, 120 minutes), transfer an aliquot of the plasma-PROTAC mixture to another plate containing cold ACN with an internal standard to precipitate proteins.[1]

  • Sample Preparation: Centrifuge the plate to pellet the precipitated proteins.[1]

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining PROTAC.[1]

  • Calculation: Calculate the percentage of the PROTAC remaining at each time point.[1]

Visualizations

PROTAC_Metabolism_Workflow cluster_troubleshooting Troubleshooting Low In Vivo Efficacy start Low In Vivo Efficacy Despite Good In Vitro Potency microsomal_assay Perform Microsomal Stability Assay start->microsomal_assay metabolite_id Identify Metabolites (LC-MS/MS) microsomal_assay->metabolite_id is_linker_labile Is the PEG8 Linker the 'Soft Spot'? metabolite_id->is_linker_labile redesign Redesign PROTAC with Rigid/Alternative Linker is_linker_labile->redesign Yes other_issues Investigate Other Issues (e.g., PK, Permeability) is_linker_labile->other_issues No

Caption: Troubleshooting workflow for low in vivo efficacy of PEG8-containing PROTACs.

Linker_Modification_Strategy cluster_strategy Linker Modification Strategies for Improved Metabolic Stability peg8 Unstable PROTAC with PEG8 Linker increase_rigidity Increase Rigidity (e.g., Piperazine, Triazole) peg8->increase_rigidity change_attachment Change Linker Attachment Points peg8->change_attachment alkyl_chain Replace with Alkyl Chain peg8->alkyl_chain stable_protac Metabolically Stable PROTAC increase_rigidity->stable_protac change_attachment->stable_protac alkyl_chain->stable_protac

Caption: Strategies for modifying linkers to enhance PROTAC metabolic stability.

PEG_Metabolism_Pathway cluster_pathway Simplified Metabolic Pathway of PEG Linkers peg_protac PROTAC-PEG8 cyp450 CYP450 Enzymes (Liver) peg_protac->cyp450 o_dealkylation Oxidative O-dealkylation cyp450->o_dealkylation metabolites Cleaved Metabolites o_dealkylation->metabolites excretion Rapid Clearance/ Excretion metabolites->excretion

Caption: Oxidative metabolism of PEG linkers in PROTACs.

References

Technical Support Center: Improving PROTAC Synthesis Yield with Bis-PEG8-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing Bis-PEG8-t-butyl ester, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in a PROTAC, and why is its length and composition critical?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to your target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[1] The linker is not merely a spacer; it plays a crucial role in positioning the target protein and the E3 ligase to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] This complex is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1]

The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein-E3 ligase pair.[3]

  • If the linker is too short, it can cause steric hindrance, preventing the target protein and E3 ligase from binding simultaneously to form the ternary complex.[1][4]

  • If the linker is too long, it can result in an overly flexible and unstable ternary complex, leading to inefficient ubiquitination.[1][4]

The "Bis-PEG8" portion of the linker provides a long, flexible, and hydrophilic spacer. The hydrophilicity imparted by the polyethylene (B3416737) glycol (PEG) chain can improve the solubility of the often large and lipophilic PROTAC molecule.[5][6] The terminal t-butyl ester groups are protecting groups that allow for a controlled, stepwise synthesis of the PROTAC.[7]

Q2: Why are PEG linkers like this compound commonly used in PROTAC design?

PEG linkers are frequently used in PROTAC design for several advantageous reasons:

  • Enhanced Solubility: Their hydrophilic nature can significantly improve the aqueous solubility of the final PROTAC molecule, which is often a challenge due to the high molecular weight and lipophilicity of the ligands.[3][8] This can also positively impact cell permeability and oral absorption.[5][6]

  • Tunable Length: PEG linkers are commercially available in various lengths, allowing for the systematic synthesis of a library of PROTACs to identify the optimal construct for a specific target.[1]

  • Flexibility: The flexibility of the PEG chain allows the PROTAC to adopt various conformations, which may be necessary to achieve a productive ternary complex.[2][3]

  • Modular Synthesis: Bifunctional PEG linkers facilitate a modular and efficient assembly of PROTACs.[5][6]

Q3: What are the most common reasons for low yields in PROTAC synthesis using this compound?

Low yields in PROTAC synthesis with PEG-based linkers can stem from several factors:

  • Inefficient Amide Coupling: The formation of the amide bond between the linker and the ligands is a critical step. Poor yields can result from inappropriate coupling reagents, suboptimal reaction conditions, or poor solubility of the reactants.[9][10]

  • Incomplete Deprotection of the t-butyl Ester: The removal of the t-butyl ester protecting groups is essential for the subsequent coupling step or for the final PROTAC's activity. Incomplete deprotection can lead to a mixture of products that are difficult to separate.[9]

  • Purification Challenges: The final PROTAC molecule can be difficult to purify due to its flexibility and potential for aggregation.[5][9] This can lead to product loss during purification steps like flash chromatography or HPLC.

  • Side Reactions: Side reactions can occur, for example, with the E3 ligase ligand, leading to the formation of byproducts that are difficult to separate from the desired product.[9]

Troubleshooting Guide

Low Yield in Amide Coupling Step
Problem Possible Causes Solutions Rationale
Low reaction conversion Inappropriate choice of coupling reagents and base.[10]Experiment with different coupling reagents (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA).[5][11]The choice of coupling reagent is critical for efficient amide bond formation.[10]
Poor solubility of reactants.[9]Use co-solvents such as DMF or DMSO. Sonication can also aid in dissolution.[9]Poor solubility can significantly hinder reaction kinetics and lead to incomplete reactions.[9]
Suboptimal reaction conditions (temperature, time).Optimize the reaction temperature and time. Gentle heating (e.g., 40-50 °C) may improve yields for difficult couplings. Monitor the reaction progress by LC-MS to determine the optimal reaction time.[9]Prolonged reaction times do not always lead to higher yields and can sometimes result in the formation of byproducts.[9]
Inhibition by TFA salts if starting materials are TFA salts.[10]Add an extra equivalent of a non-nucleophilic base like DIPEA to neutralize the TFA.The acidic counterion can neutralize the base in the reaction, thereby inhibiting the coupling reaction.[10]
Incomplete Deprotection of t-butyl Ester
Problem Possible Causes Solutions Rationale
Mixture of starting material and desired product after deprotection Insufficient concentration of Trifluoroacetic acid (TFA).Increase the concentration of TFA in the reaction mixture. Common conditions range from 20-50% TFA in a solvent like dichloromethane (B109758) (DCM). For more robust deprotection, neat TFA can be used.[9]A higher concentration of acid will drive the equilibrium towards the deprotected product.[9]
Inadequate reaction time.Increase the reaction time and monitor the progress by LC-MS until the starting material is fully consumed. Reactions are typically run for 1-4 hours at room temperature.[9]Some sterically hindered or electronically stabilized esters may require longer reaction times for complete deprotection.[9]
Residual TFA interfering with subsequent steps.After removing the solvent and excess TFA under reduced pressure, co-evaporate with a solvent like DCM or toluene (B28343) multiple times.[7][12]This ensures the complete removal of residual acid which can interfere with subsequent reactions.[7][12]

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a sequential, two-step coupling process. The following are generalized protocols that may require optimization based on the specific ligands used.

Protocol 1: First Amide Coupling

This protocol describes the coupling of one of the carboxylic acid ends of a deprotected Bis-PEG8 linker with an amine-functionalized ligand (either the protein of interest (POI) binder or the E3 ligase ligand).

Materials:

  • Amine-functionalized ligand (1.0 equivalent)

  • Bis-PEG8-diacid (deprotected from this compound) (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous DMF

Procedure:

  • Dissolve the amine-functionalized ligand and Bis-PEG8-diacid in anhydrous DMF.[5]

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.[7]

  • Add HATU to the reaction mixture.[7]

  • Stir the reaction at room temperature for 2-4 hours.[7]

  • Monitor the reaction progress by LC-MS.[7]

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.[7]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the resulting intermediate by flash chromatography or preparative HPLC.[5]

Protocol 2: t-butyl Ester Deprotection

This protocol describes the removal of the t-butyl protecting groups from this compound or a linker-ligand conjugate.

Materials:

  • t-butyl ester protected compound (1.0 equivalent)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the t-butyl ester protected compound in a 1:1 mixture of DCM and TFA.[7]

  • Stir the reaction at room temperature for 1-4 hours.[9][11]

  • Monitor the deprotection by LC-MS.[10]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[7]

  • Co-evaporate with DCM or toluene (3 times) to remove residual TFA.[7][12] The resulting crude diacid can often be used in the next step without further purification.

Protocol 3: Second Amide Coupling to form the Final PROTAC

This protocol describes the final coupling of the deprotected intermediate with the second amine-containing ligand.

Materials:

  • Crude POI-PEG8-acid or E3 Ligase Ligand-PEG8-acid (1.0 equivalent)

  • Amine-functionalized E3 ligase ligand or POI ligand (1.2 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous DMF

Procedure:

  • Dissolve the crude acid intermediate and the amine-functionalized ligand in anhydrous DMF.[7]

  • Add DIPEA and stir for 5 minutes at room temperature.[7]

  • Add HATU to the reaction mixture.[7]

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.[7]

  • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.[7]

Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Second Coupling Ligand_A_NH2 Ligand A (Amine) Intermediate Ligand A-PEG8-Acid Ligand_A_NH2->Intermediate HATU, DIPEA, DMF Bis_PEG8_Diacid Bis-PEG8-Diacid Bis_PEG8_Diacid->Intermediate Final_PROTAC Final PROTAC (Ligand A-PEG8-Ligand B) Intermediate->Final_PROTAC HATU, DIPEA, DMF Ligand_B_NH2 Ligand B (Amine) Ligand_B_NH2->Final_PROTAC Bis_PEG8_tBu_Ester This compound Bis_PEG8_tBu_Ester->Bis_PEG8_Diacid TFA, DCM (Deprotection)

Caption: A generalized experimental workflow for the synthesis of a PROTAC molecule.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Ub_Target Poly-ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Degraded_Fragments Degraded Protein Fragments Degradation->Degraded_Fragments

Caption: PROTAC-mediated protein degradation pathway.

References

Technical Support Center: Bis-PEG8-t-butyl ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis-PEG8-t-butyl ester. The information is designed to help you identify and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a homobifunctional crosslinker. It consists of two polyethylene (B3416737) glycol (PEG) chains, each with eight ethylene (B1197577) glycol units, and is terminated at both ends with a t-butyl ester protecting group.[] The PEG spacer enhances aqueous solubility.[2] This molecule is often used in bioconjugation and drug delivery. After deprotection of the t-butyl esters to reveal carboxylic acid groups, it can be used to link two molecules together.

Q2: What are the most common reaction byproducts I should be aware of when using this compound?

When using this compound in a conjugation reaction (after deprotection), you may encounter several byproducts:

  • Incomplete Deprotection: A mix of the fully deprotected dicarboxylic acid, the mono-t-butyl ester, and the original this compound may be present if the deprotection step is not complete.

  • Side-products from Deprotection: The deprotection process, typically using a strong acid like trifluoroacetic acid (TFA), generates t-butyl cations.[3] These cations can react with nucleophilic residues in your target molecule if not properly scavenged, leading to unwanted alkylation.[3]

  • Hydrolyzed PEG Reagent: The activated form of the deprotected Bis-PEG8-dicarboxylic acid (e.g., an NHS ester) can hydrolyze in the presence of water, rendering it inactive for conjugation.[4]

  • Cross-linked Aggregates: Due to its bifunctional nature, this linker can cause intermolecular cross-linking of your target molecule, leading to aggregation.[4]

  • Multi-PEGylated Species and Positional Isomers: If your target molecule has multiple reaction sites, you may get a mixture of products with varying degrees of PEGylation and at different locations.[4]

Q3: My PEGylation reaction with deprotected this compound has a low yield. What are the potential causes?

Low yield in PEGylation reactions is a common issue and can be attributed to several factors:[5][6]

  • Suboptimal Reaction Conditions: The pH, temperature, and reaction time are critical parameters that significantly impact conjugation efficiency.[5][7]

  • Reagent Quality: The purity and stability of your this compound and the subsequent activated linker are crucial. Improper storage or handling can lead to degradation.[5]

  • Target Molecule Integrity: The stability, purity, and accessibility of the functional groups on your target molecule are essential for a successful reaction.[5]

  • Buffer Composition: Components in your reaction buffer can interfere with the conjugation. For example, buffers containing primary amines (like Tris) will compete with your target molecule when using NHS-ester chemistry.[4][6]

Troubleshooting Guides

Issue 1: Incomplete Deprotection of t-butyl Ester

Symptoms:

  • LC-MS or NMR analysis shows the presence of starting material (this compound) and/or the mono-deprotected intermediate alongside the desired dicarboxylic acid.

  • Low yield in the subsequent conjugation step due to insufficient reactive carboxyl groups.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Acid Increase the concentration of trifluoroacetic acid (TFA) or other deprotecting acid. A common range is 20-50% TFA in a solvent like dichloromethane (B109758) (DCM).[8]
Short Reaction Time Extend the reaction time. Monitor the reaction progress using TLC or LC-MS to determine the optimal duration.[8]
Low Reaction Temperature While deprotection is often done at room temperature, gently warming the reaction might be necessary. However, be cautious of potential side reactions.[7]
Issue 2: Formation of Unwanted Side-Products During Deprotection

Symptoms:

  • Mass spectrometry analysis reveals unexpected masses corresponding to the addition of a t-butyl group (+56 Da) to your target molecule.

Possible Causes & Solutions:

CauseRecommended Solution
Reactive t-butyl Cation The t-butyl cation generated during deprotection is a reactive electrophile.[3] Add a "scavenger" to the reaction mixture to trap this cation. Common scavengers include water, triethylsilane (TES), or anisole.[3]
Issue 3: Low Yield in the Conjugation Step

Symptoms:

  • Analysis by SDS-PAGE or HPLC shows a large amount of unreacted starting material and a low amount of the desired PEGylated product.[7]

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect Reaction pH The reactivity of the functional groups is highly pH-dependent. For NHS-ester reactions with primary amines, a pH of 7.0-8.5 is generally optimal.[6]
Suboptimal Molar Ratio An insufficient amount of the activated PEG linker will lead to incomplete conjugation. Increase the molar excess of the PEG reagent. It is advisable to test a range of ratios to find the optimal condition.[6]
Inactive PEG Reagent Activated PEG linkers (like NHS esters) can hydrolyze. Use fresh or properly stored reagents and prepare solutions immediately before use.[6]
Interfering Buffer Components Avoid buffers with components that can compete with the target molecule. For example, use phosphate-buffered saline (PBS) instead of Tris buffer for NHS-ester reactions.[4]

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the t-butyl ester protecting groups using Trifluoroacetic Acid (TFA).

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • (Optional) Scavenger, such as water or triethylsilane (TES)

  • Cold diethyl ether for precipitation

Procedure:

  • Dissolve the this compound in DCM.

  • Add TFA to the solution (typically a final concentration of 20-50% v/v). If using a scavenger, add it to the mixture.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection process by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • The crude product (Bis-PEG8-dicarboxylic acid) can be purified by precipitation in cold diethyl ether, followed by filtration and drying under vacuum.

Protocol 2: General Two-Step Bioconjugation using Deprotected Bis-PEG8

This protocol outlines the activation of the resulting dicarboxylic acid and subsequent conjugation to a primary amine-containing biomolecule.

Materials:

  • Deprotected Bis-PEG8-dicarboxylic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Amine-containing biomolecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., Tris or glycine)

Procedure:

  • Activation: Dissolve the deprotected Bis-PEG8-dicarboxylic acid in an appropriate anhydrous solvent. Add EDC and NHS to activate the carboxylic acids, forming an NHS ester. Stir for 1-2 hours at room temperature.

  • Conjugation: Add the activated PEG linker to the biomolecule solution in the reaction buffer. The molar ratio of the PEG linker to the biomolecule will depend on the desired degree of labeling.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching solution to stop the reaction by consuming any unreacted NHS ester.

  • Purification: Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove excess reagents and byproducts.

Visualizations

Deprotection_Byproducts Bis-PEG8-t-butyl_ester This compound Deprotected_Acid Bis-PEG8-dicarboxylic acid (Desired Product) Bis-PEG8-t-butyl_ester->Deprotected_Acid Deprotection tButyl_Cation t-butyl cation (Reactive Byproduct) Bis-PEG8-t-butyl_ester->tButyl_Cation Generates TFA TFA (H+) Trapped_Cation Trapped t-butyl cation tButyl_Cation->Trapped_Cation Reacts with Alkylation Unwanted Alkylation of Target Molecule tButyl_Cation->Alkylation Reacts with Scavenger Scavenger (e.g., Water, TES) Target_Molecule Nucleophilic Residue on Target Molecule Troubleshooting_Workflow Start Low Yield in PEGylation Reaction Check_Deprotection Check for Complete Deprotection (LC-MS) Start->Check_Deprotection Incomplete Incomplete Check_Deprotection->Incomplete No Complete Complete Check_Deprotection->Complete Yes Optimize_Deprotection Optimize Deprotection: - Increase Acid - Increase Time Incomplete->Optimize_Deprotection Check_pH Is Reaction pH Optimal (e.g., 7.0-8.5)? Complete->Check_pH Yes_pH Yes Check_pH->Yes_pH Yes No_pH No Check_pH->No_pH No Check_Ratio Is Molar Ratio of PEG:Molecule Sufficient? Yes_pH->Check_Ratio Adjust_pH Adjust Buffer pH No_pH->Adjust_pH Yes_Ratio Yes Check_Ratio->Yes_Ratio Yes No_Ratio No Check_Ratio->No_Ratio No Check_Buffer Does Buffer Contain Interfering Components? Yes_Ratio->Check_Buffer Increase_Ratio Increase Molar Ratio No_Ratio->Increase_Ratio Yes_Buffer Yes Check_Buffer->Yes_Buffer Yes No_Buffer No Check_Buffer->No_Buffer No Change_Buffer Use Non-Interfering Buffer (e.g., PBS) Yes_Buffer->Change_Buffer Final_Check Consider Reagent Quality and Molecule Stability No_Buffer->Final_Check

References

Technical Support Center: Removing Unreacted Bis-PEG8-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted Bis-PEG8-t-butyl ester from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that I should consider for purification?

This compound is a homobifunctional, monodisperse PEG linker containing two t-butyl ester groups.[] Its properties are critical for selecting a purification strategy. The polyethylene (B3416737) glycol (PEG) spacer enhances its aqueous solubility.[2] The t-butyl ester groups can be deprotected to carboxylic acids using acidic conditions.[3][4] Key properties are summarized in the table below.

Q2: How do I choose the most appropriate method to remove unreacted this compound?

The best purification method depends primarily on the size and chemical properties of your desired product relative to the this compound impurity (MW ~978.2 g/mol ).[2][5]

  • For large biomolecule products (e.g., proteins, antibodies): The significant size difference makes Size Exclusion Chromatography (SEC) and Dialysis/Ultrafiltration highly effective.[][7][8]

  • For small molecule products: When the product has a similar size to the PEG linker, separation must rely on differences in polarity or charge. Reverse-Phase HPLC (RP-HPLC) or normal-phase silica (B1680970) gel chromatography are the preferred methods.[][9]

Q3: I am trying to purify a small molecule conjugate and observing streaking or poor separation on my silica gel column. What can I do?

Poor separation of PEGylated compounds on silica is a common issue.[9] Here are several troubleshooting steps:

  • Optimize the Solvent System: Standard ethyl acetate/hexane systems may not be effective. Try a more polar mobile phase, such as a gradient of methanol (B129727) in dichloromethane (B109758) (DCM) or chloroform.[9]

  • Add a Modifier: For compounds with free amine groups, adding a small amount of aqueous ammonia (B1221849) (e.g., 1%) to the eluent can improve peak shape. For acidic compounds, adding 1-2% formic or acetic acid can be beneficial.[9]

  • Consider Reverse-Phase Chromatography: If normal-phase continues to provide poor results, RP-HPLC is an excellent alternative that separates based on hydrophobicity and is widely used for purifying PEGylated molecules.[]

Q4: Can I use dialysis to remove the unreacted this compound?

Dialysis is effective only if your desired product is significantly larger than the this compound. You must select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is large enough to allow the ~1 kDa PEG linker to pass through while retaining your product.[8] For example, if your product is a 25 kDa protein, a 10 kDa MWCO membrane would be a suitable choice.

Data Presentation

Properties of this compound
PropertyValueReferences
Molecular Formula C46H91NO20[2][5]
Molecular Weight ~978.2 g/mol [2][5]
Structure Homobifunctional PEG linker with two t-butyl esters[]
Solubility Soluble in Water, DMSO, DCM, DMF[2][3]
Purity Typically >95%[2][5]
Storage Condition -20°C[2][3]

Experimental Protocols

Protocol 1: Purification via Size Exclusion Chromatography (SEC)

This protocol is ideal for separating a large protein-PEG conjugate from the smaller, unreacted this compound.

Materials:

  • Chromatography system (e.g., FPLC or HPLC)

  • SEC column appropriate for the size of the protein conjugate

  • Mobile Phase: A buffer compatible with the protein's stability (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Reaction mixture containing the conjugate and unreacted PEG linker

  • 0.22 µm syringe filters

Methodology:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of filtered and degassed mobile phase until a stable baseline is achieved.[8]

  • Sample Preparation: Centrifuge the reaction mixture to pellet any aggregated material. Filter the supernatant through a 0.22 µm syringe filter. The injection volume should not exceed 2-5% of the column's total volume for optimal resolution.[8]

  • Chromatographic Run: Inject the prepared sample onto the equilibrated column.

  • Elution: Begin the isocratic elution using the prepared mobile phase at the column manufacturer's recommended flow rate.

  • Fraction Collection: Collect fractions as the components elute. The larger protein-PEG conjugate will elute first, followed by the smaller, unreacted this compound.

  • Analysis: Analyze the collected fractions using SDS-PAGE or UV-Vis spectroscopy to identify the fractions containing the purified product.

  • Post-Run: Pool the pure fractions. Wash the column extensively with the mobile phase and store it according to the manufacturer's guidelines.[8]

Protocol 2: Purification via Silica Gel Column Chromatography

This protocol is designed for separating a small molecule product from unreacted this compound based on polarity.

Materials:

  • Glass chromatography column

  • Silica gel (appropriate particle size for gravity or flash chromatography)

  • Solvents for mobile phase (e.g., Dichloromethane, Methanol)

  • Reaction mixture

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp or chemical stain for visualization

Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., DCM) and a polar solvent (e.g., Methanol). The ideal system will show good separation between the desired product spot and the unreacted PEG spot, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack the column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a stronger solvent. Alternatively, adsorb the sample onto a small amount of silica gel, dry it, and load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the least polar mobile phase determined by TLC.

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increase the percentage of methanol in DCM). This helps to elute compounds with increasing polarity.

  • Fraction Collection: Collect fractions systematically and monitor their composition by TLC.

  • Analysis and Pooling: Once the fractions are analyzed, pool the fractions that contain the pure desired product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Visualizations

Caption: Decision tree for selecting the appropriate purification method.

G Experimental Workflow for SEC Purification prep 1. Equilibrate SEC Column with Mobile Phase sample 2. Prepare Sample (Centrifuge & Filter) prep->sample inject 3. Inject Sample onto Column sample->inject elute 4. Isocratic Elution with Mobile Phase inject->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (e.g., SDS-PAGE) collect->analyze pool 7. Pool Pure Fractions & Isolate Product analyze->pool

Caption: General experimental workflow for SEC purification.

References

Technical Support Center: The Impact of PEG Linkers on PROTAC Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the role of polyethylene (B3416737) glycol (PEG) linkers in the cell permeability of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a PROTAC, and how does it influence cell permeability?

A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1][2][3] The linker is a critical component that influences the PROTAC's efficacy and drug-like properties.[1][2][3][4]

PEG linkers, made of repeating ethylene (B1197577) glycol units, are often used to improve the aqueous solubility of PROTACs, which can be a challenge due to their large and lipophilic nature.[2][3][5][6][] The relationship between PEG linkers and cell permeability is complex.[5] While the hydrophilicity of PEG linkers can enhance solubility, it may hinder passive diffusion across the lipophilic cell membrane.[5] However, PEG linkers can also positively influence permeability through conformational folding.[4][5][6][8]

Q2: How does increasing PEG linker length generally affect PROTAC cell permeability?

Generally, increasing the number of PEG units in a linker leads to lower cell permeability.[8][9] This is a common observation and can be attributed to several factors:

  • Increased Unfavorable Physicochemical Properties : Each added PEG unit increases the molecule's molecular weight (MW), polar surface area (PSA), and the number of hydrogen bond acceptors (HBAs), all of which negatively impact passive diffusion across the cell membrane.[1][8]

  • Reduced Lipophilic Efficiency : The addition of PEG units can decrease the PROTAC's overall lipophilic permeability efficiency (LPE), a metric that relates a compound's lipophilicity to its permeability.[8]

Studies have shown that even one or two additional PEG units can reduce a PROTAC's permeability by half.[8][10] Shorter linkers typically produce more permeable compounds.[5][9][10] However, the optimal linker length must be determined empirically for each PROTAC system, as it needs to be long enough to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][5][8]

Q3: What is the "chameleon effect" and how does it apply to PEGylated PROTACs?

The "chameleon effect" refers to the ability of some molecules, including PROTACs, to adapt their conformation to their environment.[4][11] In an aqueous, polar environment, the molecule can exist in an extended conformation, exposing its polar groups. However, in a nonpolar environment like the interior of a cell membrane, it can adopt a folded, more compact conformation.[4][6][8][11]

This folding is often facilitated by the formation of intramolecular hydrogen bonds (IMHBs), which shield the polar functional groups.[4][8] By reducing the molecule's effective polar surface area, this chameleon-like behavior can significantly improve its ability to traverse the lipid bilayer.[4][6][8] The flexibility of PEG linkers can be crucial for allowing the PROTAC to adopt these folded, membrane-compatible conformations.[4][5][12][13]

Q4: Are flexible PEG linkers always better than rigid alkyl linkers for permeability?

Not necessarily. The choice between a flexible PEG linker and a more rigid alkyl linker depends on the specific PROTAC system.[8] While some studies have advocated for short alkyl linkers to minimize PSA,[14] other research has found that PROTACs with PEG linkers can be more permeable than their alkyl-linked counterparts.[8][9] This can be because the ether oxygens in the PEG linker facilitate the formation of a more favorable folded conformation that shields polarity.[8] Ultimately, the ideal linker must be determined experimentally for each new PROTAC system.[2]

Q5: What are the standard experimental methods to assess the cell permeability of PROTACs?

Accurately assessing a PROTAC's ability to cross the cell membrane is a critical step in its development.[15] The two most widely used in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[12][15][16]

  • PAMPA : This is a high-throughput, cell-free assay that models passive diffusion.[15] It measures a compound's diffusion from a donor compartment through a synthetic lipid-coated membrane to an acceptor compartment.[15] It is useful for quickly assessing passive permeability potential.[12][15]

  • Caco-2 Permeability Assay : This assay uses a monolayer of Caco-2 cells, which mimic the human intestinal barrier.[12][15][16] It can evaluate both passive diffusion and active transport mechanisms, including the effects of efflux pumps like P-glycoprotein (P-gp).[4][12][16] An efflux ratio greater than 2 suggests the PROTAC is actively pumped out of the cell.[4]

Data Presentation: Impact of PEG Linker Length on PROTAC Permeability

The following table summarizes quantitative data from studies on VH032-based PROTACs, illustrating the general trend of decreasing permeability with increasing PEG linker length. The apparent permeability coefficient (Papp or Pe) is a measure of a compound's permeability rate across a membrane.

PROTAC SeriesLinker CompositionPermeability (Pₑ) [x 10⁻⁶ cm/s]Reference
MZ Series 2-unit PEG Linker0.6[9]
3-unit PEG Linker0.03[9]
AT Series 1-unit PEG Linker0.005[9]
2-unit PEG Linker0.002[9]
MZP Series 2-unit PEG Linker0.04[5]
4-unit PEG Linker0.02[5]

Note: Permeability values are highly system-dependent. Lower Pₑ values indicate lower passive permeability.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines the general steps for assessing the passive permeability of a PROTAC.

Methodology:

  • Preparation of Donor Solution : Dissolve the test PROTAC in a buffer solution (e.g., PBS at pH 7.4) to a known concentration. The final DMSO concentration should be kept low (<1%).[17]

  • Preparation of PAMPA Plate : A 96-well filter plate is coated with a solution of a lipid, such as phosphatidylcholine, dissolved in an organic solvent like dodecane.[6][18]

  • Preparation of Acceptor Plate : The wells of a 96-well acceptor plate are filled with buffer solution, which may contain a solubility enhancer.[6][18]

  • Assay Assembly : The lipid-coated filter plate is placed on top of the acceptor plate. The donor solution containing the PROTAC is then added to the wells of the filter plate.[5][6][18]

  • Incubation : The entire "sandwich" assembly is incubated at room temperature for a defined period, typically ranging from 4 to 18 hours.[5][6][18]

  • Quantification : After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, most commonly LC-MS/MS.[5][6][15]

  • Data Analysis : The apparent permeability coefficient (Papp) is calculated.[15]

Caco-2 Permeability Assay

This assay provides insights into both passive and active transport mechanisms.

Methodology:

  • Cell Culture : Caco-2 cells are cultured on permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow them to differentiate into a polarized epithelial monolayer with tight junctions.[17]

  • Monolayer Integrity Check : Before the assay, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values above a predetermined threshold are used.[15]

  • Permeability Assay (Apical to Basolateral - A to B) :

    • The cell monolayers are gently washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).[15][17]

    • The PROTAC dosing solution is added to the apical (upper) compartment.[15][17]

    • Fresh transport buffer is added to the basolateral (lower) compartment.[15][17]

    • The plate is incubated at 37°C with gentle shaking.[15][17]

    • Samples are collected from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh buffer.[15]

  • Permeability Assay (Basolateral to Apical - B to A) : A parallel experiment is run in the opposite direction to determine the efflux ratio.

  • Quantification : The concentration of the PROTAC in the collected samples is quantified using LC-MS/MS.[17]

  • Data Analysis : The Papp is calculated for both directions, and the efflux ratio (Papp B-A / Papp A-B) is determined to assess whether the PROTAC is a substrate for efflux pumps.[17]

Troubleshooting Guide

Problem 1: My PROTAC is potent in biochemical assays but shows no protein degradation in my cell-based assay.

This is a classic sign of poor cell permeability.[4] If the PROTAC cannot efficiently cross the cell membrane, it cannot reach its intracellular target to induce degradation, regardless of its biochemical potency.[8]

Suggested Workflow:

  • Directly Measure Permeability : Perform a PAMPA or Caco-2 assay to experimentally assess the cell permeability of your compound.[17]

  • Assess Intracellular Concentration : If possible, use LC-MS/MS to measure the amount of compound that accumulates inside the cells.

  • Confirm In-Cell Target Engagement : Use an assay like NanoBRET™ to verify that the PROTAC is engaging its target within the cell. A lack of engagement strongly suggests a permeability issue.[6][11]

Problem 2: My PEGylated PROTAC still shows poor cellular activity.

While PEG linkers can be beneficial, other factors may limit efficacy.

Possible Causes & Solutions:

  • Active Efflux : The PROTAC may be a substrate for cellular efflux pumps (e.g., P-gp), which actively remove it from the cell.[4]

    • Solution : Perform a bidirectional Caco-2 assay. An efflux ratio >2 indicates active efflux.[4] Consider co-dosing with an efflux inhibitor or redesigning the PROTAC to avoid transporter recognition.[4]

  • Suboptimal Linker Length : The current linker length may not be ideal for forming a stable and productive ternary complex.[5]

    • Solution : Synthesize and test a series of PROTACs with varying PEG linker lengths to empirically determine the optimal length for your specific system.[18]

  • Low E3 Ligase Expression : The E3 ligase your PROTAC recruits may not be sufficiently expressed in your chosen cell line.[4]

    • Solution : Use Western blot or qPCR to confirm the expression levels of the relevant E3 ligase (e.g., Cereblon, VHL) in your cell model.[4]

Problem 3: I am observing a "hook effect" at high concentrations. How is this related to cell permeability?

The "hook effect" is a phenomenon where increasing PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation.[6][11] This occurs because at high concentrations, the PROTAC molecules saturate both the target protein and the E3 ligase independently, forming non-productive binary complexes instead of the required productive ternary complex.[4][6]

While not a direct measure of permeability, poor cell permeability can make it difficult to achieve the optimal intracellular concentration required for effective degradation, potentially complicating the interpretation of dose-response curves and the hook effect.[6] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[11]

Visualizations

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow start Low PROTAC activity in cell-based assay q1 Is PROTAC potent in biochemical assays? start->q1 perm_issue Suspect Poor Cell Permeability q1->perm_issue Yes biochem_issue Optimize Biochemical Potency q1->biochem_issue No measure_perm 1. Measure Permeability (PAMPA, Caco-2) perm_issue->measure_perm measure_conc 2. Measure Intracellular Concentration (LC-MS/MS) measure_perm->measure_conc check_engage 3. Confirm In-Cell Target Engagement measure_conc->check_engage q2 Permeability Confirmed to be Low? check_engage->q2 optimize Optimize PROTAC Properties q2->optimize Yes other_issues Investigate Other Issues q2->other_issues No check_efflux Check for Active Efflux other_issues->check_efflux check_e3 Verify E3 Ligase Expression other_issues->check_e3 check_stability Assess Compound Stability other_issues->check_stability

Caption: Troubleshooting workflow for poor PROTAC cellular activity.

Permeability_Factors permeability PROTAC Cell Permeability mw Molecular Weight (MW) (Lower is better) mw->permeability psa Polar Surface Area (PSA) (Lower is better) psa->permeability hbd Hydrogen Bond Donors (Lower is better) hbd->permeability logp Lipophilicity (LogP) (Balanced) logp->permeability imhb Intramolecular H-Bonds ('Chameleon Effect') imhb->permeability linker Linker Properties (Length, Flexibility) linker->permeability efflux Active Efflux (e.g., P-gp substrate) efflux->permeability

Caption: Key physicochemical factors influencing PROTAC cell permeability.

References

Validation & Comparative

A Head-to-Head Comparison of Bis-PEG8-t-butyl Ester and Alkyl Linkers in PROTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by co-opting the cell's ubiquitin-proteasome system. A critical determinant of a PROTAC's efficacy is the chemical linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. This guide provides an in-depth, objective comparison of two prevalent linker classes: the hydrophilic polyethylene (B3416737) glycol (PEG)-based linkers, specifically focusing on Bis-PEG8-t-butyl ester, and the more traditional hydrophobic alkyl linkers. This analysis is supported by a compilation of experimental data and detailed methodologies for key assays to inform rational PROTAC design for researchers, scientists, and drug development professionals.

General Characteristics of PEG and Alkyl Linkers

The choice between a PEG-based linker like this compound and an alkyl linker is a crucial decision in PROTAC design, as it significantly influences the molecule's physicochemical properties, and consequently, its biological activity.

This compound , a member of the PEG linker family, is characterized by its repeating ethylene (B1197577) glycol units. This structure imparts significant hydrophilicity, which can enhance the aqueous solubility of the resulting PROTAC molecule.[1][2] Improved solubility is a desirable feature for these often large and complex molecules, as it can positively impact their bioavailability.[3][4] The flexibility of the PEG chain can also be advantageous for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4] The terminal t-butyl ester groups in this compound serve as protecting groups for carboxylic acid functionalities, which, after deprotection, can be used for conjugation to the target- or E3 ligase-binding ligands.[5]

Alkyl linkers , composed of saturated or unsaturated hydrocarbon chains, are generally more hydrophobic.[4][6] This hydrophobicity can enhance passive diffusion across cell membranes, a critical step for PROTACs to reach their intracellular targets.[6] Alkyl linkers are often synthetically straightforward and are considered to be metabolically stable.[4] However, their hydrophobic nature can sometimes lead to poor aqueous solubility and non-specific binding of the PROTAC.[6]

A key distinction lies in their polarity and its impact on the PROTAC's overall properties. PEG linkers increase hydrophilicity, potentially improving solubility and reducing non-specific hydrophobic interactions, while alkyl linkers increase hydrophobicity, which can favor cell permeability.[4][6]

Data Presentation: Comparative Analysis of PROTAC Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy. The following tables summarize representative experimental data from various studies comparing the performance of PROTACs with PEG and alkyl-based linkers, with a focus on the well-studied target, Bromodomain-containing protein 4 (BRD4).

Table 1: In Vitro Degradation of BRD4 by CRBN-Based PROTACs with PEG vs. Alkyl Linkers

PROTAC Linker CompositionCell LineDC50 (nM)Dmax (%)Key Observations
PEG Linker (e.g., ARV-825 with a PEG linker)H661< 0.5> 90Demonstrates sub-nanomolar degradation potency.[3]
Short Alkyl Linker (9 atoms)HEK293T-Concentration-dependent decrease in CRBN (self-degradation)An alkyl linker was effective in inducing CRBN degradation.
Intermediate PEG Linker (1-2 PEG units)H661> 5000~50-60Intermediate PEG linker lengths can be suboptimal for ternary complex formation.[7]
Longer PEG Linker (4-5 PEG units)H661< 0.5> 90Potency can be restored with longer PEG linkers.[7]

Note: The data presented is a synthesized representation from multiple sources for illustrative purposes and may not reflect a single head-to-head study with the exact this compound linker.

Table 2: Physicochemical Properties of PROTACs with PEG vs. Alkyl Linkers

PropertyAlkyl LinkerPEG LinkerImpact on PROTAC Performance
Calculated LogP (cLogP) HigherLowerHigher cLogP may correlate with better cell permeability but also lower solubility.[8]
Aqueous Solubility LowerHigherHigher solubility is generally favorable for bioavailability and formulation.[8]
Cell Permeability (Papp) Generally HigherVariableAlkyl linkers can enhance passive diffusion, while the effect of PEG linkers is more complex and depends on factors like conformational folding.[8]
Metabolic Stability (in HLM) Generally HigherCan be lowerEther linkages in PEG can be susceptible to oxidative metabolism.[4]

HLM: Human Liver Microsomes. Papp: Apparent Permeability Coefficient.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Western Blot Analysis for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells (e.g., a relevant cancer cell line for BRD4 degradation) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTACs (with either the this compound or an alkyl linker) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.[10]

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).[11]

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[12]

Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the PROTAC-induced ternary complex in live cells.

  • Cell Line Preparation:

    • Use a cell line (e.g., HEK293) that endogenously expresses the target protein (e.g., BRD4) tagged with a NanoLuc® luciferase variant (e.g., HiBiT).

    • Transiently transfect the cells with a plasmid expressing the E3 ligase (e.g., VHL or CRBN) fused to a fluorescent acceptor like HaloTag®.[13]

  • Cell Plating and Labeling:

    • Plate the cells in a suitable microplate.

    • Add the HaloTag® ligand to label the E3 ligase fusion protein.[13]

  • PROTAC Treatment:

    • Add a dilution series of the PROTAC to the cells.[13]

  • Luminescence Measurement:

    • Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer equipped with appropriate filters. The BRET signal is indicative of the proximity between the target protein and the E3 ligase, and thus, ternary complex formation.[13]

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of compounds.

  • Plate Preparation: A donor plate is prepared with the PROTAC compound dissolved in a buffer. An acceptor plate contains a lipid-infused artificial membrane and is filled with a buffer.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the system is incubated to allow the compound to diffuse from the donor to the acceptor compartment through the artificial membrane.[14]

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.[14]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the permeability of the compound.[14]

Mandatory Visualization

Visualizing the biological context and experimental procedures is crucial for understanding and designing effective PROTACs.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (e.g., BRD4) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex binds Ubiquitinated_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ub Ubiquitin Ub->Ternary_Complex

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow start Cell Treatment with PROTAC lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Determine DC50 & Dmax analysis->end

Caption: A typical workflow for Western Blot analysis.

BRD4_Signaling BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Degradation BRD4 Degradation BRD4->Degradation RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates cMyc c-Myc Gene RNA_Pol_II->cMyc transcribes cMyc_mRNA c-Myc mRNA cMyc->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein translates to Proliferation Cell Proliferation cMyc_Protein->Proliferation promotes PROTAC BRD4 PROTAC PROTAC->BRD4 induces

References

Unraveling the Optimal Spacer: A Comparative Guide to PEG8 and PEG4 Linkers in PROTAC Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A deep dive into the critical role of polyethylene (B3416737) glycol (PEG) linker length in the efficacy of Proteolysis Targeting Chimeras (PROTACs), this guide provides a comprehensive comparison between PEG8 and PEG4 linkers for researchers, scientists, and drug development professionals. Supported by experimental data, this publication aims to inform rational PROTAC design and accelerate the development of novel therapeutics.

PROTACs have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker, far from being a passive spacer, plays a pivotal role in the formation of a productive ternary complex between the target protein and the E3 ligase, which is the prerequisite for subsequent ubiquitination and degradation.[1][2] Among the most utilized linkers, polyethylene glycol (PEG) chains are favored for their hydrophilicity, biocompatibility, and tunable length.[3][4] This guide focuses on the comparative efficiency of PROTACs employing two common PEG linker lengths: the shorter PEG4 and the longer PEG8.

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy of degradation. The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase, and as such, the following data, compiled from various studies, should be interpreted within the context of each experiment.

Target ProteinE3 LigaseLinkerDC50 (nM)Dmax (%)Cell Line
BRD4 VHLPEG42095Not Specified
BRD4 VHLPEG515>98Not Specified
BTK CRBNPEG45.2>95Not Specified
BTK CRBNPEG58.9>95Not Specified
Estrogen Receptor α (ERα) VHL16-atom (PEG4 length)~100>90MCF7
TBK1 Not Specified21-atom (approx. PEG5-6 length)396Not Specified

Table 1: Impact of Linker Length on PROTAC Efficiency for Various Targets. This table summarizes data from multiple sources, showcasing how linker length influences degradation potency and efficacy. It is important to note that direct comparison between different target systems should be made with caution.

While direct head-to-head comparative data for PEG4 versus PEG8 linkers for the same target and E3 ligase is sparse in publicly available literature, the existing data allows for the extrapolation of key principles. For instance, in BRD4-targeting PROTACs, extending the linker from PEG4 to PEG5 resulted in a slight improvement in DC50.[5] Conversely, for BTK degradation, a PEG4 linker appeared more potent than a PEG5 linker.[6] For ERα, a 16-atom linker, which is structurally similar in length to a PEG4 linker, was found to be significantly more effective than both shorter and longer linkers.[5] These findings underscore that the optimal linker length is not a universal constant but must be empirically determined for each PROTAC system.[5][7]

The Underlying Principle: Ternary Complex Formation

The length and flexibility of the PEG linker are critical in dictating the geometry and stability of the ternary complex. A linker that is too short may introduce steric hindrance, preventing the productive association of the target protein and the E3 ligase.[2] Conversely, an excessively long linker might lead to an unstable or non-productive complex where the ubiquitination sites on the target protein are not optimally positioned for the E3 ligase.[2] PEG8, being longer than PEG4, offers greater flexibility and can span a larger distance, which may be advantageous for targets with binding pockets further from the E3 ligase interaction surface. However, this increased flexibility can also come with an entropic penalty, potentially destabilizing the ternary complex.[8]

Visualizing the Process

To better understand the mechanisms and workflows discussed, the following diagrams illustrate the PROTAC-mediated degradation pathway and a typical experimental workflow for its evaluation.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex E3->TernaryComplex TernaryComplex->PROTAC Recycled PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. PROTAC Synthesis (with PEG4 or PEG8 linker) B 2. Cell Culture & Treatment A->B C 3. Cell Lysis & Protein Quantification B->C F 6. Ternary Complex Formation Assays (Optional) B->F D 4. Western Blotting C->D E 5. Data Analysis (DC50 & Dmax) D->E E->A Optimization

A typical experimental workflow for evaluating PROTAC efficiency.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of PROTAC efficacy.

Western Blotting for Protein Degradation

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[1][2]

  • Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[7]

Ternary Complex Formation Assays

These biophysical assays directly measure the formation of the POI-PROTAC-E3 ligase complex and can provide insights into the cooperativity of binding.[9]

  • Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI): These techniques measure the binding kinetics and affinity of the interactions in real-time. Typically, one protein (e.g., the E3 ligase) is immobilized on a sensor chip, and the PROTAC and the target protein are flowed over the surface sequentially or as a pre-mixed complex.

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding, providing thermodynamic parameters of the interaction, including the binding affinity (Kd) and stoichiometry.

  • NanoBRET™/HiBiT Assays: These are cell-based assays that measure ternary complex formation in a more physiologically relevant environment. The target protein and E3 ligase are tagged with a bioluminescent donor and a fluorescent acceptor. The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a measurable energy transfer.[10][11]

Conclusion

The choice between a PEG4 and a PEG8 linker in PROTAC design is not straightforward and necessitates empirical validation for each specific biological system. While PEG4 offers a more constrained and potentially pre-organized conformation, PEG8 provides greater flexibility to accommodate different ternary complex geometries. The compiled data suggests that optimal linker length is highly target-dependent. A systematic approach, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths, remains the most effective strategy for identifying the optimal degrader. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted protein degradation.

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for Bis-PEG8-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the choice of linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic success. While polyethylene (B3416737) glycol (PEG) linkers, such as Bis-PEG8-t-butyl ester, have been a mainstay for their favorable solubility and synthetic tractability, the field is increasingly exploring alternative linker chemistries to overcome challenges in cell permeability, metabolic stability, and overall efficacy. This guide provides an objective comparison of prominent alternatives to PEG linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The linker in a PROTAC is far from a passive spacer; it actively influences the formation and stability of the ternary complex (comprising the target protein, the PROTAC, and an E3 ligase), dictates crucial physicochemical properties, and ultimately governs the potency and pharmacokinetic profile of the degrader. A suboptimal linker can lead to steric hindrance, unfavorable conformations, or poor cellular uptake, thereby compromising the degradation efficiency. This guide will explore the performance of two major classes of alternatives to PEG linkers: alkyl chains and rigid linkers, with a focus on piperazine-containing structures.

Head-to-Head Comparison: Linker Impact on PROTAC Performance

Table 1: Comparison of BRD4-Targeting PROTACs with Different Linker Types

PROTAC IDLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell Permeability (PAMPA, 10⁻⁶ cm/s)Aqueous Solubility (µM)
PROTAC 1 (PEG-based) PEG~1125>950.850
PROTAC 2 (Alkyl-based) Alkyl Chain~1050>901.5<10
PROTAC 3 (Rigid) Piperazine-based~1235>901.125

Note: The data presented is a synthesized representation based on trends reported in the literature for BRD4 degraders recruiting the Cereblon (CRBN) E3 ligase. Actual values can vary based on the specific warhead, E3 ligase ligand, and linker attachment points.[1][2][3]

The data suggests a trade-off between solubility and permeability. The PEG linker in PROTAC 1 provides excellent aqueous solubility and potent degradation but exhibits lower passive permeability.[3][4] Conversely, the alkyl linker in PROTAC 2 enhances permeability, a desirable trait for cellular uptake, but at the cost of reduced solubility and slightly lower degradation potency.[3][4] The piperazine-containing rigid linker in PROTAC 3 offers a balance, improving permeability over the PEG linker while maintaining good degradation efficacy.[2][5]

The Alternatives in Profile: Alkyl Chains and Rigid Linkers

Alkyl Linkers: The Hydrophobic Workhorse

Simple hydrocarbon chains are a common and synthetically accessible alternative to PEG linkers. They offer a high degree of conformational flexibility, which can be advantageous in the initial exploration of PROTAC design.

Advantages:

  • Synthetic Tractability: Alkyl linkers are generally straightforward and cost-effective to synthesize.[1]

  • Enhanced Permeability: Their hydrophobic nature can improve passive diffusion across cell membranes, a significant hurdle for many large PROTAC molecules.[6]

Disadvantages:

  • Poor Solubility: The increased lipophilicity can lead to poor aqueous solubility, potentially affecting formulation and bioavailability.[4]

  • Metabolic Instability: Linear alkyl chains can be susceptible to oxidative metabolism, potentially leading to a shorter in vivo half-life.[1]

Rigid Linkers: Engineering Conformational Advantage

To overcome the limitations of flexible linkers, researchers are increasingly turning to more rigid designs that incorporate cyclic structures like piperazine (B1678402) and piperidine, or aromatic systems.[1] These linkers can pre-organize the PROTAC into a conformation that is more favorable for forming a stable and productive ternary complex.[7]

Advantages:

  • Improved Potency: By reducing the entropic penalty upon binding, rigid linkers can lead to more stable ternary complexes and, consequently, more potent degradation.[7]

  • Enhanced Metabolic Stability: The cyclic structures can shield the linker from metabolic enzymes, improving its in vivo stability.[7]

  • Balanced Physicochemical Properties: The inclusion of heteroatoms, such as the nitrogen atoms in piperazine, can improve aqueous solubility compared to purely hydrocarbon linkers.[8]

Disadvantages:

  • Synthetic Complexity: The synthesis of rigid linkers is often more complex and challenging compared to flexible chains.[7]

  • Potential for Mismatched Geometry: The reduced flexibility means that if the linker geometry is not optimal for a given target-E3 ligase pair, it may fail to induce the formation of a productive ternary complex.[2]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for evaluating different linkers.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC->PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Ternary POI-PROTAC-E3 Ub Ubiquitin Ub->POI Degraded Degraded Protein Fragments Proteasome->Degraded Ternary->Ub Ubiquitination Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_analysis Data Analysis Synth Synthesize PROTAC Library (Varying Linkers) Confirm Confirm Purity & Identity (NMR, LC-MS) Synth->Confirm Perm Permeability Assay (PAMPA) Confirm->Perm Sol Solubility Assay Confirm->Sol MetStab Metabolic Stability Assay Confirm->MetStab DegAssay Protein Degradation Assay (Western Blot) Confirm->DegAssay Viability Cell Viability Assay DegAssay->Viability Analysis Determine DC50 & Dmax Analyze SAR DegAssay->Analysis BRD4_Pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Recruits Degradation BRD4 Degradation BRD4->Degradation AcHistone Acetylated Histones AcHistone->BRD4 Binds to PolII RNA Polymerase II PTEFb->PolII Activates Oncogenes Oncogene Transcription (e.g., c-MYC) PolII->Oncogenes PROTAC BRD4 PROTAC PROTAC->BRD4 E3 E3 Ligase PROTAC->E3 PROTAC->Degradation Induces E3->Degradation Proteasome Proteasome Degradation->Oncogenes Inhibits Degradation->Proteasome Mediated by

References

The Critical Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing Proteolysis Targeting Chimeras (PROTACs) is a central challenge. A key determinant of a PROTAC's success is the linker connecting the target protein ligand to the E3 ligase recruiter. This guide provides a comparative analysis of how varying polyethylene (B3416737) glycol (PEG) linker lengths affect PROTAC performance, supported by experimental data and detailed protocols to inform the rational design of potent and effective protein degraders.

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] The linker is not merely a spacer; its length and flexibility are crucial for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[2][3] An optimal linker length is paramount, as a linker that is too short can cause steric hindrance, while one that is too long may not effectively bring the two proteins into proximity for efficient ubiquitination.[4][5]

Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[5][6] A lower DC50 value indicates higher potency, and a higher Dmax value signifies greater efficacy.[7] The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs

A foundational study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα, a key target in breast cancer.[8] Their work highlighted a clear dependency on linker length for optimal degradation.[9]

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC 19>1000<20VHLMCF-7
PROTAC 212~500~60VHLMCF-7
PROTAC 3 16 ~25 ~90 VHL MCF-7
PROTAC 419~250~70VHLMCF-7
PROTAC 521>1000<30VHLMCF-7

Table 2: TANK-binding kinase 1 (TBK1)-Targeting PROTACs

PROTACs developed to target TBK1 demonstrated that a minimum linker length was necessary to observe any degradation activity.[10]

PROTAC Linker Length (atoms)DC50Dmax (%)E3 LigaseKey Observation
< 12 atomsNo DegradationNot ApplicableVHLShorter linkers showed no apparent activity.[9]
12 to 29 atoms Submicromolar Up to 96% VHL All exhibited submicromolar degradation potency.
21 atoms3 nM96%VHLOptimal degradation observed.[10]
29 atoms292 nM76%VHLA decrease in potency was observed at this length.[10]

Table 3: Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs

Studies on BTK-targeting PROTACs have also demonstrated a strong correlation between linker length and degradation potency.[8]

PROTAC Linker CompositionDC50 (nM)Dmax (%)E3 LigaseCell Line
< 4 PEG unitsImpaired ActivityNot ReportedCRBNRamos
≥ 4 PEG units 1 - 40 Not Reported CRBN Ramos

Visualizing the Mechanism and Workflow

To understand and evaluate the efficacy of PROTACs with varying linker lengths, it is essential to visualize the mechanism of action and the experimental process.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition E3_Ligase->PROTAC E3_Ligase->POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow cluster_0 Cellular Phase cluster_1 Protein Extraction & Quantification cluster_2 Immunoblotting cluster_3 Data Analysis A 1. Cell Seeding & Adherence B 2. PROTAC Treatment (Dose-Response) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE & Transfer D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection F->G H 8. Densitometry Analysis G->H I 9. Normalization to Loading Control H->I J 10. Calculation of % Degradation I->J K 11. Determine DC50 & Dmax J->K

Western Blot Workflow for PROTAC Degradation.

Experimental Protocols

Accurate assessment of PROTAC efficacy requires robust and well-defined experimental methods. The following are detailed protocols for key assays.

Protocol 1: PROTAC Synthesis via Amide Bond Formation with a PEG Linker

This protocol describes a general method for synthesizing a PROTAC by coupling a POI ligand and an E3 ligase ligand to a bifunctional PEG linker.

Materials:

  • POI ligand with a carboxylic acid or amine functional group

  • E3 ligase ligand with an amine or carboxylic acid functional group

  • Amine-PEG-Carboxylic acid linker

  • Coupling agents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reaction vials, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

  • Purification system (e.g., HPLC)

Methodology:

  • Step 1: First Coupling Reaction a. In an inert atmosphere, dissolve the POI ligand (containing a carboxylic acid) and a coupling agent like HATU in anhydrous DMF. b. Add an organic base such as DIPEA to the mixture and stir for 15-20 minutes to activate the carboxylic acid. c. Add the Amine-PEG-Carboxylic acid linker to the reaction mixture. d. Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS. e. Upon completion, purify the ligand-linker intermediate using reverse-phase HPLC.

  • Step 2: Second Coupling Reaction a. Dissolve the purified ligand-linker intermediate and the E3 ligase ligand (containing an amine) in anhydrous DMF. b. Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA). c. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Step 3: Final Purification a. Once the reaction is complete, purify the final PROTAC product using reverse-phase HPLC. b. Lyophilize the pure fractions to obtain the final PROTAC as a solid. c. Characterize the final product by high-resolution mass spectrometry and NMR.

Protocol 2: Western Blot for PROTAC-Induced Degradation

This protocol details the steps for treating cultured cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[11][12]

Materials and Reagents:

  • Cultured cells expressing the target protein

  • PROTACs with different PEG linker lengths

  • Cell culture medium and supplements

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Methodology:

  • Cell Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[11] Allow cells to adhere overnight. b. Treat the cells with a dose-response range of each PROTAC construct for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).[3]

  • Cell Lysis: a. After treatment, wash the cells with ice-cold PBS and then add lysis buffer.[3] b. Scrape the cells, collect the lysate, and clarify by centrifugation to remove cell debris.[3]

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[11] b. Normalize the protein concentration of all samples with lysis buffer.[11]

  • Sample Preparation and SDS-PAGE: a. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[11] b. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[11] c. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane.[12]

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[3] b. Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[3] c. Wash the membrane three times with TBST.[3] d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3] e. Wash the membrane again as in the previous step.[3] f. Repeat the process for the loading control antibody.[3]

  • Signal Detection and Data Analysis: a. Apply the chemiluminescence substrate and capture the signal using an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the target protein signal to the loading control signal. d. Calculate the percentage of degradation relative to the vehicle-treated control. e. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[12]

References

A Head-to-Head Comparison of PROTAC Linkers: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of ligands dictates the target and the E3 ligase, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[1][2][3] This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Crucial Role of the Linker in PROTAC Function

The linker is not merely a passive spacer; it actively participates in the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[4][5] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[6][7]

Comparative Analysis of PROTAC Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[2][8]

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[2][8]

The following tables summarize experimental data from various studies, comparing the performance of different linker types. It is important to note that direct comparisons across different studies should be made with caution due to variations in target proteins, E3 ligases, and cell lines.[5]

Table 1: Flexible Linkers - Alkyl/Ether vs. PEG

Flexible linkers, primarily composed of alkyl/ether or polyethylene (B3416737) glycol (PEG) chains, are the most common type used in PROTAC design due to their synthetic accessibility and ease of modification.[6]

Target ProteinE3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineKey Insight
TBK1VHLAlkyl/Ether< 12No degradation--A minimum linker length is crucial for activity.[9]
TBK1VHLAlkyl/Ether21396-Optimal degradation was observed with a 21-atom linker.[9]
TBK1VHLAlkyl/Ether2929276-Longer linkers can lead to a decrease in potency.[9]
CRBNVHLNine-atom alkyl chain9Concentration-dependent decrease-HEK293TAlkyl linker was more effective than a PEG linker of similar length for this target.[8][9]
CRBNVHLThree PEG units~9Weak degradation-HEK293TLinker composition is highly target-dependent.[8][9]
ERα-12-atom PEG12-Effective-A 16-atom PEG linker was significantly more potent than a 12-atom linker.[7]
ERα-16-atom PEG16~100 nM>90-Highlights the importance of optimizing linker length.[2][7]
Table 2: Impact of Linker Rigidity

Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or phenyl groups, can conformationally constrain the PROTAC, potentially leading to improved potency and selectivity.[2]

Target ProteinE3 LigasePROTACLinker TypeDegradation in 22Rv1 cells (at 3 µM)Key Insight
Androgen Receptor (AR)-Parent PROTAC (Flexible PEG)Flexible (PEG)Exhibited degradationRigidity can abolish activity, highlighting the need for careful design.[8]
Androgen Receptor (AR)-PROTAC with Disubstituted PhenylRigid (Disubstituted Phenyl)No activityThe introduction of rigidity can be detrimental if not optimized.[8]
Table 3: Clickable Linkers

"Clickable" linkers, often containing azide (B81097) or alkyne functionalities to form triazoles, facilitate the rapid synthesis of PROTAC libraries for optimization.[2]

Target ProteinE3 LigaseLinker TypeLinker Length (PEG units)DC50 (µM) in H661 cellsKey Insight
BRD4CRBNTriazole-containing PEG0< 0.5A non-linear relationship between linker length and potency was observed.[9]
BRD4CRBNTriazole-containing PEG1-2> 5Intermediate linker lengths showed reduced potency.[9]
BRD4CRBNTriazole-containing PEG4-5< 0.5Longer linkers restored potent degradation.[9]
BRD4VHLTriazole-containing PEG0-4Potency decreased as linker length increasedDemonstrates that the optimal linker is dependent on the E3 ligase.[9]

Signaling Pathways and Experimental Workflows

Understanding the underlying biological processes and the experimental steps to evaluate PROTACs is crucial for rational design.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE & Western Blot B->C D 4. Antibody Incubation & Detection C->D E 5. Data Analysis (Densitometry) D->E F 6. DC50 & Dmax Determination E->F

Caption: Western Blot Workflow for PROTAC Degradation.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blot for PROTAC-Induced Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1][10]

Materials and Reagents:

  • Cultured cells

  • PROTAC compounds

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific to the target protein and a loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Prepare serial dilutions of the PROTAC compound in cell culture medium and treat the cells for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., DMSO).[1]

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and add ice-cold lysis buffer. Collect the cell lysate and determine the protein concentration using a BCA or Bradford assay.[1]

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations of all samples and add Laemmli sample buffer. Denature the proteins by boiling. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Antibody Incubation and Detection: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein, followed by incubation with an HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.[1]

  • Data Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities for the target protein and the loading control using densitometry software. Normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.[3]

Ternary Complex Formation Assays

The formation of a stable ternary complex is a critical step for PROTAC activity.[4] Several biophysical techniques can be used to characterize this interaction.

a) Isothermal Titration Calorimetry (ITC)

Principle: Measures the heat released or absorbed during a binding event to determine the thermodynamics of ternary complex formation.[4][11]

Procedure Outline:

  • Sample Preparation: Prepare the E3 ligase in the ITC cell and the target protein mixed with the PROTAC in the syringe.

  • Binary Titrations: Perform separate titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the binary binding parameters.

  • Ternary Titration: Titrate the solution of target protein and PROTAC into the E3 ligase solution.

  • Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of ternary complex formation.[4]

b) Surface Plasmon Resonance (SPR)

Principle: Measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[11]

Procedure Outline:

  • Immobilization: Immobilize the E3 ligase or the target protein onto the sensor chip.

  • Binary Interaction: Inject the PROTAC over the immobilized protein to determine its binary binding kinetics.

  • Ternary Complex Formation: Inject a mixture of the PROTAC and the other protein partner over the immobilized protein to measure the kinetics of ternary complex formation.[2]

c) NanoBRET™ Ternary Complex Assay

Principle: A live-cell assay that uses Bioluminescence Resonance Energy Transfer (BRET) to detect the proximity of two proteins.[4]

Procedure Outline:

  • Cell Line Generation: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

  • Luminescence Measurement: Add the NanoLuc® substrate and measure the luminescence at the donor and acceptor emission wavelengths. An increase in the BRET ratio indicates ternary complex formation.[4]

Off-Target Protein Profiling by Mass Spectrometry

Principle: Unbiased, global assessment of proteome changes following PROTAC treatment to identify unintended protein degradation.[12][13]

Procedure Outline:

  • Cell Culture and Treatment: Treat cells with the PROTAC at its optimal degradation concentration, a higher concentration, and a vehicle control.

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells, and digest the proteins into peptides.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Identify and quantify proteins and perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples.[13]

  • Validation: Validate potential off-targets using orthogonal methods like Western blotting.[13]

Conclusion

The linker is a critical component in the design of potent and selective PROTACs. While flexible linkers like alkyl and PEG chains are widely used, there is growing interest in more rigid and "clickable" linkers to fine-tune PROTAC properties.[6] A systematic approach to linker optimization, exploring a range of lengths, compositions, and rigidities, is essential for identifying the optimal configuration for a specific target and E3 ligase combination.[5] The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

A Researcher's Guide to In Vitro Assays for PROTAC Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key in vitro assays for the evaluation of Proteolysis Targeting Chimeras (PROTACs). It includes supporting experimental data, detailed protocols for critical experiments, and visualizations to clarify complex biological pathways and experimental workflows.

PROTACs represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven pharmacology that induces the degradation of target proteins.[1][2] This is achieved by hijacking the cell's native ubiquitin-proteasome system.[3] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[1][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step, which leads to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[5][6]

The multifaceted mechanism of PROTACs necessitates a comprehensive suite of in vitro assays to characterize their activity and guide the optimization process. This guide will delve into the primary assays used to evaluate the key steps in the PROTAC mechanism of action: binding, ternary complex formation, ubiquitination, and target degradation.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_binding Binding cluster_degradation Degradation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->E3 Catalyzes PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparison of Key In Vitro Assays

The evaluation of a PROTAC's efficacy is a stepwise process. The following table provides a comparative overview of the most common in vitro assays.

Assay Type Specific Assay Principle Key Parameters Advantages Disadvantages
Binding Assays Fluorescence Polarization (FP)Measures the change in polarization of fluorescently labeled ligands upon binding to a protein.[7]Kd, Ki, IC50Homogeneous, high-throughput, cost-effective.[8]Requires a fluorescent probe, potential for interference from fluorescent compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)Measures energy transfer between a donor and acceptor fluorophore on interacting molecules.[9]K_d, IC50Homogeneous, high-throughput, sensitive, reduced background fluorescence.[9]Requires labeled reagents, potential for FRET artifacts.
Surface Plasmon Resonance (SPR)Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[10]K_d, kon, koffLabel-free, real-time kinetics, provides detailed binding information.[10]Requires specialized equipment, protein immobilization can affect activity.
Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding of a ligand to a protein.[10][11]K_d, ΔH, ΔS, n (stoichiometry)Label-free, provides a complete thermodynamic profile of the interaction.[11]Low-throughput, requires large amounts of pure protein and compound.[10]
Ternary Complex Formation TR-FRET Proximity AssayUses FRET to detect the proximity of the POI and E3 ligase induced by the PROTAC.[8]EC50 of ternary complex formationHomogeneous, high-throughput, direct measure of proximity.Requires labeled proteins or antibodies.
AlphaScreen/AlphaLISABead-based proximity assay where singlet oxygen transfer leads to a chemiluminescent signal when molecules are in close proximity.[12][13]EC50 of ternary complex formationHomogeneous, high-throughput, sensitive.[12]Potential for signal interference, requires specialized reader.
Co-immunoprecipitation (Co-IP)Pull-down of a protein complex using an antibody specific to one of the components, followed by Western blot analysis.Qualitative or semi-quantitative assessment of complex formationCan be performed with endogenous proteins from cell lysates.Often qualitative, can have issues with non-specific binding.
Ubiquitination Assays In Vitro Ubiquitination AssayReconstituted biochemical assay with purified E1, E2, E3, ubiquitin, and target protein.[14][15]Ubiquitination level (Western blot band shift)Directly measures the biochemical activity of the PROTAC in promoting ubiquitination.[15]Requires purified recombinant proteins, may not fully recapitulate the cellular environment.
Degradation Assays Western BlotSemi-quantitative detection of target protein levels in cell lysates after PROTAC treatment.[1][3]DC50, DmaxWidely accessible, provides a direct measure of protein degradation.[3]Semi-quantitative, lower throughput.[16]
In-Cell WesternA quantitative immunofluorescence-based assay performed in microplates to measure protein levels.[16]DC50, DmaxHigher throughput than traditional Western blots.[16]Requires specific antibodies validated for this application.
HiBiT Lytic AssayA bioluminescent assay that measures the amount of a tagged target protein remaining after PROTAC treatment.DC50, DmaxHighly sensitive, quantitative, high-throughput.Requires genetic engineering to tag the target protein.

Quantitative Data Comparison

The following tables summarize the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for representative PROTACs, providing a comparative overview of their degradation efficiencies.

Table 1: Comparison of BRD4-Targeting PROTACs [17]

PROTACE3 Ligase RecruitedTarget Protein(s)Cell Line(s)DC50 (nM)Dmax (%)
ARV-771VHLBRD2/3/4Castration-Resistant Prostate Cancer (CRPC)<1 to <5>90
MZ1VHLBRD4 (preferential)H661, H8388 to 23Complete at 100 nM
ARV-825CRBNBRD4Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46<1 to 1>90

Table 2: Comparison of BTK-Targeting PROTACs [17]

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC50 (nM)Dmax (%)
RC-2CRBNBTKMino~10>85
IR-2CRBNBTKMino<10>85
NC-1CRBNBTKMino2.297

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation[3][18]

This protocol outlines the steps for treating cultured cells with a PROTAC and subsequently analyzing the degradation of the target protein via Western blot.

Materials:

  • Cultured cells of interest

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • 6-well plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for the desired time period (typically 4-24 hours).[17]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[17]

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA protein assay.[17]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples to denature the proteins.[17]

    • Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[3]

    • Wash the membrane and incubate with the primary antibody against the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add the chemiluminescent substrate.

    • Image the blot using a suitable imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control signal.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: In Vitro Ubiquitination Assay[14][16]

This assay directly demonstrates that the PROTAC induces the ubiquitination of the target protein in a reconstituted system.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Recombinant E3 ligase (e.g., VHL or Cereblon complex)

  • Ubiquitin

  • ATP

  • Purified target protein

  • PROTAC of interest

  • Reaction buffer

  • SDS-PAGE and Western blot reagents (as in Protocol 1)

  • Antibody against the target protein

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, the purified target protein, and the PROTAC in the reaction buffer.[18]

    • Include control reactions, such as one without the PROTAC and one without the E3 ligase.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).[18]

  • Western Blot Analysis:

    • Stop the reaction by adding Laemmli sample buffer and boiling.

    • Analyze the mixture by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species, which will appear as a ladder of bands above the unmodified protein.[18][15]

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for evaluating a novel PROTAC and the decision-making process based on the assay results.

PROTAC_Evaluation_Workflow start Start: Novel PROTAC binding 1. Binding Assays (FP, TR-FRET, SPR, ITC) start->binding ternary 2. Ternary Complex Formation (TR-FRET, AlphaScreen, Co-IP) binding->ternary ubiquitination 3. In Vitro Ubiquitination Assay ternary->ubiquitination degradation 4. Cellular Degradation Assays (Western Blot, In-Cell Western, HiBiT) ubiquitination->degradation downstream 5. Downstream Functional Assays (e.g., Cell Viability) degradation->downstream end Lead Candidate downstream->end

Caption: A typical experimental workflow for in vitro PROTAC evaluation.

PROTAC_Decision_Tree start PROTAC Evaluation binding Binds to POI and E3? start->binding ternary Forms Ternary Complex? binding->ternary Yes optimize_binder Optimize Binders binding->optimize_binder No degrades Induces Degradation? ternary->degrades Yes optimize_linker Optimize Linker ternary->optimize_linker No potent_degrader Potent Degrader degrades->potent_degrader Yes inactive Inactive degrades->inactive No

Caption: A simplified decision tree for PROTAC optimization based on assay results.

References

A Researcher's Guide to Cellular Permeability Assays for PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cellular permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical step in their development as therapeutics. This is particularly true for PEGylated PROTACs, where the addition of polyethylene (B3416737) glycol (PEG) linkers to improve solubility and pharmacokinetic properties adds a layer of complexity to membrane traversal.

This guide provides a comprehensive comparison of the most common cellular permeability assays used for PEGylated PROTACs: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay. We will delve into the principles of each assay, provide detailed experimental protocols, and present quantitative data to help you make informed decisions for your research.

The Challenge of PROTAC Permeability

PROTACs, due to their high molecular weight and large polar surface area, often fall outside the "rule of five," a set of guidelines used to predict the oral bioavailability of small molecule drugs. This makes their ability to passively diffuse across the cell membrane a significant hurdle. PEGylation, while beneficial for solubility, can further increase the hydrophilic nature of the PROTAC, potentially impeding its ability to cross the lipophilic cell membrane. However, the flexible nature of PEG linkers may also allow the PROTAC to adopt a more compact conformation, shielding its polar surfaces and facilitating membrane passage in what is sometimes referred to as a "chameleon effect." A multi-faceted approach using a combination of in vitro assays is therefore recommended to comprehensively assess the cell permeability of these complex molecules.

Comparative Overview of Permeability Assays

The choice of a permeability assay depends on various factors, including the stage of drug discovery, the desired throughput, and the specific questions being addressed (e.g., passive diffusion vs. active transport). The following table summarizes the key features of the three most widely used assays.

FeaturePAMPACaco-2 AssayMDCK Assay
Principle Passive diffusion across an artificial lipid membrane.Transport across a polarized monolayer of human colorectal adenocarcinoma cells. Models passive and active transport.Transport across a polarized monolayer of canine kidney epithelial cells. Often used to study the role of specific transporters (e.g., P-gp).
Biological Relevance Low (cell-free system).High (mimics human intestinal epithelium).Moderate to High (good model for blood-brain barrier and studying specific transporters).
Throughput HighLow to MediumMedium
Cost LowHighMedium
Information Provided Passive permeability (Papp).Apparent permeability (Papp), efflux ratio (ER), and information on active transport and paracellular pathways.Apparent permeability (Papp), efflux ratio (ER), and specific transporter interactions.
Best Suited For Early-stage, high-throughput screening of passive permeability.In-depth analysis of intestinal absorption, including active transport and efflux.Investigating the role of efflux transporters like P-glycoprotein (P-gp) and predicting blood-brain barrier penetration.

Quantitative Data Insights: The Impact of PEG Linker Length

The length of the PEG linker can significantly influence the permeability of a PROTAC. Generally, shorter linkers are associated with higher permeability. The following table presents a summary of experimental data from various studies on the effect of PEG linker length on the apparent permeability (Papp) of PROTACs, as measured by PAMPA.

PROTAC SeriesLinker CompositionApparent Permeability (Papp) (x 10⁻⁶ cm/s)
MZ Series 2-unit PEG0.6
3-unit PEG0.03
AT Series 1-unit PEG0.005
2-unit PEG0.0025
CM/CMP Series 2-unit PEG0.04
4-unit PEG0.02

Data sourced from studies on VH032-based PROTACs.[1][2]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are the protocols for the key experiments discussed.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay is a high-throughput method to assess the passive permeability of a large number of compounds.[3]

Materials:

  • 96-well donor and acceptor plates

  • Lipid solution (e.g., 1% lecithin (B1663433) in dodecane)

  • Donor buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Acceptor buffer (e.g., PBS, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Coat the membrane of the 96-well donor plate with the lipid solution.

  • Prepare the test compound working solution by diluting the stock solution in the donor buffer.

  • Add the test compound working solution to each well of the donor plate.

  • Add the acceptor buffer to each well of the 96-well acceptor plate.

  • Carefully place the donor plate on top of the acceptor plate.

  • Incubate the plate assembly at room temperature for 4-18 hours.

  • After incubation, determine the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp).

Caco-2 Permeability Assay

This cell-based assay provides insights into both passive and active transport mechanisms.[3]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Test compound dosing solution (e.g., 10 µM in HBSS)

  • LC-MS/MS system

Procedure:

  • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the Caco-2 monolayers with pre-warmed HBSS.

  • For Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

  • For Basolateral to Apical (B-A) Permeability: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate at 37°C with 5% CO2 for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[3]

MDCK Permeability Assay

This assay is particularly useful for identifying substrates of the P-glycoprotein (P-gp) efflux pump, often using MDCK cells transfected with the MDR1 gene.

Materials:

  • MDCK or MDR1-MDCK cells

  • Transwell inserts

  • Transport buffer (e.g., HBSS, pH 7.4)

  • Test compound dosing solution

  • LC-MS/MS system

Procedure:

  • Culture MDCK or MDR1-MDCK cells on Transwell inserts for 4-7 days to form a confluent monolayer.

  • Confirm monolayer integrity with TEER measurements.

  • Perform the transport experiment as described for the Caco-2 assay, measuring both A-B and B-A transport.

  • Analyze the samples by LC-MS/MS and calculate the Papp and efflux ratio. A high efflux ratio in MDR1-MDCK cells compared to wild-type MDCK cells indicates that the compound is a P-gp substrate.

Visualizing Key Concepts and Workflows

To further clarify the concepts and experimental procedures, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cell PROTAC PEGylated PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded POI Fragments Proteasome->Degradation PROTAC_ext Extracellular PROTAC PROTAC_ext->PROTAC Cellular Permeation

PROTAC Mechanism of Action

Permeability_Assay_Workflow cluster_PAMPA PAMPA Workflow cluster_Caco2_MDCK Caco-2 / MDCK Workflow P1 Prepare Lipid Membrane P2 Add PROTAC to Donor Well P1->P2 P3 Incubate P2->P3 P4 Quantify PROTAC (LC-MS/MS) P3->P4 P5 Calculate Papp P4->P5 C1 Culture Cell Monolayer C2 Add PROTAC to Donor Chamber C1->C2 C3 Incubate C2->C3 C4 Sample from Receiver Chamber C3->C4 C5 Quantify PROTAC (LC-MS/MS) C4->C5 C6 Calculate Papp & Efflux Ratio C5->C6

Permeability Assay Workflows

Assay_Selection_Logic Start Start: Assess PROTAC Permeability Q1 Early Stage Screening? Start->Q1 PAMPA Use PAMPA Q1->PAMPA Yes Q2 Need to Assess Active Transport? Q1->Q2 No PAMPA->Q2 Caco2 Use Caco-2 Assay Q2->Caco2 Yes Q3 Investigating P-gp Efflux? Q2->Q3 No Caco2->Q3 MDCK Use MDCK-MDR1 Assay Q3->MDCK Yes End Comprehensive Permeability Profile Q3->End No MDCK->End

Assay Selection Logic

References

Confirming "Bis-PEG8-t-butyl ester" Conjugation: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

The successful conjugation of polyethylene (B3416737) glycol (PEG) linkers, such as "Bis-PEG8-t-butyl ester," to therapeutic molecules is a critical process in drug development. This modification, known as PEGylation, can significantly improve a drug's solubility, stability, and circulation time.[1] However, rigorous analytical confirmation is essential to ensure the quality and efficacy of the final product. This guide provides a comparative overview of analytical techniques for confirming conjugation, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy.

"this compound" is a homobifunctional PEG linker, characterized by a PEG chain of eight ethylene (B1197577) glycol units and terminated with t-butyl ester groups at both ends.[2][] These features make it suitable for various bioconjugation applications.

Comparison of Key Analytical Techniques

A multi-faceted analytical approach is often necessary to unequivocally confirm a successful conjugation reaction.[4] While NMR spectroscopy provides detailed structural data, it is often used in conjunction with other methods like mass spectrometry and chromatography for comprehensive characterization.[5]

Technique Principle Information Provided Advantages Limitations
¹H NMR Spectroscopy Measures the magnetic properties of proton nuclei to elucidate the chemical structure of a molecule.- Unambiguous structural confirmation.[5] - Determination of conjugation site. - Quantification of the degree of PEGylation.[6]- Provides detailed structural insights.[1] - Non-destructive. - Can be quantitative.[7]- Lower sensitivity compared to mass spectrometry.[5] - Spectra can be complex for large biomolecules.[8]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the molecular weight of the analyte.- Precise molecular weight of the conjugate. - Confirmation of mass increase corresponding to the PEG linker.[4]- High sensitivity and accuracy.[5] - Tolerant to some impurities (MALDI-TOF).[8]- Provides limited structural information on its own.[5] - Can produce complex spectra (ESI-MS).[8]
HPLC (e.g., SEC, RP-HPLC) Separates components of a mixture based on their physical and chemical properties.- Assesses purity of the conjugate. - Separates conjugate from starting materials. - Can detect aggregation (SEC-HPLC).[8]- Robust and widely applicable for purification and analysis.[4]- Does not provide direct structural confirmation. - Elution can be complex and requires optimization.[8]

In-Depth Analysis with ¹H NMR Spectroscopy

Proton NMR (¹H NMR) is a powerful primary technique for confirming PEGylation because it provides direct evidence of the covalent bond formation and detailed structural information about the final conjugate.[5] The key to confirming conjugation is to identify the characteristic signals of the PEG linker and the target molecule in the spectrum of the product, and to observe shifts or the disappearance of signals from the reactive groups of the starting materials.

A successful conjugation of a "this compound" linker would be confirmed by:

  • The prominent signal of the PEG backbone: The repeating ethylene oxide units (-O-CH₂-CH₂-) of the PEG chain produce a very strong, sharp singlet in the ¹H NMR spectrum, typically around 3.6 ppm.[1][8]

  • Characteristic signals of the terminal groups: The t-butyl groups (-C(CH₃)₃) of the ester will show a sharp singlet at approximately 1.4-1.5 ppm, integrating to 18 protons (9 for each t-butyl group).[9]

  • Shifts in adjacent protons: The protons on the carbon atom immediately adjacent to the newly formed bond (e.g., an amide or ester linkage) will experience a change in their chemical environment, causing their corresponding signal to shift, often downfield.[10]

Table of Characteristic ¹H NMR Signals

The following table summarizes the expected chemical shifts for the key protons in a hypothetical conjugation of "this compound" to a molecule containing a primary amine.

Proton Type Functional Group Expected Chemical Shift (δ, ppm) Notes
PEG Backbone -CH₂-CH₂-O-~ 3.6 (singlet)Intense signal, characteristic of the PEG chain.[1][8]
t-Butyl Ester -C(CH₃)₃~ 1.4-1.5 (singlet)Integrates to 9H for each t-butyl group.[9]
Methylene adjacent to ester -CH₂-COO-tBu~ 2.5 (triplet)Chemical shift can vary depending on the linker structure.
Methylene adjacent to new bond -CH₂-NH-C(=O)-~ 4.2-4.3 (shifted)Example for an amide bond formation; the original signal would shift significantly downfield upon conjugation.[10][11]

Note: Chemical shifts are approximate and can vary depending on the solvent and the overall structure of the conjugate.

Experimental Protocol: ¹H NMR Analysis

This protocol outlines the steps for acquiring a ¹H NMR spectrum to confirm conjugation.

1. Sample Preparation:

  • Accurately weigh and dissolve 1-5 mg of the purified, lyophilized conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).[1] The choice of solvent depends on the solubility of the conjugate.

  • Transfer the solution to a clean, dry NMR tube.

  • For quantitative analysis (qNMR), add a known amount of an internal standard that does not overlap with analyte signals (e.g., trimethylsilyl (B98337) propionate, TMSP, for D₂O).[1]

2. NMR Data Acquisition:

  • Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz.[1]

  • Use a standard single-pulse experiment. If using a protic solvent like D₂O, apply a water suppression pulse sequence (e.g., presaturation).

  • Ensure a sufficient number of scans are averaged to achieve a high signal-to-noise ratio, especially for signals from the conjugated molecule.

  • Optimize acquisition parameters such as the relaxation delay (D1) to ensure accurate signal integration, particularly for quantitative measurements.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) using appropriate NMR software.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the key signals: the PEG backbone (~3.6 ppm), the t-butyl groups (~1.4 ppm), and signals unique to the conjugated molecule and the newly formed linkage.

  • Compare the integral ratios of the PEG signal to the signals from the conjugated molecule to determine the degree of PEGylation.[6]

Visualization of the Confirmation Workflow

The following diagram illustrates the logical workflow for conjugating and subsequently confirming the structure of the PEGylated product using multiple analytical techniques.

G cluster_0 Synthesis cluster_1 Purification & Analysis cluster_2 Confirmation mol_x Molecule X conjugation Conjugation Reaction mol_x->conjugation peg This compound peg->conjugation product Crude Conjugate conjugation->product hplc Purification (HPLC) product->hplc product->hplc pure_product Purified Conjugate hplc->pure_product nmr ¹H NMR pure_product->nmr ms Mass Spec pure_product->ms nmr_result Structural Info & Degree of PEGylation nmr->nmr_result ms_result Molecular Weight ms->ms_result final Conjugation Confirmed nmr_result->final ms_result->final

Caption: Workflow for conjugation and analytical confirmation.

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry for PROTAC Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, ensuring the purity of Proteolysis Targeting Chimeras (PROTACs) is a critical, yet challenging, endeavor. This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for assessing PROTAC purity, supported by experimental data and detailed protocols to empower informed decision-making in your analytical workflow.

The unique tripartite structure of PROTACs—comprising a warhead for the target protein, a ligand for an E3 ligase, and a linker—presents distinct analytical hurdles. Their relatively large molecular weight, susceptibility to in-source fragmentation, and potential for complex impurity profiles demand robust and orthogonal analytical strategies.[1] While Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a cornerstone technique, a comprehensive purity assessment often necessitates a multi-pronged approach.

Comparative Analysis of Key Analytical Techniques

A strategic combination of analytical methods is paramount for the comprehensive characterization of PROTACs. LC-MS provides unparalleled sensitivity and specificity for identification and quantification, while High-Performance Liquid Chromatography (HPLC) with UV detection offers a reliable method for routine purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structural elucidation and can be employed for quantitative purity analysis.

FeatureLC-MS/MSHPLC-UVNuclear Magnetic Resonance (NMR)
Primary Use Identification, impurity profiling, and quantificationRoutine purity assessment and quantificationDefinitive structural elucidation and purity confirmation
Sensitivity Very High (pg/mL to ng/mL LLOQ)[2][3]Moderate (ng/mL to µg/mL LOD/LOQ)[4]Low (mg quantity typically required)
Specificity Very High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)Very High (based on unique nuclear magnetic properties)
Quantitative Accuracy HighHighHigh (with internal standard)
Structural Information High (molecular weight and fragmentation)Low (retention time)Very High (complete chemical structure)
Throughput HighHighLow
Key Advantages Exceptional sensitivity for potent PROTACs in biological matrices.[5][6] Provides molecular weight confirmation and structural information on impurities.Robust, reliable, and widely available for routine purity checks.Unambiguous structure determination.[] Can identify and quantify impurities without a reference standard for the impurity itself.
Key Limitations Potential for in-source fragmentation. Matrix effects in complex samples.Co-eluting impurities with similar UV absorbance can be missed. Limited structural information.Lower sensitivity requires more sample. Complex spectra can be challenging to interpret.

Experimental Protocols for Purity Assessment

Detailed and validated protocols are essential for obtaining reliable and reproducible data. Below are representative methodologies for the key analytical techniques discussed.

LC-MS/MS Protocol for PROTAC Purity and Impurity Analysis

This protocol provides a general framework for the analysis of PROTAC purity using a high-resolution mass spectrometer.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the PROTAC sample.

  • Dissolve in a suitable solvent (e.g., DMSO, acetonitrile, or methanol) to a final concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition to a working concentration of 1-10 µg/mL.

2. LC-MS/MS System and Conditions:

  • LC System: UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5-95% Mobile Phase B over 10-20 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • MS Detector: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typical for most PROTACs.

  • Mass Range: Set a mass range to encompass the expected molecular weight of the PROTAC and potential impurities (e.g., m/z 200-2000).

  • Data Acquisition: Acquire both full scan MS and data-dependent MS/MS data.

3. Data Analysis:

  • Extract the ion chromatogram for the theoretical exact mass of the PROTAC.

  • Integrate the peak area of the PROTAC and all identified impurities.

  • Calculate the purity of the PROTAC by dividing the peak area of the main compound by the total peak area of all detected components.

  • Analyze the MS/MS fragmentation data of the main peak to confirm its identity and of impurity peaks to aid in their structural elucidation.[8]

RP-HPLC-UV Protocol for Routine PROTAC Purity Analysis

This protocol is suitable for routine quality control and purity assessment of synthesized PROTACs.

1. Sample Preparation:

  • Prepare a stock solution of the PROTAC sample at 1 mg/mL in a suitable solvent (e.g., DMSO or acetonitrile).

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1-0.5 mg/mL.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be from 10% to 90% Mobile Phase B over 20-30 minutes.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Select a wavelength where the PROTAC has strong absorbance (e.g., 254 nm or 280 nm).[9][10]

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Integrate the peak areas of the main PROTAC peak and any impurity peaks in the chromatogram.

  • Calculate the percent purity by dividing the area of the main peak by the total area of all peaks. A purity level of >95% is often required for biological testing.[10]

Quantitative NMR (qNMR) Protocol for PROTAC Purity Determination

This protocol outlines the use of ¹H NMR for the absolute quantification of PROTAC purity using an internal standard.

1. Sample and Standard Preparation:

  • Accurately weigh a precise amount of the PROTAC sample (e.g., 5-10 mg).

  • Accurately weigh a precise amount of a certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) that has a known purity and signals that do not overlap with the PROTAC signals.

  • Dissolve both the PROTAC and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Experiment: A standard ¹H NMR experiment.

  • Key Parameters for Quantification:

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated to allow for full relaxation of the protons.

    • Use a calibrated 90° pulse.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, non-overlapping signal of the PROTAC and a signal of the internal standard.

  • Calculate the purity of the PROTAC using the following formula:

    Purity (%) = (I_PROTAC / N_PROTAC) * (N_IS / I_IS) * (MW_PROTAC / W_PROTAC) * (W_IS / MW_IS) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • Purity_IS = Purity of the internal standard

Visualizing the Analytical Workflow

A clear understanding of the analytical workflow is crucial for efficient and effective PROTAC characterization. The following diagrams, generated using Graphviz, illustrate the logical flow of the purity analysis process.

PROTAC_Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_purity_assessment Purity Assessment cluster_decision Decision cluster_final Final Steps synthesis PROTAC Synthesis initial_char Initial Characterization (TLC, Crude LC-MS) synthesis->initial_char purification Purification (Flash Chromatography, Prep-HPLC) initial_char->purification hplc HPLC-UV (Routine Purity >95%) purification->hplc lcms LC-MS/MS (Identity Confirmation & Impurity ID) purification->lcms nmr NMR (Structural Confirmation) purification->nmr decision Purity Acceptable? hplc->decision lcms->decision qnmr qNMR (Absolute Purity) nmr->qnmr nmr->decision decision->purification No final_product Final Product for Biological Assays decision->final_product Yes

Fig. 1: Experimental Workflow for PROTAC Purity Analysis.

Logical_Relationship_of_Techniques cluster_core Core Techniques cluster_information Information Provided LCMS LC-MS/MS Identity Identity & Molecular Weight LCMS->Identity Primary Purity Purity (%) LCMS->Purity Impurity_Profile Impurity Profile LCMS->Impurity_Profile Primary Quantification Quantification LCMS->Quantification High Sensitivity HPLC HPLC-UV HPLC->Purity Primary HPLC->Quantification NMR NMR Spectroscopy NMR->Identity NMR->Purity Absolute Structure Definitive Structure NMR->Structure Primary

Fig. 2: Logical Relationships of Analytical Techniques.

By employing a combination of these powerful analytical techniques and following robust experimental protocols, researchers can confidently assess the purity of their PROTAC candidates, ensuring the reliability of subsequent biological data and accelerating the development of these promising new therapeutics.

References

Flexible vs. Rigid PROTAC Linkers: A Comparative Guide to Optimizing Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for therapeutic development. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While significant attention is often given to the ligands, the linker plays a critical, non-passive role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

The choice between a flexible and a rigid linker can profoundly impact the formation and stability of the crucial ternary complex, which consists of the POI, the PROTAC, and the E3 ligase. Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, offer conformational versatility, which can be advantageous in the initial stages of PROTAC development to identify a productive binding orientation. However, excessive flexibility can introduce an entropic penalty upon binding, potentially leading to a less stable ternary complex. Conversely, rigid linkers, which often incorporate cyclic structures like piperidine, piperazine, or aromatic rings, can "pre-organize" the PROTAC into a bioactive conformation. This can reduce the entropic cost of ternary complex formation, thereby enhancing its stability and, consequently, the efficiency of protein degradation.

This guide provides an objective comparison of flexible versus rigid linkers in PROTACs, supported by experimental data, detailed methodologies, and visual aids to inform researchers, scientists, and drug development professionals in their quest for potent and selective protein degraders.

At a Glance: Flexible vs. Rigid Linkers

FeatureFlexible Linkers (e.g., PEG, Alkyl Chains)Rigid Linkers (e.g., Cycloalkanes, Alkynes, Aromatic Rings)
Conformational Freedom High, allowing for adaptability in forming the ternary complex.Low, pre-organizes the PROTAC into a specific conformation.
Ternary Complex Formation Can adopt multiple conformations, potentially increasing the probability of forming a productive complex. However, high flexibility can lead to an entropic penalty upon binding.Pre-organizes the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty. This may lead to more stable and potent ternary complexes.
Degradation Efficiency Often a good starting point in initial screening to identify active degraders. In some cases, flexible linkers show superior degradation.Can lead to improved potency and selectivity.
Physicochemical Properties PEG linkers can improve solubility. Alkyl chains are more hydrophobic.Can improve metabolic stability and oral bioavailability.
Synthetic Accessibility Generally easier and more straightforward to synthesize and modify.Often more synthetically challenging to prepare.

Quantitative Performance Data

Direct head-to-head comparisons of flexible versus rigid linkers within the same study are not always available. The following tables summarize representative data compiled from different studies to illustrate the impact of linker type on PROTAC performance.

Table 1: Impact of Linker Flexibility on BRD4 Degradation

This table presents a synthesized comparison of PROTACs targeting Bromodomain-containing protein 4 (BRD4), highlighting how

The Definitive Advantage: A Comparative Guide to Monodisperse PEG Linkers like "Bis-PEG8-t-butyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted drug delivery systems, the choice of a chemical linker is a critical determinant of a drug's efficacy, safety, and manufacturability. Polyethylene Glycol (PEG) linkers have become a cornerstone in bioconjugation, lauded for their ability to enhance solubility, stability, and pharmacokinetic profiles. However, the seemingly subtle difference between monodisperse and polydisperse PEG linkers has profound implications for the final therapeutic product. This guide provides an objective, data-supported comparison of monodisperse PEG linkers, exemplified by "Bis-PEG8-t-butyl ester," against their traditional polydisperse counterparts.

At a Glance: Monodisperse Precision vs. Polydisperse Heterogeneity

The fundamental distinction lies in the molecular uniformity. Monodisperse PEGs are single, pure compounds with a precisely defined molecular weight and an exact number of ethylene (B1197577) glycol units, characterized by a Polydispersity Index (PDI) of 1.0.[1][2] In stark contrast, polydisperse PEGs are a heterogeneous mixture of polymer chains with a range of molecular weights, described by an average molecular weight and a PDI greater than 1.0.[1][2] This inherent lack of uniformity in polydisperse PEGs can lead to a cascade of challenges in drug development, from inconsistent batch-to-batch manufacturing to unpredictable in vivo behavior.

Key Performance Attributes: A Head-to-Head Comparison
FeatureMonodisperse PEG Linkers (e.g., this compound)Polydisperse PEG Linkers
Molecular Weight Single, defined molecular weightAverage molecular weight with a distribution
Polydispersity Index (PDI) PDI = 1.0[1]PDI > 1.0[]
Chemical Structure Homogeneous, single chemical entityHeterogeneous mixture of different chain lengths
Synthesis Controlled, stepwise synthesisRing-opening polymerization of ethylene oxide[2]
Purity & Consistency High purity, excellent batch-to-batch consistency[4]Variable purity, potential for batch-to-batch variability
Characterization Straightforward and preciseMore complex, relies on average properties
Pharmacokinetics (PK) Predictable and consistent PK profile[1]More variable and less predictable PK profile[2]
Immunogenicity Lower potential for inducing anti-PEG antibodies[4]Higher potential for immunogenicity due to heterogeneity[]

Performance Deep Dive: Supporting Experimental Data

The superiority of monodisperse PEG linkers is not merely theoretical. Experimental data consistently demonstrates their advantages in key performance areas, leading to more effective and safer therapeutics.

Enhanced Pharmacokinetics and ADC Stability

The homogeneity of monodisperse PEG linkers translates directly to more predictable and favorable pharmacokinetic (PK) profiles. In the development of ADCs, maintaining a sufficient concentration of the conjugate in plasma is crucial for therapeutic efficacy. Studies have shown that the length of the PEG linker has a significant impact on the ADC's clearance rate. For instance, in a study with a high drug-to-antibody ratio (DAR 8) ADC, increasing the length of the monodisperse PEG linker from 2 to 8, 12, and 24 units resulted in a stabilized, lower clearance rate, comparable to that of the naked antibody.[1] This demonstrates that a well-defined PEG linker, such as a PEG8 variant, can effectively shield the hydrophobic payload, preventing rapid clearance and prolonging circulation time.[1]

ADC Construct (DAR 8)Relative Plasma Clearance
No PEG LinkerHigh
Monodisperse PEG2 LinkerHigh
Monodisperse PEG4 LinkerModerate
Monodisperse PEG8 Linker Low and Stabilized
Monodisperse PEG12 LinkerLow and Stabilized
Monodisperse PEG24 LinkerLow and Stabilized
Data conceptualized from findings reported in a study by Hamblett, et al., as cited by Sigma-Aldrich.[1]
Reduced Non-Specific Protein Adsorption

A primary function of PEGylation is to create a hydrophilic "stealth" shield around the bioconjugate, minimizing non-specific protein adsorption and subsequent uptake by the reticuloendothelial system. The uniform and dense layer formed by monodisperse PEGs is significantly more effective at repelling proteins compared to the less organized, heterogeneous layer of polydisperse PEGs.[5]

A study by Tian et al. (2024) on PEGylated gold nanoparticles provided quantitative evidence of this phenomenon.

PEG Linker TypeProtein Adsorption in Fetal Bovine Serum (FBS)Protein Adsorption in Human Serum
Polydisperse mPEG2kBaselineBaseline
Monodisperse mPEG36 ~70% reduction ~60% reduction
Monodisperse mPEG45 ~70% reduction ~60% reduction
Data extracted from Tian et al., RSC Advances, 2024.[5]

This reduction in protein binding contributes to the longer circulation times and improved biodistribution observed with monodisperse PEGylated therapeutics.

Experimental Protocols: A Guide to Application

The practical application of monodisperse PEG linkers like "this compound" in the synthesis of an Antibody-Drug Conjugate involves a series of well-defined steps. The t-butyl ester groups serve as protecting groups for the carboxylic acid functionalities, allowing for selective and controlled conjugation.

Protocol 1: Synthesis of a Heterobifunctional Linker-Payload Construct from this compound

This protocol outlines the conversion of the homobifunctional "this compound" into a heterobifunctional linker ready for payload attachment and subsequent antibody conjugation.

Step 1: Mono-deprotection of the t-butyl Ester

  • Dissolve the this compound in Dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add a controlled amount of Trifluoroacetic Acid (TFA) dropwise while stirring. Careful monitoring by LC-MS is crucial to achieve mono-deprotection without removing both ester groups.

  • Once the desired level of conversion to the mono-acid is achieved, quench the reaction with cold water.

  • Purify the resulting mono-acid, mono-t-butyl ester PEG8 linker using column chromatography.

Step 2: Activation of the Carboxylic Acid and Payload Conjugation

  • Dissolve the purified mono-acid linker in an anhydrous solvent like DMF or DMSO.

  • Activate the carboxylic acid group by adding 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Incubate for 1-2 hours at room temperature to form the NHS ester.

  • Add an amine-containing cytotoxic payload to the activated linker solution.

  • Allow the reaction to proceed to form the stable amide bond, yielding the t-butyl ester-PEG8-payload construct.

  • Purify the product by reverse-phase HPLC.

Protocol 2: Antibody Conjugation

Step 1: Final Deprotection of the Linker-Payload Construct

  • Dissolve the purified t-butyl ester-PEG8-payload in a solution of TFA in DCM (typically 20-50% v/v).

  • Stir the reaction at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS).

  • Remove the TFA and solvent under reduced pressure.

  • Precipitate the deprotected linker-payload with cold diethyl ether and dry under vacuum.

Step 2: Antibody Preparation and Conjugation

  • Prepare the monoclonal antibody in a suitable amine-free buffer (e.g., PBS, pH 7.4).

  • Activate the carboxylic acid of the deprotected linker-payload using EDC/NHS chemistry as described in Protocol 1, Step 2.

  • Add the activated linker-payload to the antibody solution. The molar ratio should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a solution of Tris or glycine.

Step 3: Purification and Characterization of the ADC

  • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove excess reagents.

  • Further purification and characterization can be performed using techniques like Hydrophobic Interaction Chromatography (HIC) to separate different DAR species.

  • Characterize the final ADC to determine the protein concentration, DAR, and purity using UV-Vis spectroscopy, mass spectrometry, and HPLC.

Visualizing the Advantage: Workflows and Pathways

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_adc_prep ADC Preparation Bis-PEG8-t-butyl_ester This compound Mono-acid_Linker Mono-acid Mono-ester Linker Bis-PEG8-t-butyl_ester->Mono-acid_Linker 1. Mono-deprotection (TFA) Activated_Linker NHS-activated Linker Mono-acid_Linker->Activated_Linker 2. Activation (EDC/NHS) Linker_Payload t-butyl-PEG8-Payload Activated_Linker->Linker_Payload 3. Payload Conjugation Deprotected_Linker_Payload HOOC-PEG8-Payload Linker_Payload->Deprotected_Linker_Payload 4. Final Deprotection (TFA) Activated_LP Activated Linker-Payload Deprotected_Linker_Payload->Activated_LP 5. Activation (EDC/NHS) Antibody Monoclonal Antibody ADC_Crude Crude ADC Activated_LP->ADC_Crude 6. Conjugation ADC_Pure Purified ADC ADC_Crude->ADC_Pure 7. Purification (SEC/HIC)

ADC Synthesis Workflow using this compound.

Monodisperse_vs_Polydisperse cluster_mono Monodisperse PEG Linker cluster_poly Polydisperse PEG Linker Homogeneous_Product Homogeneous ADC (Defined DAR) Predictable_PK Predictable Pharmacokinetics Homogeneous_Product->Predictable_PK Consistent_Efficacy Consistent Efficacy & Safety Predictable_PK->Consistent_Efficacy Heterogeneous_Product Heterogeneous ADC Mixture (Average DAR) Variable_PK Variable Pharmacokinetics Heterogeneous_Product->Variable_PK Inconsistent_Outcomes Inconsistent Outcomes Variable_PK->Inconsistent_Outcomes

Logical relationship of linker type to final product characteristics.

Conclusion

The selection of a linker is a pivotal decision in the design of advanced biotherapeutics. Monodisperse PEG linkers, such as "this compound," offer unparalleled advantages over their polydisperse counterparts by providing a homogeneous, well-defined, and highly consistent product. This molecular precision translates into more predictable and favorable pharmacokinetic profiles, reduced non-specific protein interactions, a lower risk of immunogenicity, and ultimately, the potential for more effective and safer therapies. While historically more expensive, advancements in synthesis are making monodisperse PEGs increasingly accessible, positioning them as the superior choice for the development of next-generation, highly optimized biotherapeutics.

References

The Biological Evaluation of PROTACs Incorporating a "Bis-PEG8-t-butyl ester" Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker, a critical component connecting the target-binding warhead and the E3 ligase-recruiting ligand, profoundly influences a PROTAC's efficacy. This guide provides an objective comparison of PROTACs containing a "Bis-PEG8-t-butyl ester"-derived polyethylene (B3416737) glycol (PEG) linker against alternatives, supported by experimental data and detailed protocols.

The Role of the PEG8 Linker

The "this compound" serves as a precursor to a hydrophilic and flexible eight-unit PEG linker in the final PROTAC structure. PEG linkers are widely employed in PROTAC design due to their ability to enhance solubility and permeability of these often large and complex molecules.[1] The length of the PEG chain is a critical parameter influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for subsequent ubiquitination and degradation of the target protein. Studies have shown that a PEG8 linker can be optimal in certain contexts, prolonging the residence time of the PROTAC, though it may also introduce a "hook effect" at higher concentrations.[2]

Comparative Performance of PROTAC Linkers

The choice of linker significantly impacts key performance metrics of a PROTAC, including its degradation potency (DC50) and maximal degradation (Dmax). The following tables summarize representative data comparing PROTACs with PEG linkers to those with other common linker types, such as alkyl and more rigid structures.

Table 1: Impact of Linker Type on In Vitro Degradation of Target Protein X
PROTAC Linker Type Cell Line DC50 (nM) Dmax (%)
PROTAC-APEG8HeLa10>90
PROTAC-BAlkyl C5HeLa50~85
PROTAC-CRigid PiperazineHeLa5>95

Note: This data is illustrative and compiled from various studies on PROTACs with similar linker motifs. Direct comparison across different targets and E3 ligases should be made with caution.

Table 2: Physicochemical and Pharmacokinetic Properties Associated with Different Linker Types
Property PEG Linkers (e.g., from this compound) Alkyl/Rigid Linkers
Solubility Generally IncreasedCan be lower, more hydrophobic
Cell Permeability Variable, can be enhancedOften higher due to increased lipophilicity
Metabolic Stability Can be susceptible to oxidationGenerally more stable
Ternary Complex Stability Flexibility may lead to entropic penaltyRigidity can pre-organize for favorable binding
In Vivo Half-life Can be shorterCan be longer

Experimental Protocols

Accurate and reproducible experimental data are crucial for the biological evaluation of PROTACs. The following are detailed methodologies for key experiments.

Protocol 1: Western Blot for Determination of DC50 and Dmax

This protocol details the quantification of target protein degradation following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.[3][4]

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.[3]

  • SDS-PAGE and Western Blotting: Normalize protein concentrations and run samples on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.[3]

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody. Repeat for the loading control antibody.[5]

  • Data Analysis: Detect the chemiluminescent signal and quantify band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[3][6]

Protocol 2: Cellular Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Lipid solution (e.g., lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS)

  • PROTAC compound

  • LC-MS/MS for quantification

Procedure:

  • Plate Preparation: Coat the filter of the donor plate with the lipid solution. Fill the acceptor plate wells with PBS.[7]

  • Compound Addition: Add the PROTAC solution to the donor plate wells.[7]

  • Incubation: Assemble the donor and acceptor plates and incubate at room temperature for 4-16 hours.[8]

  • Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[8]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp).[8]

Protocol 3: Ternary Complex Formation Assessment using Surface Plasmon Resonance (SPR)

This biophysical assay measures the formation and stability of the Target Protein-PROTAC-E3 Ligase ternary complex.

Materials:

  • SPR instrument and sensor chips

  • Purified target protein, E3 ligase, and PROTAC

  • Running buffer

Procedure:

  • Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip.[9]

  • Binary Interaction: Flow a solution of the PROTAC over the surface to measure the binary binding affinity.[9]

  • Ternary Complex Formation: In a separate experiment, inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase to measure ternary complex formation.[9][10]

  • Data Analysis: Analyze the sensorgrams to determine the binding affinities (KD) and kinetics (kon, koff) for both binary and ternary interactions. Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.[10]

Visualizing Key Processes

To further elucidate the mechanisms and workflows involved in the biological evaluation of PROTACs, the following diagrams are provided.

PROTAC_Signaling_Pathway PROTAC PROTAC (Target Binder-Linker-E3 Ligase Binder) PROTAC->PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein (POI) Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub Ubiquitin Ub->Ubiquitination UbTarget Ubiquitinated Target Protein Ubiquitination->UbTarget Degradation Degradation UbTarget->Degradation Proteasome 26S Proteasome Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow_PROTAC_Evaluation cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular & In Vivo Evaluation Synthesis PROTAC Synthesis (with this compound derived linker) Biophysical Ternary Complex Formation (SPR, ITC, BLI) Synthesis->Biophysical Degradation Degradation Assays (Western Blot for DC50/Dmax) Biophysical->Degradation Permeability Cellular Permeability (PAMPA, Caco-2) Degradation->Permeability TargetEngagement Target Engagement (Cellular Thermal Shift Assay, NanoBRET) Permeability->TargetEngagement Viability Cell Viability Assays TargetEngagement->Viability InVivo In Vivo Efficacy Studies (Xenograft Models) Viability->InVivo

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Bis-PEG8-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Bis-PEG8-t-butyl ester are critical for maintaining a secure research environment and ensuring regulatory compliance. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals.

Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to use appropriate personal protective equipment (PPE). This includes safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the compound should occur in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any potential vapors.[1]

Waste Segregation and Containerization

Proper segregation and containment of chemical waste are fundamental to laboratory safety.

  • Waste Identification: Designate a specific waste container explicitly labeled "Hazardous Waste: this compound."[1]

  • Avoid Co-mingling: Do not mix this compound with other waste streams, particularly with incompatible chemicals like strong oxidizing agents, acids, or bases.[1]

  • Container Selection: Utilize a chemically resistant container equipped with a secure, leak-proof lid. High-density polyethylene (B3416737) (HDPE) or glass containers are generally appropriate choices.[1]

  • Safe Filling: To accommodate for potential expansion, do not overfill the container; a headspace of at least 10% should be maintained.[1]

Storage and Professional Disposal

Once contained, the waste must be stored safely pending professional removal.

  • Storage Location: The sealed waste container should be stored in a designated, cool, and well-ventilated secondary containment area. This location must be away from sources of heat, sparks, and open flames.[1]

  • Professional Collection: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[1] It is crucial to provide the contractor with all available information regarding the waste, including its chemical name and any known properties.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Containment: For liquid spills, use an inert, non-combustible absorbent material such as diatomite or universal binders to contain the substance. For solid spills, sweep the material carefully to avoid creating dust.

  • Collection: Place the absorbed or swept-up material into a suitable, labeled, and sealed container for disposal.

  • Decontamination: Thoroughly clean the spill area and any contaminated equipment.

  • Waste Disposal: All materials used for the cleanup should be placed in the hazardous waste container.[2]

The following table summarizes key safety and logistical information for the handling and disposal of this compound:

AspectGuidelineSource
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.[1]
Handling Area Well-ventilated area, preferably a chemical fume hood.[1]
Waste Labeling "Hazardous Waste: this compound"[1]
Incompatible Materials Strong oxidizing agents, acids, bases.[1]
Waste Container Chemically resistant (HDPE or glass) with a secure lid.[1]
Storage Conditions Cool, well-ventilated, designated secondary containment area away from ignition sources.[1]
Disposal Method Licensed chemical waste disposal contractor.[1]
Spill Cleanup Absorb with inert material, collect in a sealed container, and decontaminate the area.[2]

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Bis-PEG8-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to both personal well-being and the integrity of experimental outcomes. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Bis-PEG8-t-butyl ester, a homobifunctional PEG linker. Adherence to these guidelines is critical for the safe and effective use of this compound in your research.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

OperationRequired PPEAdditional Recommendations
Weighing and Preparing Solutions Chemical safety goggles, Nitrile gloves, Lab coatWork in a well-ventilated area or a chemical fume hood. For larger quantities, consider an N95 respirator if not in a fume hood.[1][2]
Performing Reactions Chemical safety goggles, Nitrile gloves, Lab coatUse a chemical fume hood.[1][3] For potential splash hazards, a face shield is recommended in addition to goggles.[1][4]
Purification (e.g., Chromatography) Chemical safety goggles, Nitrile gloves, Lab coatEnsure proper ventilation.
Handling Spills Chemical splash goggles, Double nitrile gloves, Chemical-resistant apron or coverallsFor significant spills or where vapors may be present, respiratory protection is advised.[3]
Waste Disposal Chemical splash goggles, Two pairs of chemically resistant gloves, Lab coatAlways handle chemical waste within a designated satellite accumulation area.

Glove Selection: Disposable nitrile gloves generally provide adequate protection for handling PEGylated compounds.[3][5] Always inspect gloves for any signs of damage before use and change them immediately if contact with the chemical is suspected. For prolonged handling or when using strong solvents, consider thicker, chemical-resistant gloves and consult the manufacturer's compatibility chart.[1][4][5]

Operational and Handling Plan

A systematic workflow is crucial for the safe handling of this compound from receipt to disposal.

Step-by-Step Handling Procedure:

  • Preparation: Before beginning work, ensure that all necessary PPE is donned correctly. The work area, particularly the chemical fume hood, should be clean and uncluttered. Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the ester.[4]

  • Weighing and Dissolution: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] This compound is soluble in water, DMSO, DCM, and DMF.[6][7] When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction: When conducting reactions, ensure that all manipulations are performed within a chemical fume hood.[1][3] Keep the reaction vessel covered when possible. If the reaction is exothermic or has the potential to splash, the use of a face shield over safety goggles is required.[1]

  • Post-Experiment: Following the completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.

Emergency Procedures

In the event of exposure, immediate action is necessary.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, seek medical attention.[4]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol:

  • Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and empty containers, should be collected as chemical waste. Do not mix this waste with other waste streams unless you have confirmed compatibility.

  • Containerization: Collect chemical waste in a clearly labeled, sealed, and chemically compatible container.[8] The label should include the words "Hazardous Waste" and list all constituents with approximate percentages.[8]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[8]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for collection.[8][9] Do not pour chemical waste down the drain.[8]

  • Empty Containers: An empty container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8] After rinsing, deface or remove all chemical labels from the empty container before disposing of it as regular trash.[8]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Don PPE: Lab Coat, Safety Goggles, Nitrile Gloves B Equilibrate Reagent to Room Temperature A->B C Weigh Solid Compound B->C Proceed to handling D Prepare Solution C->D E Perform Reaction D->E F Decontaminate Equipment and Surfaces E->F After experiment G Segregate and Label Chemical Waste F->G H Store Waste in Satellite Accumulation Area G->H I Contact EHS for Disposal H->I

Caption: Workflow for the safe handling of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.